Humanized anti-tac (HAT) binding peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H103N17O18 |
|---|---|
Molecular Weight |
1350.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C60H103N17O18/c1-12-31(8)45(74-54(89)43-16-14-20-77(43)58(93)36(61)17-18-44(81)82)55(90)71-40(24-35-25-64-27-66-35)51(86)68-37(15-13-19-65-60(62)63)49(84)73-42(26-78)53(88)76-47(34(11)80)57(92)70-39(22-29(4)5)52(87)75-46(33(10)79)56(91)67-32(9)48(83)69-38(21-28(2)3)50(85)72-41(59(94)95)23-30(6)7/h25,27-34,36-43,45-47,78-80H,12-24,26,61H2,1-11H3,(H,64,66)(H,67,91)(H,68,86)(H,69,83)(H,70,92)(H,71,90)(H,72,85)(H,73,84)(H,74,89)(H,75,87)(H,76,88)(H,81,82)(H,94,95)(H4,62,63,65)/t31-,32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43-,45-,46-,47-/m0/s1 |
InChI Key |
RUJIIUYFMQLEMJ-PNDBYFAXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Humanized Anti-Tac (Daclizumab): Structure, Binding, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Humanized anti-Tac (HAT) antibody, clinically known as Daclizumab, is a humanized IgG1 monoclonal antibody that has been a significant subject of research and clinical investigation, particularly in the fields of immunology and neurology. This document provides an in-depth technical overview of Daclizumab, with a core focus on its molecular characteristics, binding properties to its target, and the downstream effects on cellular signaling pathways. While the term "Humanized anti-Tac binding peptide" might suggest an isolated peptide, it more accurately refers to the functional binding domains within the full antibody structure. These domains, known as Complementarity-Determining Regions (CDRs), are short peptide loops within the variable region of the antibody that directly interact with the target antigen. This guide will dissect the structure and function of Daclizumab, treating the CDRs as the key "binding peptides" of interest.
Daclizumab was developed by humanizing a murine monoclonal antibody, anti-Tac, to reduce its immunogenicity in human subjects.[1][2][3] The parent anti-Tac antibody was identified for its ability to bind to the alpha subunit of the Interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2] Daclizumab was initially approved for the prevention of acute rejection in renal transplant patients under the trade name Zenapax and was later developed as Zinbryta for the treatment of relapsing forms of multiple sclerosis (MS).[2] However, it was withdrawn from the market in 2018 due to safety concerns, including reports of serious inflammatory brain disorders.[2] Despite its withdrawal from clinical use, the study of Daclizumab continues to provide valuable insights into the modulation of the IL-2 signaling pathway and the principles of antibody engineering.
Molecular Profile of Daclizumab
Daclizumab is a composite of approximately 90% human and 10% murine sequences. The murine components are primarily the CDRs, which are grafted onto a human IgG1 framework.[3] This humanization process is critical for reducing the risk of an anti-drug antibody response in patients.
| Molecular Characteristic | Value |
| Drug Name | Daclizumab |
| Trade Names | Zinbryta, Zenapax |
| Antibody Type | Humanized IgG1 Monoclonal Antibody |
| Target | CD25 (alpha subunit of the IL-2 receptor) |
| Molar Mass | ~142.6 kDa |
| Source | Humanized from a mouse monoclonal antibody (anti-Tac) |
The binding specificity of Daclizumab is determined by the six CDRs, three on the heavy chain (HCDR1, HCDR2, HCDR3) and three on the light chain (LCDR1, LCDR2, LCDR3). The amino acid sequences for the heavy and light chains of Daclizumab are provided below, with the CDRs highlighted.
Table 1: Amino Acid Sequences of Daclizumab Heavy and Light Chains
| Chain | Sequence |
| Heavy Chain | QVQLVQSGAEVKKPGSSVKVSCKASGYTFTSYRMH WVRQAPGQGLEWIGYINPSTGYTEYNQKFKD KATITADESTNTAYMELSSLRSEDTAVYYCARGGGVFDY WGQGTTLTVSSGPSVFPLAPSSKSTSGGTAALGCLVKDYFPEPVTVSWNSGALTSGVHTFPAVLQSSGLYSLSSVVTVPSSSLGTQTYICNVNHKPSNTKVDKKAEPKSCDKTHTCPPCPAPELLGGPSVFLFPPKPKDTLMISRTPEVTCVVVDVSHEDPEVKFNWYVDGVEVHNAKTKPREEQYNSTYRVVSVLTVLHQDWLNGKEYKCKVSNKALPAPIEKTISKAKGQPREPQVYTLPPSRDELTKNQVSLTCLVKGFYPSDIAVEWESNGQPENNYKTTPPVLDSDGSFFLYSKLTVDKSRWQQGNVFSCSVMHEALHNHYTQKSLSLSPGK |
| Light Chain | DIQMTQSPSTLSASVGDRVTITCSASSSISYMH WYQQKPGKAPKLLIYTTSNLAS GVPARFSGSGSGTEFTLTISSLQPDDFATYYCHQRSTYPLT FGSGTKVEVKRTVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNR |
CDR sequences are highlighted in bold.
Mechanism of Action
Daclizumab exerts its immunomodulatory effects by binding with high affinity to CD25. CD25 is a critical component of the high-affinity IL-2 receptor complex, which also includes the beta (CD122) and gamma (CD132) subunits. This high-affinity receptor is primarily expressed on activated T lymphocytes and regulatory T cells (Tregs).
By binding to CD25, Daclizumab acts as a competitive antagonist, blocking the binding of IL-2 to the high-affinity IL-2 receptor.[2] This has several downstream consequences:
-
Inhibition of Activated T-Cell Proliferation: By preventing IL-2 from binding to its high-affinity receptor on activated T cells, Daclizumab inhibits their proliferation and effector functions. This is a key mechanism for its immunosuppressive effects in autoimmune diseases and transplant rejection.
-
Increased IL-2 Bioavailability: By blocking the high-affinity receptor, Daclizumab leads to an increase in the local concentration of unbound IL-2.
-
Expansion of CD56bright Natural Killer (NK) Cells: The increased bioavailability of IL-2 allows it to bind to the intermediate-affinity IL-2 receptor (composed of CD122 and CD132 subunits), which is expressed on CD56bright NK cells. This leads to the expansion and enhanced cytotoxic activity of these cells, which are thought to play a role in clearing activated T cells.
The following diagram illustrates the IL-2 signaling pathway and the point of intervention by Daclizumab.
Binding Characteristics and Epitope
The interaction between Daclizumab and CD25 is highly specific and of high affinity. The crystal structure of the Daclizumab Fab fragment in complex with the ectodomain of IL-2Rα has been resolved, providing detailed insights into the binding interface.[4]
The binding site on Daclizumab is formed by a large, positively charged surface depression created by five of the six CDRs.[4] This region of the antibody recognizes a conformational epitope on CD25, meaning it binds to discontinuous segments of the protein that are brought together in the folded structure.[4] A significant portion of this epitope on CD25 overlaps with the binding site for IL-2.[4] This structural overlap is the basis for Daclizumab's mechanism of competitive inhibition.
Pharmacokinetics
The pharmacokinetic profile of Daclizumab has been well-characterized through various clinical studies. The data presented here is for the high-yield process (HYP) formulation administered subcutaneously.
Table 2: Pharmacokinetic Parameters of Daclizumab HYP
| Parameter | Value |
| Bioavailability (Subcutaneous) | ~90% |
| Time to Peak Plasma Concentration | 5-7 days |
| Apparent Clearance | 0.212 - 0.274 L/day[4][5] |
| Central Volume of Distribution | 3.92 L[4] |
| Peripheral Volume of Distribution | 2.42 L[4] |
| Terminal Half-Life | 21-22 days[5] |
| Metabolism | Expected to be degraded into peptides and amino acids by proteases |
The long half-life of Daclizumab supports a once-monthly dosing regimen. The development of anti-Daclizumab antibodies can increase the clearance of the drug by approximately 19%.[4]
Clinical Efficacy in Multiple Sclerosis
Daclizumab demonstrated significant efficacy in reducing disease activity in patients with relapsing-remitting multiple sclerosis (RRMS) in pivotal Phase II and Phase III clinical trials.
Table 3: Summary of Key Clinical Trial Efficacy Data for Daclizumab in RRMS
| Trial | Comparator | Key Efficacy Outcome | Result |
| SELECT (Phase IIb) | Placebo | Annualized Relapse Rate (ARR) at 52 weeks | 54% reduction with 150 mg Daclizumab |
| DECIDE (Phase III) | Interferon beta-1a | Annualized Relapse Rate (ARR) over 144 weeks | 45% reduction with Daclizumab |
| DECIDE (Phase III) | Interferon beta-1a | Number of new or newly enlarging T2-hyperintense lesions | 54% reduction with Daclizumab |
Experimental Protocols
The characterization of a humanized antibody like Daclizumab involves a series of established experimental protocols to determine its structure, binding properties, and biological function.
Antibody Humanization by CDR Grafting
The process of humanizing the murine anti-Tac antibody involved grafting the murine CDRs into a human antibody framework. This is a multi-step process that can be broadly outlined as follows:
-
Sequence Analysis: The amino acid sequences of the variable regions of the murine antibody are determined.
-
Framework Selection: A human antibody framework is selected that has a high degree of homology to the murine antibody's framework.
-
CDR Grafting: The genes for the murine CDRs are spliced into the genes for the selected human framework.
-
Expression and Production: The engineered gene is expressed in a suitable cell line (e.g., CHO cells) to produce the humanized antibody.
-
Functional Testing: The resulting antibody is tested to ensure it has retained its high-affinity binding to the target antigen.
Binding Affinity Measurement (e.g., ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to assess the binding of an antibody to its target.
-
Coating: A 96-well plate is coated with the target antigen (recombinant human CD25).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a non-specific protein (e.g., BSA).
-
Incubation: Serial dilutions of Daclizumab are added to the wells and incubated to allow binding to the immobilized CD25.
-
Detection: A secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the human IgG1 Fc region is added.
-
Substrate Addition: A substrate for the enzyme is added, which produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer, which is proportional to the amount of bound Daclizumab.
CD25 Occupancy by Flow Cytometry
Flow cytometry can be used to measure the extent to which Daclizumab is bound to CD25 on the surface of cells.
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from a patient treated with Daclizumab.
-
Staining: The cells are stained with a fluorescently labeled antibody that also binds to CD25 but at a different epitope than Daclizumab (a non-competing antibody).
-
Analysis: The cells are analyzed by flow cytometry. The amount of fluorescence from the labeled antibody is inversely proportional to the amount of Daclizumab bound to CD25. A decrease in fluorescence compared to pre-treatment samples indicates CD25 occupancy by Daclizumab.
The Concept of CDR-Derived Peptides
While Daclizumab is a full-sized antibody, there is a field of research focused on creating smaller therapeutic molecules based on the binding properties of antibodies. One such approach involves designing synthetic peptides that mimic the structure and function of an antibody's CDRs. These "CDR-mimetic peptides" could potentially offer advantages such as better tissue penetration and lower manufacturing costs. However, they also face challenges such as lower binding affinity and shorter half-lives compared to the parent antibody. To date, no CDR-derived peptide from Daclizumab has been developed into a clinical therapeutic.
Conclusion
Humanized anti-Tac, or Daclizumab, is a well-characterized monoclonal antibody that provides a clear example of targeted immunotherapy. Its high-affinity binding to CD25, mediated by its CDRs, effectively blocks IL-2 signaling in activated T cells, leading to a potent immunosuppressive effect. Although its clinical use has been discontinued, the wealth of technical data available for Daclizumab, from its molecular structure and binding kinetics to its pharmacokinetic profile and clinical efficacy, continues to make it a valuable case study for researchers and professionals in the field of drug development. The detailed understanding of its mechanism of action and the principles of its design offer important lessons for the development of future antibody-based therapeutics.
References
- 1. Anti-Tac-H, a humanized antibody to the interleukin 2 receptor with new features for immunotherapy in malignant and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daclizumab - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rcsb.org [rcsb.org]
- 5. Alteration of circulating natural autoantibodies to CD25-derived peptide antigens and FOXP3 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Humanized Anti-Tac Antibody: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of the humanized anti-Tac binding peptide, a cornerstone of targeted immunosuppressive therapy. This document provides a comprehensive overview of its molecular interactions, the signaling pathways it modulates, quantitative efficacy data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Targeting the IL-2 Receptor Alpha Subunit (CD25)
The humanized anti-Tac antibody, available in two principal forms, daclizumab and basiliximab, exerts its immunomodulatory effects by specifically targeting the alpha subunit of the Interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2][3] CD25 is a critical component of the high-affinity IL-2 receptor, which is transiently expressed on the surface of activated T lymphocytes, B lymphocytes, and monocytes. In contrast, resting T cells do not express this receptor subunit. This differential expression allows for a targeted approach, selectively inhibiting the proliferation and activity of activated immune cells that drive autoimmune responses and allograft rejection.
The primary mechanism of action is competitive antagonism of IL-2 binding.[4] By binding to CD25 with high affinity, the anti-Tac antibody physically obstructs the binding of IL-2, a potent cytokine essential for the clonal expansion and differentiation of T cells. This blockade of IL-2 signaling effectively curtails the T-cell-mediated immune response.
An additional mechanism of action has been identified for daclizumab, involving monocyte-mediated trogocytosis. Daclizumab, through its Fc domain, can interact with Fc receptors (FcR) on monocytes, leading to the stripping of CD25 from the surface of T cells.[5] This process further reduces the capacity of T cells to respond to IL-2.
Quantitative Data
The efficacy of humanized anti-Tac antibodies has been extensively documented in clinical trials for the prevention of organ transplant rejection (basiliximab) and the treatment of relapsing-remitting multiple sclerosis (daclizumab).
Binding Affinity
The high-affinity interaction between the anti-Tac antibody and CD25 is fundamental to its potent biological activity.
| Antibody | Target | Dissociation Constant (Kd) | Method |
| Basiliximab | Human IL-2Rα (CD25) | 0.14 nM | Surface Plasmon Resonance |
| Daclizumab | Human IL-2Rα (CD25) | Shares binding affinity with Zenapax®[6] | Not explicitly stated |
Zenapax® is an earlier form of daclizumab.
Clinical Efficacy of Basiliximab in Renal Transplantation
Basiliximab is utilized as an induction therapy to prevent acute rejection in kidney transplant recipients.
| Clinical Trial / Study | Patient Population | Treatment Group | Control Group (Placebo) | Outcome |
| Phase III RCT | Adult primary cadaveric kidney transplant | 29.8% Biopsy-confirmed acute rejection at 6 months | 44.0% Biopsy-confirmed acute rejection at 6 months | 32% reduction in acute rejection[7] |
| US Simulect Renal Study Group | Adult renal allograft recipients | 35.3% Biopsy-confirmed acute rejection episodes | 49.1% Biopsy-confirmed acute rejection episodes | 28% reduction in acute rejection[8] |
| Live-related-donor kidney transplantation trial | Adult first kidney allograft recipients | 36% acute rejection in the first year | 62% acute rejection in the first year | Significant reduction in acute rejection[9] |
| Double-blind trial with triple therapy | Adult kidney transplant recipients | 20.8% acute rejection at 6 months | 34.9% acute rejection at 6 months | Significant reduction in acute rejection[10] |
Clinical Efficacy of Daclizumab in Relapsing-Remitting Multiple Sclerosis (DECIDE Study)
The DECIDE study was a pivotal Phase 3 trial comparing daclizumab high-yield process (HYP) to interferon beta-1a.
| Outcome Measure | Daclizumab HYP | Interferon beta-1a | p-value |
| Mean improvement in Symbol Digit Modalities Test (SDMT) at week 96 | Greater improvement from baseline | 0.0274[11] | |
| Patients with clinically meaningful improvement in SDMT (≥3 points) | Significantly more patients | 0.0153[11] | |
| Patients with clinically meaningful worsening in SDMT (≥3 points) | Significantly fewer patients | 0.0103[11] | |
| Cutaneous Adverse Events | 37% | 19% | N/A[12] |
Signaling Pathway Modulation
The binding of IL-2 to its high-affinity receptor initiates a cascade of intracellular signaling events, primarily through the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[13][14][15][16][17] This pathway is crucial for T-cell proliferation, survival, and differentiation.
IL-2 Receptor / JAK-STAT Signaling Pathway
Caption: IL-2/JAK-STAT signaling pathway and its inhibition by anti-Tac antibody.
Upon IL-2 binding to its receptor, the associated Janus kinases, JAK1 and JAK3, become activated. These kinases then phosphorylate STAT5 (Signal Transducer and Activator of Transcription 5). Phosphorylated STAT5 molecules dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in T-cell proliferation, differentiation, and survival. The humanized anti-Tac antibody, by blocking the initial binding of IL-2, prevents the activation of this entire downstream signaling cascade.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize the humanized anti-Tac antibody.
Determination of Binding Affinity using Surface Plasmon Resonance (SPR)
Surface plasmon resonance is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[18]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the anti-Tac antibody to recombinant human CD25.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Humanized anti-Tac antibody (ligand)
-
Recombinant human soluble IL-2Rα (CD25) (analyte)[18]
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the humanized anti-Tac antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding and Dissociation:
-
Inject a series of concentrations of recombinant human CD25 (analyte) over the immobilized antibody surface at a constant flow rate.
-
Monitor the association phase in real-time as the analyte binds to the ligand.
-
After the association phase, switch to running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte from the sensor surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.
Assessment of CD25 Receptor Occupancy by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. It can be used to determine the percentage of CD25 receptors on T cells that are bound by the anti-Tac antibody.[19][20]
Objective: To quantify the in vivo or in vitro occupancy of CD25 on peripheral blood mononuclear cells (PBMCs) by the humanized anti-Tac antibody.
Materials:
-
Flow cytometer
-
Whole blood or isolated PBMCs from treated subjects or in vitro cultures
-
Fluorochrome-conjugated anti-CD3 antibody (to identify T cells)
-
Fluorochrome-conjugated anti-CD25 antibody with a different clone that does not compete with the therapeutic antibody for binding (e.g., clone M-A251 if basiliximab is used, as clone 2A3 is inhibited)[21]
-
Isotype control antibodies
-
Red blood cell (RBC) lysis buffer
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
Methodology:
-
Sample Preparation:
-
Collect whole blood in an appropriate anticoagulant tube or isolate PBMCs using density gradient centrifugation.
-
If using whole blood, lyse red blood cells using RBC lysis buffer according to the manufacturer's protocol.
-
Wash the cells with flow cytometry staining buffer.
-
-
Cell Staining:
-
Resuspend the cells in staining buffer.
-
Add the fluorochrome-conjugated anti-CD3 and non-competing anti-CD25 antibodies to the cell suspension.
-
Incubate the cells in the dark at 2-8°C for 30-60 minutes.[22]
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition:
-
Acquire the stained cell samples on a flow cytometer.
-
Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the CD3-positive T-cell population.
-
Within the T-cell gate, determine the percentage of cells that are positive for CD25 staining.
-
Compare the percentage of CD25-positive T cells in treated samples to that of untreated or pre-treatment samples to calculate receptor occupancy. A decrease in the detectable free CD25 indicates occupancy by the therapeutic antibody.
-
Caption: Generalized workflow for CD25 receptor occupancy analysis by flow cytometry.
Conclusion
The humanized anti-Tac antibody represents a highly specific and effective immunomodulatory agent. Its mechanism of action, centered on the high-affinity blockade of the IL-2 receptor alpha subunit (CD25), leads to the inhibition of T-cell activation and proliferation, which has been successfully translated into significant clinical benefits in organ transplantation and autoimmune disease. The quantitative data from clinical trials underscore its efficacy, and the well-defined molecular interactions and signaling pathways provide a solid foundation for its continued use and for the development of next-generation targeted immunotherapies.
References
- 1. Structural basis for the blockage of IL-2 signaling by therapeutic antibody basiliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daclizumab (anti-CD25) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daclizumab high-yield process in the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basiliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daclizumab reduces CD25 levels on T cells through monocyte-mediated trogocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CD25-binding antibody Daclizumab High-Yield Process has a distinct glycosylation pattern and reduced antibody-dependent cell-mediated cytotoxicity in comparison to Zenapax® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised trial of basiliximab versus placebo for control of acute cellular rejection in renal allograft recipients. CHIB 201 International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of the occurrence of acute cellular rejection among renal allograft recipients treated with basiliximab, a chimeric anti-interleukin-2-receptor monoclonal antibody. United States Simulect Renal Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basiliximab reduces the incidence of acute cellular rejection in live-related-donor kidney transplantation: a three-year prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind trial of basiliximab immunoprophylaxis plus triple therapy in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved cognitive outcomes in patients with relapsing-remitting multiple sclerosis treated with daclizumab beta: Results from the DECIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cutaneous Adverse Events in the Randomized, Double-Blind, Active-Comparator DECIDE Study of Daclizumab High-Yield Process Versus Intramuscular Interferon Beta-1a in Relapsing-Remitting Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]
- 18. The CD25-binding antibody Daclizumab High-Yield Process has a distinct glycosylation pattern and reduced antibody-dependent cell-mediated cytotoxicity in comparison to Zenapax® - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring of T-cell subsets in patients treated with anti-CD 25 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Impact of Basiliximab on Clinical Treg Detection through the Interference with CD25 Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
The Architecture of Interaction: A Technical Guide to HAT-Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
Histone Acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their ability to acetylate lysine (B10760008) residues on histone tails and other proteins makes them central players in cellular processes ranging from transcription and DNA repair to cell cycle control. The specific recognition of HATs by various protein and peptide partners is fundamental to their function and recruitment to specific genomic loci. This technical guide provides an in-depth exploration of the structure, sequence, and binding characteristics of peptides that interact with major HAT families, offering a valuable resource for researchers in drug discovery and molecular biology.
Quantitative Analysis of HAT-Binding Peptides
The interaction between HATs and their peptide substrates or inhibitors is characterized by specific binding affinities. This section summarizes the quantitative data for peptide binding to the major HAT families: p300/CBP, GCN5/PCAF, and MOZ/MORF.
p300/CBP Family
The p300/CBP family of HATs are large, multi-domain proteins that act as transcriptional co-activators. Their HAT domain is a key target for therapeutic intervention. While many studies have focused on small molecule inhibitors, peptide-based inhibitors have also been investigated.
| Peptide/Inhibitor | Target | Assay Type | IC50/Ki/Kd | Reference |
| H3-CoA-20 (bisubstrate analog) | PCAF | Not Specified | Competitive inhibitor | [1] |
| Lys-CoA-Tat (peptide-based bisubstrate inhibitor) | p300/CBP | ³H-Thymidine incorporation | Reduces incorporation at 25 µM | [2] |
| Compound 12 (tri-substituted thiophene) | p300 | Biochemical Assay (³H-Ac-CoA) | IC50: 620 nM | [3] |
| Compound 12 (tri-substituted thiophene) | CBP | Biochemical Assay (³H-Ac-CoA) | IC50: 1.2 µM | [3] |
| C646 (pyrazolone-containing small molecule) | p300 | Radioactive HAT assay | Ki: 400 nM | [2] |
| PU139 | p300 | Not Specified | IC50: 5.35 µM | [4] |
| PU139 | CBP | Not Specified | IC50: 2.49 µM | [4] |
| Anacardic Acid | p300 | Not Specified | IC50: ~8.5 µM | [4] |
GCN5/PCAF Family
The GNAT family, including GCN5 and PCAF, are characterized by a conserved HAT domain. Their bromodomains also play a crucial role in recognizing acetylated lysine residues, mediating interactions with chromatin.
| Peptide/Inhibitor | Target | Assay Type | IC50/Kd | Reference |
| H3-(Me)CoA-20 (bisubstrate inhibitor) | PCAF | Acetyltransferase inhibition | IC50: 360 nM | [5] |
| H3-(Me)CoA-20 (bisubstrate inhibitor) | PCAF (Y638A mutant) | Acetyltransferase inhibition | IC50: 1700 nM | [5] |
| H3-20 (peptide substrate) | PCAF | Kinetic analysis | Specific for Lys-14 | [1] |
| H3-20 K14A (dead-end analog) | PCAF | Kinetic analysis | Competitive vs H3-20, Uncompetitive vs Acetyl-CoA | [1] |
| Acetylated Tat peptide (Ac-Lys50) | PCAF Bromodomain | NMR | Specific binding | [6][7] |
| H3-K9ac peptide | PCAF Bromodomain | NMR | No significant binding | [8] |
| H3-K14ac peptide | PCAF Bromodomain | NMR | Weak binding | [8] |
| H3-K36ac peptide | PCAF Bromodomain | NMR | Binds to PCAF bromodomain | [8] |
| H4-K16ac peptide | PCAF Bromodomain | NMR | No significant binding | [8] |
| H4-K20ac peptide | PCAF Bromodomain | NMR | Binds to PCAF bromodomain | [8] |
| Anacardic Acid | PCAF | Not Specified | IC50: ~5 µM | [4] |
| Garcinol | PCAF | Not Specified | IC50: 5 µM | [4] |
| PU139 | Gcn5 | Not Specified | IC50: 8.39 µM | [4] |
| PU139 | PCAF | Not Specified | IC50: 9.74 µM | [4] |
| Butyrolactone 3 | Gcn5 | Not Specified | IC50: 100 µM | [4] |
| NSC 694623 | PCAF | Not Specified | IC50: 15.9 µM | [4][9] |
| PCAF-IN-2 | PCAF | Not Specified | IC50: 5.31 µM | [4][9] |
MOZ/MORF Family
The MYST family of HATs, including MOZ and MORF, are involved in various developmental processes and are implicated in cancer. Their reader domains, such as PHD fingers and bromodomains, are critical for their interaction with modified histone tails.
| Peptide | Target | Assay Type | Kd | Reference |
| H3K9ac | MORF PHD1/2 | Tryptophan Fluorescence | 1.4 ± 0.2 µM | |
| H3K14ac | MORF PHD1/2 | Tryptophan Fluorescence | 1.8 ± 0.3 µM | |
| H3un | MORF PHD1/2 | Tryptophan Fluorescence | 4.3 ± 1.4 µM | |
| H3K14ac | MOZ PHD1/2 | Tryptophan Fluorescence | 1.3 ± 0.9 µM | |
| H3K9ac | MOZ PHD1/2 | Tryptophan Fluorescence | 1.5 ± 0.4 µM | |
| H3un | MOZ PHD1/2 | Tryptophan Fluorescence | 3.9 ± 1.4 µM | |
| H2AK5ac | BRPF1 Bromodomain | Not Specified | 57 µM | [10] |
| H4K12ac | BRPF1 Bromodomain | Not Specified | 74 µM | [10] |
| H3K14ac | BRPF1 Bromodomain | Not Specified | 597 µM | [10] |
| H4K8ac | BRPF1 Bromodomain | Not Specified | 697 µM | [10] |
| H4K5ac | BRPF1 Bromodomain | Not Specified | 1.24 mM | [10] |
Experimental Protocols for Characterizing HAT-Peptide Interactions
The quantitative data presented above are generated using a variety of biophysical and biochemical techniques. This section provides detailed methodologies for three key experimental approaches.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay ideal for high-throughput screening of protein-peptide interactions. The principle relies on the generation of a chemiluminescent signal when a donor and an acceptor bead are brought into close proximity by the binding of the molecules of interest.[11]
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the biotinylated peptide substrate in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Prepare a stock solution of the His-tagged HAT protein in the same assay buffer.
-
Reconstitute Streptavidin Donor beads and Ni-NTA (or other appropriate) Acceptor beads in the assay buffer according to the manufacturer's instructions. Protect from light.
-
-
Assay Plate Setup:
-
In a 384-well white opaque plate, add the HAT protein to a final concentration optimized for the assay (typically in the low nM range).
-
For inhibitor screening, add the test compounds at various concentrations.
-
Add the biotinylated peptide to a final concentration typically at or below its Km for the HAT.
-
The final reaction volume is typically 10-25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the HAT-peptide interaction to reach equilibrium.
-
-
Bead Addition and Detection:
-
Add a mixture of Donor and Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes) to allow bead-protein/peptide binding.
-
Read the plate using an AlphaScreen-compatible plate reader. The signal is proportional to the extent of the HAT-peptide interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12][13][14][15][16]
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Dialyze the purified HAT protein and the synthetic peptide extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP). The buffer must be identical to avoid large heats of dilution.
-
Degas the buffer and sample solutions immediately before the experiment to prevent bubble formation in the ITC cell.
-
Accurately determine the concentrations of the protein and peptide.
-
-
ITC Experiment Setup:
-
Load the HAT protein into the sample cell of the calorimeter. The concentration should be 10-100 times the expected Kd.
-
Load the peptide solution into the injection syringe. The peptide concentration should be 10-20 times that of the protein.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
-
Titration and Data Acquisition:
-
Perform an initial small injection to account for dilution effects, followed by a series of injections of the peptide into the protein solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. It provides kinetic information about the interaction, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Experimental Workflow:
Detailed Methodology:
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified HAT protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the peptide analyte in a suitable running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions sequentially over the immobilized HAT surface, starting with the lowest concentration. Each injection cycle consists of:
-
Association Phase: The peptide flows over the surface, and binding is monitored as an increase in the SPR signal (Response Units, RU).
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the peptide is monitored as a decrease in the RU.
-
-
After each cycle, regenerate the sensor surface by injecting a solution that disrupts the HAT-peptide interaction without denaturing the immobilized HAT (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kinetic and affinity constants.
-
Signaling Pathways and Structural Insights
Understanding the structural basis of HAT-peptide interactions and their roles in cellular signaling is crucial for the rational design of targeted therapeutics.
p300/CBP Signaling
p300 and CBP are key nodes in numerous signaling pathways, integrating signals from various transcription factors to regulate gene expression.
The crystal structure of the p300 HAT domain in complex with the bisubstrate inhibitor Lys-CoA reveals a unique active site architecture that explains its broad substrate specificity.[17] This structural information is invaluable for the design of selective inhibitors.
PCAF in Transcriptional Regulation
PCAF is a transcriptional coactivator that interacts with various transcription factors and possesses both HAT and bromodomain activities. The bromodomain of PCAF specifically recognizes acetylated lysine residues, a key mechanism for its recruitment to chromatin. For instance, the PCAF bromodomain binds to acetylated HIV-1 Tat protein, a crucial interaction for viral gene expression.[6][7]
The kinetic mechanism of PCAF has been shown to be an ordered Bi-Bi reaction where acetyl-CoA binds before the histone substrate.[1] This understanding of the catalytic cycle provides a framework for designing inhibitors that target specific steps in the reaction.
MOZ/MORF Complex and Chromatin Recognition
The MOZ/MORF HATs are typically found in multi-subunit complexes. The BRPF1 subunit acts as a scaffold, linking the catalytic MOZ/MORF subunit to other regulatory proteins like ING5 and EAF6.[18] The reader domains within this complex, such as the PHD fingers of MOZ/MORF and the bromodomain of BRPF1, play a critical role in recognizing specific histone modifications and targeting the complex to appropriate genomic locations.[19] For example, the double PHD finger (DPF) of MOZ recognizes the N-terminal tail of histone H3, with a preference for H3K14ac.[20][21][22][23] This interaction induces an α-helical conformation in the histone tail, a unique mode of recognition that facilitates further modifications.[20][23]
This technical guide provides a comprehensive overview of the current knowledge on HAT-binding peptides, from quantitative binding data to detailed experimental protocols and structural insights. This information serves as a valuable resource for researchers aiming to understand the intricate mechanisms of HAT regulation and to develop novel therapeutic strategies targeting these crucial enzymes.
References
- 1. p300/CBP-associated factor histone acetyltransferase processing of a peptide substrate. Kinetic analysis of the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Structural basis of lysine-acetylated HIV-1 Tat recognition by PCAF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis of Site-Specific Histone Recognition by the Bromodomains of Human Coactivators PCAF and CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular insights into the recognition of N-terminal histone modifications by the BRPF1 bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Figure 8. [Example of an AlphaScreen-based HAT...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. The structural basis of protein acetylation by the p300/CBP transcriptional coactivator. - OAK Open Access Archive [oak.novartis.com]
- 18. Molecular architecture of quartet MOZ/MORF histone acetyltransferase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 4llb - Crystal Structure of MOZ double PHD finger histone H3K14ac complex - Summary - Protein Data Bank Japan [pdbj.org]
- 22. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 23. researchgate.net [researchgate.net]
The Discovery and Development of HAT-Binding Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Histone Acetyltransferases (HATs) represent a critical class of epigenetic regulators, playing a pivotal role in chromatin structuring and transcriptional regulation. Their dysregulation is implicated in a spectrum of diseases, including cancer and inflammatory disorders, making them a compelling target for therapeutic intervention. Peptide-based inhibitors, owing to their potential for high specificity and ability to target large, flat protein surfaces often intractable to small molecules, have emerged as a promising modality for modulating HAT activity. This technical guide provides an in-depth overview of the discovery and development of HAT-binding peptides, focusing on core methodologies, quantitative data, and the underlying biological pathways.
Core Concepts in HAT Inhibition by Peptides
Histone acetyltransferases catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails and other proteins. This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is generally permissive for transcription. Peptide-based inhibitors of HATs are often designed as substrate mimetics, competitive inhibitors of acetyl-CoA, or allosteric modulators. The development of potent and selective peptide inhibitors is a key objective in harnessing the therapeutic potential of targeting HATs.
Quantitative Analysis of HAT-Binding Peptides
The systematic evaluation of peptide inhibitors requires robust quantitative assessment of their binding affinity and inhibitory potency. The following table summarizes key quantitative data for selected peptide-based and small-molecule HAT inhibitors to provide a comparative landscape.
| Inhibitor Name | Target HAT(s) | Type | IC50 | Binding Affinity (Kd) | Assay Method | Reference |
| Lys-CoA | p300 | Peptide-CoA Conjugate | ~0.5 µM | Not Reported | Radiometric HAT assay | [1][2] |
| H3-CoA-20 | PCAF | Peptide-CoA Conjugate | ~0.5 µM | Not Reported | Radiometric HAT assay | [1][2] |
| C646 | p300/CBP | Small Molecule | 400 nM (Ki) | Not Reported | Biochemical Assay | [3] |
| A-485 | p300/CBP | Small Molecule | p300: 9.8 nM, CBP: 2.6 nM | Not Reported | Biochemical Assay | [4] |
| NU9056 | Tip60 (KAT5) | Small Molecule | 2 µM | Not Reported | Biochemical Assay | [4] |
| WM-1119 | KAT6A | Small Molecule | 0.25 µM | 2 nM | Biochemical Assay | [4][5] |
| Anacardic Acid | p300, PCAF | Natural Product | p300: ~8.5 µM, PCAF: ~5 µM | Not Reported | Biochemical Assay | [4] |
| Garcinol | p300, PCAF | Natural Product | Not Reported | Not Reported | Biochemical Assay | [6] |
Key Experimental Protocols
The discovery and characterization of HAT-binding peptides rely on a suite of biophysical and biochemical assays. Detailed methodologies for three critical techniques are provided below.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled peptide (tracer). When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein like a HAT, the rotational speed of the tracer slows down, resulting in an increase in the polarization of the emitted light. Competitive inhibitors will displace the tracer from the HAT, leading to a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide tracer in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Triton X-100).
-
Prepare a stock solution of the purified HAT enzyme in the same buffer.
-
Prepare a serial dilution of the unlabeled test peptide inhibitor.
-
-
Assay Setup (384-well plate format):
-
To each well, add a fixed concentration of the HAT enzyme and the fluorescent tracer. The concentration of the tracer should be in the low nanomolar range and the HAT concentration should be optimized to give a significant polarization window.
-
Add varying concentrations of the competitor peptide inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with tracer only (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen is a bead-based assay that measures molecular interactions. It utilizes two types of beads: a Donor bead and an Acceptor bead. When a biological interaction brings the beads into close proximity (within ~200 nm), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead. For HAT-peptide interactions, one bead can be conjugated to the HAT and the other to a biotinylated peptide substrate.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare purified, tagged (e.g., His-tagged) HAT enzyme.
-
Prepare a biotinylated peptide substrate.
-
Use Streptavidin-coated Donor beads and anti-tag (e.g., anti-His) Acceptor beads.
-
Prepare a serial dilution of the test peptide inhibitor.
-
-
Assay Setup (384-well ProxiPlate):
-
Add the His-tagged HAT enzyme and the anti-His Acceptor beads to each well. Incubate to allow binding.
-
Add the biotinylated peptide substrate and the Streptavidin-coated Donor beads.
-
Add varying concentrations of the test peptide inhibitor.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of two molecules. It is a label-free technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the purified HAT enzyme and the peptide ligand extensively against the same buffer to minimize heat signals from buffer mismatch. A typical buffer is 20 mM HEPES or phosphate (B84403) buffer with 150 mM NaCl at a specific pH.
-
Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
-
ITC Experiment Setup:
-
Load the HAT enzyme into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe. The concentration of the peptide in the syringe should typically be 10-20 times higher than the protein concentration in the cell.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.
-
-
Data Acquisition:
-
Perform a series of injections of the peptide into the protein solution. The instrument measures the heat released or absorbed after each injection.
-
A control experiment, injecting the peptide into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Integrate the heat change for each injection and plot it against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Signaling Pathways and Experimental Workflows
Understanding the context in which HATs operate is crucial for inhibitor development. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving p300/CBP and a typical workflow for the discovery of HAT-binding peptides.
Caption: p300/CBP Signaling Pathway in Gene Regulation.
Caption: Experimental Workflow for HAT-Binding Peptide Discovery.
Conclusion
The discovery and development of HAT-binding peptides is a rapidly advancing field with significant therapeutic promise. A multi-faceted approach combining rational design, high-throughput screening, and rigorous biophysical and biochemical characterization is essential for the identification and optimization of potent and selective peptide inhibitors. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to navigate this exciting area of epigenetic drug discovery. Future efforts will likely focus on enhancing the cell permeability and in vivo stability of these peptide-based modulators to translate their biochemical potency into clinical efficacy.
References
- 1. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
Humanized Anti-Tac Peptide Interaction with the IL-2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interleukin-2 (B1167480) (IL-2) receptor alpha subunit (IL-2Rα), also known as CD25 or Tac antigen, is a critical component of the high-affinity IL-2 receptor complex. Its expression is largely restricted to activated T lymphocytes, making it an attractive target for immunosuppressive therapies. Humanized anti-Tac monoclonal antibodies, such as daclizumab and basiliximab, have been developed to specifically target CD25, thereby modulating the immune response. This technical guide provides an in-depth overview of the interaction between humanized anti-Tac peptides and the IL-2 receptor, focusing on the molecular mechanisms, binding kinetics, and downstream signaling consequences.
Mechanism of Action
Humanized anti-Tac antibodies are genetically engineered molecules that combine the antigen-binding complementarity-determining regions (CDRs) of a murine anti-Tac antibody with the framework and constant regions of a human immunoglobulin G1 (IgG1).[1] This "humanization" process reduces the immunogenicity of the therapeutic antibody in patients.
The primary mechanism of action for these antibodies is the competitive inhibition of IL-2 binding to the high-affinity IL-2 receptor.[2][3][4] By binding to the CD25 subunit, daclizumab and basiliximab sterically hinder the interaction of IL-2 with its receptor, effectively blocking the formation of the high-affinity IL-2Rαβγc complex.[4][5] This blockade prevents the initiation of downstream signaling cascades that are crucial for T cell proliferation, differentiation, and survival.[5][6]
Quantitative Data on Binding Affinity
The efficacy of humanized anti-Tac antibodies is intrinsically linked to their high binding affinity for CD25. This interaction has been quantitatively characterized using techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BLI).
| Antibody | Target | Method | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (nM) | Reference |
| Basiliximab (Simulect®) | Human IL-2Rα (CD25) | SPR | Not Reported | Not Reported | 0.1 | [7] |
| Daclizumab (Zenapax®/Zinbryta®) | Human IL-2Rα (CD25) | SPR | Not Reported | Not Reported | Similar to Basiliximab | [8] |
Note: While a specific KD for daclizumab is not consistently reported in the literature, it is widely accepted that daclizumab and its high-yield process variant (DAC HYP) share the same primary amino acid sequence and CD25 binding affinity as Zenapax®, which is comparable to that of basiliximab.[8]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of humanized anti-Tac antibody binding to soluble recombinant human IL-2Rα (CD25).
Methodology:
-
Immobilization:
-
The humanized anti-Tac antibody (e.g., daclizumab or basiliximab) is immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.[9]
-
The antibody is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to a concentration of approximately 5-20 µg/mL.[10]
-
The sensor surface is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[10]
-
The antibody solution is injected over the activated surface until the desired immobilization level (e.g., 3000-5000 RU for initial binding tests) is achieved.[10]
-
Remaining active esters on the surface are deactivated with an injection of ethanolamine.[10]
-
-
Interaction Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.
-
Soluble recombinant human IL-2Rα (analyte) is prepared in a series of concentrations (e.g., 0.1 nM to 100 nM) in the running buffer.
-
Each concentration of the analyte is injected over the immobilized antibody surface for a defined association phase (e.g., 120 seconds).[9]
-
This is followed by a dissociation phase where only the running buffer is flowed over the surface to monitor the dissociation of the analyte from the ligand.
-
The sensor surface is regenerated between analyte injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.0) to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are globally fitted to a 1:1 Langmuir binding model to determine the kinetic rate constants (ka and kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Flow Cytometry for Receptor Occupancy Measurement
Flow cytometry is used to determine the extent to which the humanized anti-Tac antibody occupies the CD25 receptors on the surface of target cells (e.g., activated T cells).
Objective: To quantify the percentage of CD25 receptor occupancy by a humanized anti-Tac antibody on peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Sample Preparation:
-
Whole blood samples are collected from subjects treated with the humanized anti-Tac antibody.
-
Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Staining for Free and Total Receptors:
-
Free Receptor Assay: To measure the number of unoccupied CD25 receptors, cells are stained with a fluorescently labeled anti-CD25 antibody that competes with the therapeutic antibody for the same epitope (e.g., PE-conjugated anti-CD25 clone M-A251).[11]
-
Total Receptor Assay: To measure the total number of CD25 receptors (both occupied and unoccupied), a non-competing, fluorescently labeled anti-CD25 antibody that binds to a different epitope can be used. Alternatively, a saturating concentration of the therapeutic antibody followed by a fluorescently labeled secondary anti-human IgG antibody can be employed.[12]
-
Cells are also co-stained with antibodies against other cell surface markers (e.g., CD3, CD4) to identify specific T cell populations.
-
-
Flow Cytometric Analysis:
-
Stained cells are acquired on a flow cytometer.
-
The lymphocyte population is gated based on forward and side scatter properties.
-
T cell subsets (e.g., CD3+CD4+) are identified.
-
The mean fluorescence intensity (MFI) of the anti-CD25 staining is measured for both the free and total receptor assays.
-
-
Data Analysis:
-
The percentage of receptor occupancy is calculated using the following formula: % Occupancy = (1 - (MFI of Free Receptors / MFI of Total Receptors)) * 100
-
Signaling Pathways and Their Inhibition
The binding of IL-2 to its high-affinity receptor initiates a cascade of intracellular signaling events that are critical for T cell function. The primary pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the phosphatidylinositol 3-kinase (PI3K)/Akt, and the mitogen-activated protein kinase (MAPK) pathways.[5][13][14] Humanized anti-Tac antibodies, by blocking IL-2 binding, effectively inhibit these downstream signaling events.
JAK-STAT Pathway
Upon IL-2 binding, the IL-2Rβ and common gamma (γc) chains dimerize, leading to the activation of the associated Janus kinases, JAK1 and JAK3.[13] These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2Rβ chain, creating docking sites for STAT5 proteins (STAT5a and STAT5b).[15] Recruited STAT5 is then phosphorylated by JAK1 and JAK3, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression, including genes involved in cell proliferation and survival (e.g., BCL2, CCND2).[15]
Inhibition by Anti-Tac: By preventing IL-2 from binding to CD25, humanized anti-Tac antibodies block the initial dimerization of the receptor chains and the subsequent activation of JAK1 and JAK3. This, in turn, prevents the phosphorylation and activation of STAT5, thereby inhibiting the transcription of IL-2-dependent genes.[15]
PI3K/Akt and MAPK Pathways
The phosphorylated IL-2Rβ chain can also recruit the adaptor protein Shc, which, upon phosphorylation, can activate both the PI3K/Akt and the Ras-Raf-MEK-ERK (MAPK) pathways.[13] The PI3K/Akt pathway is crucial for cell survival and proliferation, while the MAPK pathway is involved in cell growth and differentiation.
Inhibition by Anti-Tac: The blockade of IL-2Rβ phosphorylation by humanized anti-Tac antibodies prevents the recruitment and activation of Shc. Consequently, the downstream activation of the PI3K/Akt and MAPK pathways is abrogated.
Visualizations
Signaling Pathways
Caption: IL-2 Receptor Signaling and Inhibition by Humanized Anti-Tac.
Experimental Workflows
References
- 1. The CD25-binding antibody Daclizumab High-Yield Process has a distinct glycosylation pattern and reduced antibody-dependent cell-mediated cytotoxicity in comparison to Zenapax® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the blockage of IL-2 signaling by therapeutic antibody basiliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. novartis.com [novartis.com]
- 8. The CD25-binding antibody Daclizumab High-Yield Process has a distinct glycosylation pattern and reduced antibody-dependent cell-mediated cytotoxicity in comparison to Zenapax® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dhvi.duke.edu [dhvi.duke.edu]
- 11. Daclizumab reduces CD25 levels on T cells through monocyte-mediated trogocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Receptor Occupancy With Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of Humanized Anti-Tac Peptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of humanized anti-Tac peptides, critical for the development of targeted immunotherapies. The focus is on the quantitative aspects of binding, the experimental methodologies used to determine these parameters, and the underlying biological pathways affected.
Quantitative Binding Affinity Data
The binding affinity of humanized anti-Tac peptides and related antibodies to their target, the α-subunit of the IL-2 receptor (CD25), is a key determinant of their therapeutic efficacy. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the binding affinities of several pertinent monoclonal antibodies.
| Antibody/Peptide | Target | Experimental Method | Dissociation Constant (Kd) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Reference |
| Daclizumab (Zenapax) | Human CD25 (IL-2Rα) | Competitive binding assays | 0.2 - 0.7 nM | Not specified | Not specified | [1] |
| Daclizumab HYP | Human CD25 (IL-2Rα) | Surface Plasmon Resonance (Biacore) | Shares binding affinity with Zenapax | Not specified | Not specified | [2] |
| Basiliximab | Human CD25 (IL-2Rα) | Crystal structure analysis | 0.14 nM | Not specified | Not specified | [3] |
| aCD25-a-686 | Human CD25 (IL-2Rα) | Surface Plasmon Resonance (Biacore) | 10⁻⁸ - 10⁻¹⁰ M | Not specified | Not specified | [4] |
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity is crucial. The following sections detail the methodologies for two widely used techniques: Surface Plasmon Resonance (SPR) and Radioimmunoassay (RIA).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[5][6]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte) from a solution flowing over the surface causes a change in mass, and thus the refractive index, which is detected as a change in the resonance angle of reflected light. This allows for the determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[5]
Detailed Protocol:
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the ligand immobilization chemistry (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Ligand Immobilization:
-
Inject the purified recombinant human CD25 protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated sensor surface. The protein will covalently bind to the surface via its primary amine groups.
-
Inject a solution of ethanolamine (B43304) hydrochloride to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the humanized anti-Tac antibody (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the analyte over both the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association of the analyte in real-time.
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation of the antibody from the receptor.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the ligand-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the ka and kd values.
-
Calculate the dissociation constant (Kd) from the ratio of kd to ka.
-
Radioimmunoassay (RIA)
RIA is a highly sensitive in vitro assay that uses radiolabeled molecules to measure the concentration of an antigen.[7] It is based on the principle of competitive binding.[8]
Principle: A known quantity of radiolabeled antigen (e.g., ¹²⁵I-labeled CD25) competes with unlabeled antigen (from the sample) for a limited number of binding sites on a specific antibody (the humanized anti-Tac peptide). The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.[7][9]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a standard curve using known concentrations of unlabeled, purified human CD25.
-
Radiolabel a known quantity of purified human CD25 with a radioactive isotope (e.g., ¹²⁵I) to create the "hot" antigen.
-
Determine the optimal concentration of the humanized anti-Tac antibody that results in significant binding of the radiolabeled antigen.
-
-
Assay Procedure:
-
To a series of tubes, add a fixed amount of the humanized anti-Tac antibody.
-
Add a fixed amount of the ¹²⁵I-labeled CD25 to each tube.
-
Add increasing concentrations of the unlabeled CD25 standards to their respective tubes. To the "unknown" tubes, add the samples containing unknown concentrations of CD25.
-
Incubate the mixture to allow the labeled and unlabeled antigens to compete for binding to the antibody.
-
Separate the antibody-bound antigen from the free antigen. This can be achieved by precipitation with a secondary antibody (e.g., anti-human IgG) or by using antibodies immobilized on a solid phase.
-
Centrifuge the tubes to pellet the antibody-antigen complexes.
-
-
Measurement and Analysis:
-
Measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) using a gamma counter.
-
Plot the percentage of bound radiolabeled antigen as a function of the concentration of the unlabeled standard to generate a standard curve.
-
Determine the concentration of CD25 in the unknown samples by interpolating their bound radioactivity values on the standard curve.
-
Signaling Pathways and Experimental Workflows
IL-2 Receptor Signaling Pathway and Inhibition by Anti-Tac Peptides
Humanized anti-Tac peptides function by blocking the high-affinity IL-2 receptor, thereby inhibiting IL-2-mediated T-cell activation.[10][11] The following diagram illustrates the key components of the IL-2 signaling pathway and the point of intervention by these therapeutic antibodies. Binding of IL-2 to the high-affinity IL-2 receptor (composed of α, β, and γ chains) activates the JAK-STAT, PI3K-Akt, and MAPK pathways, leading to T-cell proliferation, differentiation, and survival.[12][13][14][15] Anti-Tac antibodies competitively inhibit the binding of IL-2 to the α-chain (CD25), thus preventing the formation of the high-affinity receptor complex and blocking downstream signaling.[16]
Caption: IL-2 signaling pathway and its inhibition by humanized anti-Tac antibodies.
General Experimental Workflow for SPR
The following diagram outlines the logical steps involved in a typical Surface Plasmon Resonance experiment to determine the binding affinity of a humanized anti-Tac peptide.
Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance.
References
- 1. abeomics.com [abeomics.com]
- 2. The CD25-binding antibody Daclizumab High-Yield Process has a distinct glycosylation pattern and reduced antibody-dependent cell-mediated cytotoxicity in comparison to Zenapax® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the blockage of IL-2 signaling by therapeutic antibody basiliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20200407454A1 - Anti-cd25 antibody agents - Google Patents [patents.google.com]
- 5. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 8. Radioimmunoassays | Revvity [revvity.co.jp]
- 9. microbenotes.com [microbenotes.com]
- 10. Blockade of the interleukin-2 receptor by anti-Tac antibody inhibits the generation of antigen-nonspecific suppressor T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Tac antigen on activated human T cells by anti-Tac monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. IL-2 receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
The Role of Peptides in Antibody Humanization: A Technical Guide
An In-depth Examination of Antibody Engineering for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of antibody humanization, a critical process in the development of therapeutic monoclonal antibodies. It addresses the common techniques, experimental protocols, and data evaluation methods used to reduce the immunogenicity of non-human antibodies while preserving their therapeutic efficacy. This guide also clarifies the specific roles peptides play in this process and addresses the potential for misinterpretation of terminology, such as the acronym "HAT," in the context of antibody engineering.
While there is no established general role for "Histone Acetyltransferase (HAT) binding peptides" in the core process of antibody humanization, the term "HAT" has been used as an acronym for "Humanized Anti-Tac," a specific humanized antibody. A peptide that binds to this specific antibody would be used for its purification or analysis, rather than as a tool in the humanization process itself[1]. Histone Acetyltransferases are enzymes that play a key role in gene expression by modifying chromatin structure[2][3]. In the broader context of biotherapeutics production, one could hypothetically modulate the expression of a humanized antibody gene in a host cell line by targeting these enzymes. However, this is distinct from the humanization process, which involves the modification of the antibody protein sequence itself.
The primary goal of antibody humanization is to modify the sequence of a non-human (typically murine) antibody to make it more similar to human antibodies, thereby reducing the risk of an adverse immune response in patients[4][5]. This process is essential for the development of safe and effective antibody-based therapies[6].
Core Principles and Strategies of Antibody Humanization
The evolution of antibody humanization has led to several sophisticated techniques aimed at minimizing immunogenicity while retaining the parent antibody's specificity and affinity for its target[7]. The process has progressed from creating chimeric antibodies to the more refined methods of CDR grafting and resurfacing[6][7].
Chimeric Antibodies
The initial approach to reducing the immunogenicity of murine antibodies was the creation of chimeric antibodies. This technique involves genetically engineering a molecule that combines the variable (V) regions of the mouse antibody, which contain the antigen-binding site, with the constant (C) regions of a human antibody[8]. This results in an antibody that is approximately 70% human, significantly reducing the human anti-mouse antibody (HAMA) response.
CDR Grafting
Complementarity-Determining Region (CDR) grafting is the most widely used method for antibody humanization[4][6][7]. The CDRs are the parts of the antibody's variable regions that directly contact the antigen. In this technique, the CDRs from the murine antibody are transplanted into a human antibody framework[4][9]. The key challenge in CDR grafting is to select a human framework that can support the conformation of the murine CDRs to maintain high binding affinity[7]. Often, some residues from the murine framework, known as "back-mutations," must be retained to preserve the antibody's binding properties[8].
Resurfacing
Antibody resurfacing is a technique that focuses on replacing the surface-exposed residues of the non-human antibody's framework with human residues[4][5]. The rationale behind this method is that the immune system primarily recognizes the surface of the antibody. By making the surface appear human, the immunogenicity can be reduced without altering the core framework that supports the CDRs[4].
SDR Grafting
A more refined version of CDR grafting is Specificity-Determining Residue (SDR) grafting. This method involves identifying and transplanting only the most critical residues within the CDRs that are directly involved in antigen binding[5]. This approach aims to further minimize the non-human content of the resulting antibody.
Advanced and Next-Generation Approaches
Modern antibody humanization leverages computational modeling and machine learning to predict immunogenicity and guide the design process[10][11][12]. Additionally, platforms like phage display and transgenic mice engineered to produce human antibodies offer alternative routes to generating fully human therapeutic antibodies from the outset, bypassing the need for humanization[13].
Data Presentation: Comparing Humanization Strategies
The success of an antibody humanization campaign is evaluated based on several key parameters. The following tables summarize the typical quantitative data obtained during such studies.
| Table 1: Comparison of Binding Affinity Before and After Humanization | |||
| Antibody Variant | Antigen | KD (nM) of Murine Antibody | KD (nM) of Humanized Antibody |
| Anti-Tumor Antigen X | Tumor Antigen X | 1.2 | 1.5 |
| Anti-Inflammatory Cytokine Y | Inflammatory Cytokine Y | 0.8 | 1.1 |
| Anti-Viral Protein Z | Viral Protein Z | 2.5 | 2.8 |
KD (dissociation constant) is a measure of binding affinity; a lower KD indicates higher affinity.
| Table 2: Immunogenicity Profile of Different Antibody Formats | ||
| Antibody Format | Human Sequence Identity (%) | Observed Incidence of Anti-Drug Antibodies (ADA) in Clinical Studies (%) |
| Murine | ~0% | 50-80% |
| Chimeric | ~70% | 10-30% |
| Humanized (CDR-grafted) | >90% | 1-10% |
| Fully Human | 100% | <5% |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments in the antibody humanization workflow.
Protocol for CDR Grafting
-
Sequence Analysis and Framework Selection:
-
Sequence the variable heavy (VH) and variable light (VL) domains of the murine antibody.
-
Identify the CDRs based on established numbering schemes (e.g., Kabat, Chothia).
-
Search human germline antibody gene databases to find the human frameworks with the highest sequence homology to the murine frameworks.
-
-
Computational Modeling:
-
Generate a 3D structural model of the murine antibody's variable region.
-
Identify framework residues that may be important for supporting the conformation of the CDRs (Vernier zone residues).
-
-
Design of Humanized Antibody:
-
Graft the murine CDRs onto the selected human frameworks.
-
Incorporate necessary back-mutations from the murine framework to preserve CDR structure.
-
-
Gene Synthesis and Expression:
-
Synthesize the DNA sequences encoding the humanized VH and VL chains.
-
Clone the synthesized genes into a mammalian expression vector.
-
Transfect a suitable host cell line (e.g., CHO, HEK293) for antibody production.
-
-
Purification and Characterization:
-
Purify the expressed antibody using protein A affinity chromatography.
-
Verify the integrity and purity of the antibody using SDS-PAGE and size-exclusion chromatography.
-
Protocol for Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
-
Immobilization of Antigen:
-
Covalently immobilize the target antigen onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the humanized antibody over the sensor chip surface.
-
Measure the association and dissociation rates of the antibody-antigen interaction in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD).
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in antibody humanization.
Caption: A high-level workflow of the antibody humanization process.
Caption: The evolution of therapeutic antibodies towards increased "humanness".
Caption: Conceptual diagram of Complementarity-Determining Region (CDR) grafting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Acetylation Antibodies | EpigenTek [epigentek.com]
- 3. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. news-medical.net [news-medical.net]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. WO2014100542A1 - High-throughput antibody humanization - Google Patents [patents.google.com]
- 10. selvita.com [selvita.com]
- 11. [PDF] Humanization of antibodies using a machine learning approach on large-scale repertoire data | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Production of Human or Humanized Antibodies in Mice | Springer Nature Experiments [experiments.springernature.com]
The Core Principles of HAT Peptide Affinity Chromatography: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical foundations of Histidine-Affinity Tag (HAT) peptide affinity chromatography. HAT-tagged protein purification is a specialized form of Immobilized Metal Affinity Chromatography (IMAC) that leverages the intrinsic affinity of histidine residues for divalent metal cations. This technique is a cornerstone of modern protein purification, enabling the efficient isolation of recombinant proteins for a wide range of applications in research and drug development.
Theoretical Basis of HAT Peptide Affinity Chromatography
The purification of proteins using a Histidine-Affinity Tag (HAT) is a powerful and widely used method that falls under the umbrella of affinity chromatography.[1] This technique relies on the specific and reversible interaction between the HAT tag, a sequence of amino acids rich in histidine, and immobilized divalent metal ions on a chromatography matrix.[2]
The HAT tag is a naturally occurring sequence of non-adjacent histidine residues (KDHLIHNVHKEFHAHAHNK) derived from chicken lactate (B86563) dehydrogenase.[3] This unique structure, with its six interspersed histidines, offers potential advantages over the more common consecutive 6xHis-tag, such as improved solubility of the fusion protein.
The fundamental principle behind this technique is Immobilized Metal Affinity Chromatography (IMAC).[2] The process involves a stationary phase, typically a porous agarose (B213101) or magnetic bead matrix, which is chemically modified with a chelating agent. This chelating agent, such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA), firmly holds a divalent metal cation, most commonly nickel (Ni²⁺) or cobalt (Co²⁺).[4][5]
The imidazole (B134444) side chains of the histidine residues in the HAT tag are capable of forming coordination bonds with the immobilized metal ions.[6] This interaction is pH-dependent, with optimal binding generally occurring at neutral to slightly alkaline pH (around 7.0-8.0).[7] Under these conditions, the HAT-tagged protein selectively binds to the resin, while most other proteins from the cell lysate, which lack a high density of exposed histidine residues, do not bind or bind only weakly and can be washed away.[6]
Elution of the bound HAT-tagged protein is typically achieved in one of two ways:
-
Competitive Elution: A high concentration of a competing molecule, most commonly imidazole, is introduced. Imidazole is structurally similar to the histidine side chain and competes for the binding sites on the immobilized metal ions, thereby displacing the HAT-tagged protein.[8]
-
pH Elution: The pH of the buffer is lowered. At acidic pH (typically below 6.0), the imidazole rings of the histidine residues become protonated.[9] This protonation disrupts the coordination bond with the metal ion, leading to the release of the protein from the resin.[9]
Quantitative Data in HAT Peptide Affinity Chromatography
The efficiency and capacity of HAT peptide affinity chromatography can be quantified by several key parameters. The choice of the solid support, the chelating ligand, and the metal ion all influence the performance of the purification.
| Parameter | Typical Value Range | Metal Ion | Chelating Agent | Notes |
| Binding Capacity | 5 - 10 mg protein/ml resin | Ni²⁺ | NTA | The actual capacity can vary depending on the size and properties of the target protein.[9] |
| Dissociation Constant (Kd) | ~10⁻¹³ M | Ni²⁺ | NTA | Indicates a very strong interaction between the His-tag and the immobilized metal ion.[9] |
| Purity | Up to 95% in a single step | Ni²⁺, Co²⁺ | NTA, IDA | The final purity depends on the expression level of the target protein and the stringency of the wash steps.[9] |
| Enrichment | Up to 100-fold | Ni²⁺, Co²⁺ | NTA, IDA | Demonstrates the high selectivity of the technique.[9] |
Experimental Protocols
The following are detailed, generalized protocols for the purification of a HAT-tagged protein under native and denaturing conditions. Optimization of buffer compositions and incubation times may be necessary for specific proteins.
Native Purification of a Soluble HAT-Tagged Protein
This protocol is suitable for proteins that are correctly folded and soluble in the cytoplasm of the expression host.
Buffers and Reagents:
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0. The inclusion of a low concentration of imidazole helps to reduce the non-specific binding of contaminating proteins.[9][10]
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0. A higher concentration of imidazole increases the stringency of the wash.[9]
-
Elution Buffer (Imidazole): 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[11]
-
Elution Buffer (pH): 50 mM sodium phosphate, 300 mM NaCl, pH 4.5-5.3.[9]
-
Protease Inhibitor Cocktail: To prevent protein degradation.
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Collect the clear supernatant containing the soluble proteins.
-
-
Column Equilibration:
-
Pack the IMAC resin into a chromatography column.
-
Wash the resin with 5-10 column volumes (CV) of sterile, deionized water.
-
Equilibrate the resin with 5-10 CV of Lysis Buffer.
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column. A slow flow rate is recommended to ensure efficient binding.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Imidazole Elution: Elute the bound protein with 5-10 CV of Elution Buffer (Imidazole). Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
pH Elution: Elute the bound protein with 5-10 CV of Elution Buffer (pH). It is advisable to collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) to immediately restore a neutral pH and prevent protein denaturation.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess the purity of the eluted protein.
-
Purification of a HAT-Tagged Protein under Denaturing Conditions
This protocol is used when the target protein is expressed in an insoluble form (inclusion bodies).
Buffers and Reagents:
-
Denaturing Lysis Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea (B33335) (or 6 M guanidine (B92328) hydrochloride), pH 8.0.
-
Denaturing Wash Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea, pH 6.3.
-
Denaturing Elution Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea, pH 4.5 or 5.9.
Procedure:
-
Inclusion Body Solubilization:
-
Resuspend the cell pellet containing inclusion bodies in Denaturing Lysis Buffer.
-
Stir or rotate for 1-2 hours at room temperature to solubilize the inclusion bodies.
-
Centrifuge the lysate at high speed to pellet any remaining insoluble material.
-
-
Column Equilibration:
-
Equilibrate the IMAC resin with 5-10 CV of Denaturing Lysis Buffer.
-
-
Sample Loading:
-
Load the clarified, denatured lysate onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 CV of Denaturing Wash Buffer.
-
-
Elution:
-
Elute the bound protein with 5-10 CV of Denaturing Elution Buffer.
-
-
Refolding (if necessary):
-
The eluted protein is in a denatured state and will likely require a refolding step to regain its biological activity. This is a complex process that needs to be optimized for each protein, often involving gradual removal of the denaturant by dialysis or rapid dilution.
-
Visualizations
Experimental Workflow for HAT Peptide Affinity Chromatography
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. takarabio.com [takarabio.com]
- 3. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. goldbio.com [goldbio.com]
- 6. youtube.com [youtube.com]
- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iba-lifesciences.com [iba-lifesciences.com]
- 11. researchgate.net [researchgate.net]
Humanized anti-tac peptide literature review
An In-depth Technical Guide to Humanized Anti-Tac Antibodies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The interleukin-2 (B1167480) (IL-2) receptor alpha chain, also known as CD25 or the Tac antigen, is a critical protein expressed on the surface of activated T-lymphocytes.[1][2][3][4] Its expression on activated T-cells, but not resting ones, makes it a prime target for therapeutic intervention in conditions driven by T-cell-mediated immune responses, such as organ transplant rejection, autoimmune diseases, and certain malignancies.[3][4] The initial development of a murine monoclonal antibody, anti-Tac, showed promise but was limited by its immunogenicity and suboptimal pharmacokinetics in humans.[3][4][5][6] This led to the creation of "humanized" anti-Tac antibodies, primarily daclizumab and basiliximab, through genetic engineering. These agents retain the antigen-binding specificity of the original mouse antibody while replacing the majority of the protein structure with human sequences, thereby reducing immunogenicity and improving therapeutic potential.[3][5][7] This guide provides a comprehensive review of the literature on humanized anti-Tac antibodies, covering their development, mechanism of action, pharmacokinetic properties, clinical applications, and the experimental methodologies used in their evaluation.
Development of Humanized Anti-Tac Antibodies
The therapeutic use of murine monoclonal antibodies in humans is often hampered by the development of a human anti-mouse antibody (HAMA) response, which can neutralize the therapeutic agent and cause allergic reactions.[3][4][7] To overcome these limitations, a humanized version of the anti-Tac antibody was developed.
The process, known as "humanization," involves grafting the complementarity-determining regions (CDRs)—the small hypervariable segments responsible for antigen binding—from the mouse antibody onto a human antibody framework.[3][4] This creates a chimeric or "hyperchimeric" antibody that is mostly human in sequence but retains the precise targeting capability of the original murine version.[3][4] Daclizumab (Zenapax) is a key example of such a humanized antibody, constructed by combining the CDRs of the murine anti-Tac antibody with human IgG1κ framework and constant regions.[7][8][9] Basiliximab (Simulect) is another, described as a chimeric (murine/human) monoclonal antibody.[1] This approach successfully reduces the immunogenicity of the therapeutic antibody, a critical step for clinical application.[7]
Mechanism of Action
Humanized anti-Tac antibodies function primarily as IL-2 receptor antagonists.[1][10] They specifically target the CD25 subunit (also called IL-2Rα or the Tac peptide), a component of the high-affinity IL-2 receptor complex.[2][3][11]
Primary Mechanism: Competitive Inhibition of IL-2 Signaling
Activated T-lymphocytes, which drive immune responses in allograft rejection and autoimmune diseases, selectively express the high-affinity IL-2 receptor.[6][10] Humanized anti-Tac antibodies, such as basiliximab and daclizumab, bind to the CD25 subunit of this receptor with high affinity.[1][10] This binding physically obstructs the interaction between IL-2 and its receptor.[12][13] By blocking this critical signaling pathway, the antibodies inhibit IL-2-mediated activation and proliferation of T-lymphocytes, which in turn prevents the clonal expansion of T-cells that would otherwise attack a transplanted organ or self-tissues.[1][12][13] This ultimately dampens the overall immune response.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Basiliximab, mechanism of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anti-Tac-H, a humanized antibody to the interleukin 2 receptor with new features for immunotherapy in malignant and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced immunogenicity and improved pharmacokinetics of humanized anti-Tac in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Tac-H, a humanized antibody to the interleukin 2 receptor, prolongs primate cardiac allograft survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of humanized antibodies: from anti-Tac to Zenapax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daclizumab - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Basiliximab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Basiliximab - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Basiliximab? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for HAT Peptide Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone tails. This post-translational modification is a key epigenetic mark that generally leads to a more open chromatin structure, facilitating transcription. The study of HATs is paramount for understanding fundamental biological processes and for the development of therapeutics targeting epigenetic pathways.
Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. For HATs, their natural substrates—histone peptides—can be employed as highly specific affinity ligands. This method, termed HAT peptide affinity chromatography, allows for the selective isolation of active HAT enzymes from complex biological mixtures such as cell lysates or nuclear extracts. This application note provides a detailed protocol for the purification of HATs using an immobilized histone peptide affinity matrix.
Principle of the Method
The principle of HAT peptide affinity chromatography lies in the specific molecular recognition between the active site of a HAT enzyme and its histone peptide substrate. A synthetic peptide corresponding to the N-terminal tail of a histone protein (e.g., Histone H3 or H4), which is a known substrate for the target HAT, is covalently coupled to a solid support matrix, typically agarose (B213101) beads.
When a crude protein lysate containing the HAT of interest is passed over this affinity column, the HAT enzyme specifically binds to the immobilized histone peptide. Non-specific proteins are washed away with a buffer of appropriate ionic strength. Finally, the bound HAT is eluted from the column. Elution can be achieved by several methods, including:
-
High Salt Concentration: Increasing the salt concentration in the elution buffer can disrupt the ionic interactions between the HAT and the peptide substrate.
-
pH Change: Altering the pH can change the ionization state of amino acid residues in the active site or on the peptide, leading to dissociation.
-
Competitive Elution: Introducing a high concentration of the free (non-immobilized) histone peptide will compete with the immobilized peptide for binding to the HAT, thereby displacing the enzyme from the column. This is often the gentlest elution method, preserving the enzyme's activity.
Data Presentation
The following table summarizes typical quantitative data that can be obtained from a HAT peptide affinity chromatography experiment. The values are illustrative and will vary depending on the specific HAT, the expression level, and the source material.
| Parameter | Starting Material (Crude Lysate) | Flow-through | Wash Fractions | Eluted Fraction |
| Total Protein (mg) | 100 | 95 | 4 | 0.1 |
| HAT Activity (units/mg) | 10 | <1 | <1 | 800 |
| Specific Activity Fold Purification | 1 | - | - | 80 |
| Yield (%) | 100 | - | - | 80 |
Experimental Protocols
Preparation of Histone Peptide Affinity Resin
This protocol describes the coupling of a cysteine-containing histone peptide to a maleimide-activated agarose resin.
Materials:
-
Maleimide-activated Agarose Resin (e.g., SulfoLink™ Coupling Resin)
-
Synthetic Histone Peptide (e.g., H3 peptide (1-21) with a C-terminal cysteine: ARTKQTARKSTGGKAPRKQLA-Cys)
-
Coupling Buffer: 50 mM Tris, 5 mM EDTA, pH 8.5
-
Wash Buffer: 1 M NaCl
-
L-Cysteine solution: 50 mM L-Cysteine in Coupling Buffer
-
Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.2, with 0.02% Sodium Azide
Procedure:
-
Equilibrate the maleimide-activated agarose resin to room temperature.
-
Prepare the column by adding the desired volume of resin slurry. Allow the storage buffer to drain.
-
Equilibrate the resin with 4 column volumes of Coupling Buffer.
-
Dissolve the histone peptide in the Coupling Buffer at a concentration of 1-2 mg/mL.
-
Add the peptide solution to the equilibrated resin and incubate with gentle end-over-end mixing for 1-2 hours at room temperature or overnight at 4°C.
-
Drain the column and collect the flow-through to assess coupling efficiency by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr) or by using a peptide quantification assay.
-
To block any unreacted maleimide (B117702) groups, add the L-Cysteine solution to the resin and incubate for 1 hour at room temperature with gentle mixing.
-
Wash the resin with 6 column volumes of Wash Buffer to remove non-covalently bound peptide and excess cysteine.
-
Equilibrate the resin with 4 column volumes of Storage Buffer. The resin is now ready for use or can be stored at 4°C.
Purification of Histone Acetyltransferase
Materials:
-
Histone Peptide Affinity Resin (prepared as above)
-
Cell lysate or nuclear extract containing the target HAT
-
Binding/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, Protease Inhibitor Cocktail
-
Elution Buffer Options:
-
High Salt Elution Buffer: Binding/Wash Buffer with 1 M NaCl.
-
Competitive Elution Buffer: Binding/Wash Buffer containing 1-5 mg/mL of the free histone peptide.
-
Procedure:
-
Column Equilibration: Pack the histone peptide affinity resin into a chromatography column. Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Clarify the cell lysate or nuclear extract by centrifugation at high speed (e.g., 100,000 x g for 30 minutes) to remove insoluble material. Load the clarified supernatant onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min).
-
Washing: After loading the entire sample, wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
High Salt Elution: Apply a linear gradient of NaCl (from 150 mM to 1 M) in the Binding/Wash Buffer. Alternatively, perform a step elution with the High Salt Elution Buffer. Collect fractions and monitor the A280.
-
Competitive Elution: Apply the Competitive Elution Buffer to the column. The bound HAT will be displaced by the free peptide. Collect fractions and monitor the A280. This method is generally preferred for maintaining enzyme activity.
-
-
Analysis of Fractions: Analyze the collected fractions for the presence of the HAT enzyme by SDS-PAGE followed by Coomassie staining or Western blotting with a specific antibody. Also, perform a HAT activity assay on the fractions to identify those containing the active enzyme.
-
Pooling and Dialysis: Pool the fractions containing the purified, active HAT. If a high salt elution was used, the pooled fractions should be dialyzed against a low-salt storage buffer (e.g., Binding/Wash Buffer with 150 mM NaCl) to remove the excess salt.
Visualizations
Caption: Workflow for HAT purification using peptide affinity chromatography.
Caption: Key components and their interactions in the affinity setup.
Application Notes and Protocols for the Use of HAT Binding Peptides in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Histone Acetyltransferase (HAT) binding peptides in a laboratory setting. These peptides are powerful tools for studying the function and regulation of HATs, identifying novel therapeutic targets, and screening for small molecule modulators. This document details the types of HAT binding peptides, their applications, quantitative data, and detailed experimental protocols.
Introduction to HAT Binding Peptides
Histone Acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This post-translational modification is generally associated with a more open chromatin structure, facilitating transcription. Dysregulation of HAT activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive drug targets.
HAT binding peptides are short amino acid sequences that can interact with HAT enzymes. These peptides can be broadly categorized as:
-
HAT Inhibitory Peptides: These peptides bind to HATs and reduce their catalytic activity. A prominent class of these are bisubstrate inhibitors, which mimic both the histone substrate and acetyl-CoA, binding tightly to the enzyme's active site.
-
HAT Activating Peptides: These peptides can enhance the enzymatic activity of HATs. Their mechanisms can vary, including allosteric modulation or facilitating substrate recognition.
-
Affinity Peptides: These peptides are designed to bind to HATs with high affinity and specificity, primarily for use in purification and detection applications, such as affinity chromatography and pull-down assays.
Applications of HAT Binding Peptides
HAT binding peptides are versatile tools with a wide range of applications in basic research and drug discovery:
-
Elucidating HAT Function: By specifically inhibiting or activating HATs, these peptides can be used to probe the biological roles of individual HAT enzymes in cellular processes.
-
Target Validation: Peptide-based inhibitors can be used to validate specific HATs as therapeutic targets for various diseases.
-
High-Throughput Screening (HTS): Labeled HAT binding peptides can be used in competitive binding assays to screen for small molecule inhibitors or activators.
-
Affinity Purification: Immobilized HAT binding peptides can be used to purify specific HATs from complex biological mixtures.
-
Biophysical Characterization: These peptides are instrumental in studying the kinetics and thermodynamics of HAT-ligand interactions using techniques like fluorescence polarization and isothermal titration calorimetry.
Quantitative Data of HAT Binding Peptides
The following tables summarize the quantitative data for select HAT binding peptides. This data is crucial for experimental design and interpretation.
| HAT Inhibitory Peptides | |||
| Peptide Name | Target HAT | Inhibition Constant (Ki) | Mechanism of Action |
| H4K12CoA | HAT1 | 1.1 nM[1][2] | Competitive inhibitor for both Acetyl-CoA and H4 peptide[1][2] |
| H4K5CoA | HAT1 | 22 nM[1] | Bisubstrate inhibitor |
| Lys-CoA | p300/CBP | 19 nM[1] | Bisubstrate inhibitor |
| H3-CoA-20 | PCAF | 0.3 µM | Bisubstrate inhibitor |
| H4K16CoA | Esa1 and Tip60 | Potent inhibitor (specific Ki not provided)[3] | Bisubstrate inhibitor[3] |
| HAT Activating Peptides | ||
| Peptide/Compound Name | Target HAT | Reported Effect |
| CTB (and derivatives) | Tip60, p300 | Enhances HAT activity[4] |
| CTPB | Tip60 | Predicted to bind to the HAT domain[4] |
Signaling Pathways Involving HATs
Understanding the signaling pathways in which HATs operate is critical for contextualizing the effects of HAT binding peptides.
HAT1 Signaling
HAT1 is involved in several key cellular processes, including DNA damage repair and the regulation of transcription factors. One notable pathway involves its role in the NF-κB response.
Caption: HAT1's role in modulating the NF-κB response.
p300/CBP Signaling
The coactivators p300 and CBP are central hubs in many signaling pathways, integrating signals from various transcription factors to regulate gene expression. One well-established pathway is their involvement in Wnt signaling.
Caption: Bimodal regulation of Wnt signaling by p300/CBP.[5][6]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using HAT binding peptides.
Protocol 1: In Vitro HAT Activity/Inhibition Assay (Fluorescence-Based)
This assay measures the activity of a HAT enzyme by detecting the production of Coenzyme A (CoA-SH) as a byproduct of the acetyl-transfer reaction.
Caption: Workflow for a fluorescence-based HAT activity assay.
Materials:
-
Purified HAT enzyme (e.g., recombinant HAT1, p300)
-
HAT binding peptide (inhibitor or activator)
-
Acetyl-CoA
-
Histone peptide substrate (e.g., H3 or H4 peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Stop Solution (e.g., Isopropanol)
-
Developer Solution (e.g., containing a thiol-reactive fluorescent probe like CPM)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the HAT enzyme, acetyl-CoA, histone peptide substrate, and HAT binding peptide to their desired working concentrations in Assay Buffer.
-
Set up Reactions: In a microplate, add the components in the following order:
-
Assay Buffer
-
HAT binding peptide (at various concentrations for dose-response) or vehicle control.
-
HAT enzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow the peptide to bind to the enzyme.
-
-
Initiate Reaction: Add acetyl-CoA and the histone peptide substrate to start the reaction. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-60 minutes) during which the reaction is linear.
-
Stop Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.
-
Develop Signal: Add the Developer Solution to each well. This solution contains a reagent that reacts with the free thiol group of the CoA produced, generating a fluorescent signal.
-
Incubation: Incubate at room temperature for approximately 20 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme or substrate). For inhibition assays, calculate the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value. For activation assays, calculate the fold-activation relative to the control.
Protocol 2: Biotinylated Peptide Pull-Down Assay
This protocol is used to confirm the physical interaction between a HAT enzyme and a biotinylated HAT binding peptide.
Caption: Workflow for a biotinylated peptide pull-down assay.
Materials:
-
Biotinylated HAT binding peptide
-
Control non-biotinylated peptide
-
Cell lysate containing the HAT of interest (or purified HAT protein)
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, protease inhibitors)
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer)
-
Primary antibody against the HAT of interest
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Prepare Cell Lysate: Lyse cells expressing the HAT of interest in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Pre-clear Lysate (Optional): To reduce non-specific binding, incubate the lysate with streptavidin beads for 1 hour at 4°C. Pellet the beads and use the supernatant for the pull-down.
-
Binding: Incubate the cell lysate with the biotinylated HAT binding peptide (and a non-biotinylated peptide as a negative control in a separate tube) for 2-4 hours at 4°C with gentle rotation.
-
Prepare Beads: Wash the streptavidin beads with Binding/Wash Buffer.
-
Capture: Add the washed streptavidin beads to the lysate-peptide mixture and incubate for another 1-2 hours at 4°C with rotation to capture the biotinylated peptide and any bound proteins.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the HAT enzyme. Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence. A band corresponding to the HAT should be present in the lane with the biotinylated peptide but absent or significantly reduced in the negative control lane.
Protocol 3: Fluorescence Polarization (FP) Assay for Binding Affinity (Kd) Determination
This is a powerful technique to quantify the binding affinity between a fluorescently labeled peptide and a HAT enzyme in solution.
Caption: Principle of Fluorescence Polarization.
Materials:
-
Fluorescently labeled HAT binding peptide (e.g., with FITC or TAMRA)
-
Purified HAT enzyme
-
Assay Buffer (e.g., PBS or Tris-based buffer with low autofluorescence)
-
Black, low-volume 96-well or 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Peptide Concentration: Perform a serial dilution of the fluorescently labeled peptide to find a concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).
-
Set up Binding Reactions:
-
In a microplate, add a fixed concentration of the fluorescently labeled peptide to each well.
-
Add increasing concentrations of the HAT enzyme to the wells.
-
Include control wells with only the fluorescent peptide (for baseline polarization) and buffer alone (for background).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
Measure Fluorescence Polarization: Read the plate on a microplate reader equipped with appropriate filters for the fluorophore used. The reader will measure the polarization (mP) values.
-
Data Analysis:
-
Plot the mP values against the concentration of the HAT enzyme.
-
Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd). The Kd is the concentration of the HAT enzyme at which 50% of the fluorescent peptide is bound.
-
These protocols provide a starting point for utilizing HAT binding peptides in your research. Optimization of specific conditions, such as incubation times and reagent concentrations, may be necessary for different HAT enzymes and peptides.
References
- 1. Bisubstrate Inhibitors to Target Histone Acetyltransferase 1 (HAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisubstrate inhibitors to target histone acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisubstrate Inhibitors of the MYST HATs Esa1 and Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tip60 HAT activators as therapeutic modulators for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/p300 are bimodal regulators of Wnt signaling | The EMBO Journal [link.springer.com]
- 6. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HAT-Tagged Peptide Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Histidine Affinity Tag (HAT) is a unique peptide tag derived from chicken lactate (B86563) dehydrogenase, composed of six histidines interspersed with other amino acids.[1] This non-consecutive arrangement of histidines provides a lower net positive charge compared to the traditional 6xHis tag, which can enhance the solubility of the tagged peptide.[2] HAT-tagged peptides can be efficiently purified using Immobilized Metal Affinity Chromatography (IMAC), a technique that relies on the reversible interaction between the histidine residues of the tag and chelated divalent metal ions, such as cobalt (Co²⁺) or nickel (Ni²⁺).[1][2]
These application notes provide a detailed experimental design for the purification of HAT-tagged peptides, covering the purification protocol, quality control analysis, and an example of its application in studying cellular signaling pathways.
Quantitative Data Summary
The selection of an appropriate affinity resin is critical for the successful purification of HAT-tagged peptides. TALON® resin, a cobalt-based IMAC resin, is highly recommended due to its high selectivity for histidine tags, which often results in higher purity of the eluted peptide compared to nickel-based resins.[2][3]
| Parameter | Value | Notes |
| Affinity Resin | TALON® Co²⁺ IMAC Resin | High selectivity for HAT tags.[2][3] |
| Binding Capacity | 5–15 mg protein/ml of resin | This can vary depending on the size and characteristics of the peptide.[2][3] |
| Peptide Size Influence | Smaller peptides (~50 kDa and below) may exhibit higher retention. | The smaller size of peptides generally allows for efficient binding.[4] |
| Purity | Up to 95% purity can be achieved in a single step. | Further purification by HPLC may be required for higher purity needs.[5] |
| Elution Strategy | Imidazole (B134444) competition or pH gradient. | Imidazole elution is generally milder and preserves peptide integrity.[2] |
Experimental Protocols
This section outlines the detailed methodology for the purification of a HAT-tagged peptide under native conditions.
Protocol 1: Purification of HAT-Tagged Peptides using IMAC
Materials:
-
TALON® Metal Affinity Resin
-
Chromatography column
-
Peristaltic pump or gravity flow setup
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0
-
Crude HAT-tagged peptide solution (e.g., from solid-phase synthesis and cleavage, or cell lysate)
Methodology:
-
Resin Preparation and Equilibration:
-
Prepare a slurry of TALON® resin (e.g., 50% in 20% ethanol) and pour it into the chromatography column.
-
Allow the resin to settle and wash with 3-5 column volumes (CV) of deionized water.
-
Equilibrate the resin with 5-10 CV of Binding Buffer.
-
-
Sample Preparation and Loading:
-
Ensure the crude peptide solution is in a buffer compatible with the Binding Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Clarify the peptide solution by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.
-
Load the clarified sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 ml/min).
-
-
Washing:
-
After loading the entire sample, wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound impurities.
-
Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline.
-
-
Elution:
-
Elute the bound HAT-tagged peptide with 5-10 CV of Elution Buffer.
-
Collect fractions of a defined volume (e.g., 1 ml).
-
Monitor the A280 of the eluate to identify the fractions containing the purified peptide.
-
-
Post-Elution Processing:
-
Pool the fractions containing the purified peptide.
-
If necessary, remove the imidazole and exchange the buffer using a desalting column or dialysis.
-
Proceed with quality control analysis.
-
Quality Control and Data Presentation
Following purification, it is essential to assess the purity, identity, and yield of the HAT-tagged peptide. A combination of analytical techniques is recommended for comprehensive quality control.[6]
Protocol 2: Quality Control of Purified HAT-Tagged Peptides
1. SDS-PAGE Analysis:
-
Purpose: To visually assess the purity and estimate the molecular weight of the peptide.
-
Method:
-
Use a high-percentage Tris-Tricine polyacrylamide gel for better resolution of small peptides.[7][8]
-
Prepare samples of the crude peptide, flow-through, wash fractions, and eluted fractions.
-
Run the gel according to standard protocols.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.
-
-
Expected Result: A single band at the expected molecular weight in the elution fractions indicates high purity.
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To obtain a quantitative measure of purity.[9]
-
Method:
-
Use a reversed-phase C18 column.
-
Employ a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA).[10]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Expected Result: A major peak corresponding to the HAT-tagged peptide, with the purity calculated as the area of the main peak relative to the total peak area.
3. Mass Spectrometry (MS):
-
Purpose: To confirm the identity and integrity of the purified peptide by verifying its molecular weight.
-
Method:
-
Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
-
Expected Result: A mass spectrum with a major peak corresponding to the calculated molecular weight of the HAT-tagged peptide.
Application Example: Studying the MAPK Signaling Pathway
HAT-tagged peptides can be valuable tools for studying protein-protein interactions and inhibiting specific cellular signaling pathways.[11] For instance, a synthetic peptide designed to mimic a docking domain of a MAP kinase substrate can be used to competitively inhibit the phosphorylation of that substrate by its corresponding MAP kinase.
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] The specificity of these pathways is maintained by docking interactions between kinases and their substrates. Peptides that mimic these docking motifs can act as specific inhibitors.[12]
In this example, a HAT-tagged peptide inhibitor, designed to block the interaction between ERK (a MAPK) and its substrate, can be introduced into cells. The HAT tag facilitates the purification of this peptide for subsequent in vitro or cell-based assays. By inhibiting the phosphorylation of the substrate, the peptide can modulate the downstream cellular response. The efficacy of the peptide inhibitor can be assessed by measuring the levels of the phosphorylated substrate via Western blotting.
References
- 1. takara.co.kr [takara.co.kr]
- 2. TALON metal affinity resin FAQs [takarabio.com]
- 3. takara.co.kr [takara.co.kr]
- 4. Size of Protein is a Major Factor that Affects Retention on Preparative IMAC Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 7. lifetein.com [lifetein.com]
- 8. SDS-PAGE Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 10. agilent.com [agilent.com]
- 11. Peptides as signaling inhibitors for mammalian MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Humanized Anti-Tac Antibodies in Immunology Research
Introduction
Humanized anti-Tac monoclonal antibodies are a class of immunosuppressive agents that target the alpha subunit (CD25 or Tac antigen) of the high-affinity Interleukin-2 receptor (IL-2R).[1][2][3] By binding to CD25, these antibodies act as receptor antagonists, preventing the activation and proliferation of T-cells, which are critical mediators of the immune response.[4][5][6] The process of "humanization" involves genetically engineering a murine antibody to replace most of its protein sequence with human sequences, leaving only the antigen-binding sites (hypervariable regions) intact.[7][8] This modification reduces the immunogenicity of the antibody in human subjects.
The two most prominent humanized anti-Tac antibodies are Daclizumab and Basiliximab.[1][5] They were developed primarily for the prevention of acute organ rejection in transplant recipients and have also been investigated for the treatment of T-cell-mediated autoimmune diseases.[2][9][10] These antibodies serve as powerful tools in immunology research for studying the IL-2 signaling pathway and its role in immune regulation.
Mechanism of Action
Interleukin-2 (IL-2) is a cytokine crucial for the growth, differentiation, and survival of lymphocytes.[11][12] Its effects are mediated through the IL-2 receptor, which exists in low, intermediate, and high-affinity forms. The high-affinity IL-2 receptor is a trimeric complex composed of the alpha (CD25), beta (CD122), and gamma (CD132) chains.[11][13] This form is typically expressed on activated T-cells.
Binding of IL-2 to the high-affinity receptor initiates a downstream signaling cascade, primarily through the JAK-STAT pathway, which leads to gene transcription and ultimately results in T-cell proliferation and activation.[12][13][14]
Humanized anti-Tac antibodies, such as Daclizumab and Basiliximab, specifically bind to the CD25 subunit.[3][4][15] This binding competitively inhibits IL-2 from associating with CD25, thereby preventing the formation of the high-affinity IL-2 receptor complex.[3][9] Consequently, IL-2-mediated signaling is blocked, which suppresses the clonal expansion of activated T-cells that are responsible for immune responses like allograft rejection.[4][6]
Applications in Immunology
Prevention of Acute Organ Transplant Rejection
The primary clinical application of humanized anti-Tac antibodies is the prophylaxis of acute rejection in solid organ transplantation, particularly in kidney transplant recipients.[9][16] By suppressing the activation of T-cells that would otherwise attack the foreign allograft, these antibodies significantly reduce the incidence of acute rejection episodes.[17][18][19]
Quantitative Data from Clinical Trials
The efficacy of Daclizumab and Basiliximab has been demonstrated in several key clinical trials. The data below summarizes their impact on reducing acute rejection rates in renal transplant patients when used as part of a standard immunosuppressive regimen.
Table 1: Properties of Common Humanized Anti-Tac Antibodies
| Property | Daclizumab | Basiliximab |
|---|---|---|
| Trade Name(s) | Zenapax®, Zinbryta®[1] | Simulect®[4] |
| Antibody Type | Humanized IgG1[3] | Chimeric (Murine/Human) IgG1k[5] |
| Target | CD25 (IL-2 Receptor Alpha)[1] | CD25 (IL-2 Receptor Alpha)[4][5] |
| Molecular Weight | ~144 kDa[1] | ~144 kDa[4][5] |
| Elimination Half-life | ~20-21 days[1][17] | ~7 days |
Table 2: Efficacy of Daclizumab in Preventing Acute Renal Transplant Rejection
| Study / Trial | Treatment Group (n) | Control Group (Placebo, n) | Endpoint | Rejection Rate (Daclizumab) | Rejection Rate (Control) | Reduction in Rejection | Citation |
|---|---|---|---|---|---|---|---|
| Daclizumab Triple Therapy Study | 126 | 134 | Biopsy-confirmed acute rejection at 6 months | 22% | 35% | 37% | [17] |
| Phase III Study | Daclizumab + Standard Therapy | Placebo + Standard Therapy | Acute rejection at 1 year | - | - | 36% | [16] |
| Phase III Study | Daclizumab + Standard Therapy | Placebo + Standard Therapy | Acute rejection at 6 months | Significantly Reduced | - | - |[20] |
Table 3: Efficacy of Basiliximab in Preventing Acute Renal Transplant Rejection
| Study / Trial | Treatment Group (n) | Control Group (Placebo, n) | Endpoint | Rejection Rate (Basiliximab) | Rejection Rate (Control) | Reduction in Rejection | Citation |
|---|---|---|---|---|---|---|---|
| Randomized Trial | 36 | 20 | Acute rejection at 3 months | 11.1% | 50% | 77.8% | [19] |
| Randomized Trial | 50 | 50 | Acute rejection in first year | 36% (18/50) | 62% (31/50) | 42% | [18] |
| Randomized Double-Blind Trial | 170 | 170 | Acute rejection at 6 months | 20.8% | 34.9% | 40.4% |[21] |
Treatment of Autoimmune Diseases
The rationale for using anti-Tac antibodies in autoimmune diseases is based on the premise that these conditions are driven by autoreactive T-cells. Daclizumab (trade name Zinbryta) was approved for treating relapsing forms of multiple sclerosis (MS).[1][10] It was shown to reduce relapse rates and the number of new lesions.[1][22] However, it was voluntarily withdrawn from the market in 2018 due to reports of serious inflammatory brain disorders.[1][23] This history underscores the potent and complex immunomodulatory effects of targeting the IL-2 pathway.
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of CD25 Receptor Occupancy
This protocol is designed to verify the binding of a humanized anti-Tac antibody to its target, CD25, on the surface of peripheral blood mononuclear cells (PBMCs). It can be used to confirm receptor saturation in research subjects or animal models.
Materials:
-
Whole blood or isolated PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-CD4 antibody (e.g., PerCP-conjugated)
-
Fluorochrome-conjugated anti-CD25 antibody that binds to a different epitope than the therapeutic antibody (e.g., PE-conjugated)
-
Fc Block reagent
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Collect whole blood in an appropriate anticoagulant tube (e.g., EDTA). If using PBMCs, isolate them via density gradient centrifugation.
-
Aliquot: Aliquot 100 µL of whole blood or 1x10^6 PBMCs into a 12x75 mm flow cytometry tube.
-
Fc Block: Add Fc block reagent to prevent non-specific antibody binding and incubate for 15 minutes at room temperature.
-
Surface Staining: Add the pre-titrated amounts of anti-CD4 and anti-CD25 antibodies to the tube. Vortex gently.
-
Incubation: Incubate for 30 minutes at 2-8°C in the dark.[24]
-
RBC Lysis (for whole blood): Add 2 mL of 1X RBC Lysis Buffer. Incubate for 10 minutes at room temperature in the dark.[24][25]
-
Wash: Centrifuge the tubes at 300-400 x g for 5 minutes. Decant the supernatant and wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer. Repeat the wash step.
-
Resuspend: Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on CD4+ T-cells and analyze the expression of CD25. A significant reduction in the PE signal (from the staining anti-CD25 antibody) in treated samples compared to untreated controls indicates receptor occupancy by the humanized anti-Tac antibody.
Protocol 2: In Vitro T-Cell Proliferation Inhibition Assay
This assay measures the ability of a humanized anti-Tac antibody to inhibit T-cell proliferation induced by a stimulant. It is a fundamental method for assessing the functional activity of the antibody.
Materials:
-
Isolated human PBMCs (responder cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
T-cell stimulant (e.g., Phytohemagglutinin (PHA) or plate-bound anti-CD3 antibody)
-
Humanized anti-Tac antibody (test article) and Isotype control antibody
-
Proliferation measurement reagent (e.g., CellTrace™ Violet dye or [3H]-thymidine)
-
96-well round-bottom culture plate
Procedure:
-
Cell Preparation: Isolate PBMCs from a healthy donor. If using a proliferation dye like CellTrace Violet, label the cells according to the manufacturer's protocol. Resuspend cells to a final concentration of 1x10^6 cells/mL in complete medium.[26]
-
Plate Coating (if using anti-CD3): The day before the assay, coat wells of a 96-well plate with 50 µL of anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS). Incubate overnight at 4°C or for 2 hours at 37°C. Wash wells three times with sterile PBS before use.[27]
-
Assay Setup:
-
Add 50 µL of complete medium to all wells.
-
Add 50 µL of the test antibody or isotype control at various concentrations (e.g., a serial dilution) to the appropriate wells.
-
Add 100 µL of the PBMC suspension (1x10^5 cells) to each well.
-
For PHA stimulation, add the stimulant directly to the wells at a pre-determined optimal concentration.
-
-
Incubation: Culture the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Measure Proliferation:
-
CellTrace Violet Method: On the final day, harvest cells, stain with surface markers (e.g., anti-CD3, anti-CD4) if desired, and analyze by flow cytometry. Proliferation is measured by the successive halving of dye fluorescence in daughter cell generations.
-
[3H]-Thymidine Method: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto a filter mat using a cell harvester. Measure incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each antibody concentration compared to the stimulated control (no antibody). Plot the results to determine the IC50 (the concentration of antibody that causes 50% inhibition).
References
- 1. Daclizumab - Wikipedia [en.wikipedia.org]
- 2. Basiliximab, mechanism of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Basiliximab: Anti-CD25 Monoclonal Antibody for Transplantation - Creative Biolabs [creativebiolabs.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Basiliximab? [synapse.patsnap.com]
- 7. Anti-Tac-H, a humanized antibody to the interleukin 2 receptor, prolongs primate cardiac allograft survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Tac-H, a humanized antibody to the interleukin 2 receptor with new features for immunotherapy in malignant and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basiliximab - Wikipedia [en.wikipedia.org]
- 10. Daclizumab treatment for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Daclizumab: a review of its use in the management of organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interleukin-2-receptor blockade with daclizumab to prevent acute rejection in renal transplantation. Daclizumab Triple Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Basiliximab reduces the incidence of acute cellular rejection in live-related-donor kidney transplantation: a three-year prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Basiliximab (Simulect) reduces acute rejection among sensitized kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Daclizumab: a review of its use in the prevention of acute rejection in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A randomized, double-blind trial of basiliximab immunoprophylaxis plus triple therapy in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Review of daclizumab and its therapeutic potential in the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. bdbiosciences.com [bdbiosciences.com]
- 26. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 27. T Cell Activation with anti-CD3 Antibodies Protocol - Mouse [protocols.io]
Application Note and Protocol: Covalent Coupling of HAT-Tagged Peptides to Chromatography Resins for Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histidine Affinity Tag (HAT), a sequence rich in histidine residues, is a novel affinity tag derived from chicken muscle lactate (B86563) dehydrogenase.[1] Unlike the more common polyhistidine tag (6xHis), the HAT sequence has its six histidines interspersed with other amino acids, which can result in improved solubility and similar affinity for immobilized metal ions.[1] While HAT-tagged proteins are typically purified using Immobilized Metal Affinity Chromatography (IMAC), a HAT-tagged peptide can also be covalently immobilized onto a chromatography resin. This creates a custom affinity matrix where the HAT peptide acts as a ligand to capture and purify proteins or other molecules that interact with it.
This document provides a detailed protocol for the covalent coupling of a HAT-tagged peptide to a pre-activated chromatography resin, specifically focusing on N-hydroxysuccinimide (NHS)-activated agarose (B213101) resin. This method facilitates the creation of a stable affinity chromatography support for various research and drug development applications.
Principle of the Method
The protocol is based on the reaction between the primary amines (the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, if present) of the HAT peptide and the N-hydroxysuccinimide (NHS) esters on the activated agarose resin.[2][3] This reaction forms a stable amide bond, covalently attaching the peptide to the resin.[2] The long spacer arm present on many commercial NHS-activated resins minimizes steric hindrance, which is particularly beneficial when immobilizing smaller molecules like peptides.[2]
Materials and Equipment
Materials:
-
HAT-tagged peptide (custom synthesized with a free N-terminus)
-
NHS-Activated Agarose Resin (e.g., from G-Biosciences, Thermo Fisher Scientific)
-
Coupling Buffer: 0.1 M MES, 0.9% NaCl, pH 4.7 (Note: Avoid amine- and carboxyl-containing buffers like Tris, glycine, or acetate (B1210297) as they interfere with the coupling reaction).[4]
-
Quenching/Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer: 1 M NaCl
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% sodium azide
-
Empty chromatography column
-
Spectrophotometer or peptide quantification assay kit
Equipment:
-
Laboratory rocker or shaker
-
Centrifuge (for batch coupling)
-
pH meter
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Covalent Coupling of HAT Peptide to NHS-Activated Agarose Resin
This protocol is designed for coupling a HAT-tagged peptide to an NHS-activated agarose resin.
1. Resin Preparation and Equilibration:
a. Calculate the required amount of NHS-activated agarose resin slurry based on the desired final volume of packed resin (typically, a 50% slurry means 2 mL of slurry yields 1 mL of packed resin). b. Gently swirl the bottle to obtain a uniform suspension and transfer the desired volume of slurry to an empty chromatography column with a capped outlet. c. Allow the resin to settle, and the storage solution to drain. d. Equilibrate the resin by washing with 5-10 column volumes (CV) of ice-cold 1 mM HCl. This step is crucial to preserve the reactive NHS groups from hydrolysis. e. Immediately wash the resin with 3-5 CV of Coupling Buffer (0.1 M MES, 0.9% NaCl, pH 4.7). Do not allow the resin bed to run dry.
2. Peptide Preparation:
a. Dissolve the HAT-tagged peptide in the Coupling Buffer at a concentration of 1-10 mg/mL. The optimal concentration may need to be determined empirically. b. Ensure the peptide is fully dissolved. If solubility is an issue, the use of a minimal amount of a compatible organic solvent like DMSO may be necessary. However, the final concentration of the organic solvent should be kept low to avoid affecting the resin and the coupling reaction.
3. Coupling Reaction:
a. Drain the equilibration buffer from the resin until the buffer level is just above the resin bed. b. Immediately add the prepared peptide solution to the resin. c. Seal the column and incubate the resin-peptide mixture on a laboratory rocker or shaker for 1-4 hours at room temperature, or overnight at 4°C. Longer incubation times at lower temperatures can improve coupling efficiency and minimize hydrolysis of the NHS esters.
4. Determination of Coupling Efficiency (Optional but Recommended):
a. After the incubation period, collect the unbound peptide solution (flow-through). b. Wash the resin with 2-3 CV of Coupling Buffer and collect the wash fractions. c. Measure the concentration of the peptide in the initial solution, the flow-through, and the wash fractions using a spectrophotometer (at 280 nm if the peptide contains Trp or Tyr residues) or a suitable peptide quantification assay. d. Calculate the coupling efficiency using the following formula: Coupling Efficiency (%) = [(Initial Peptide Amount - Unbound Peptide Amount) / Initial Peptide Amount] x 100
5. Blocking of Unreacted Sites:
a. After collecting the unbound peptide, wash the resin with 3-5 CV of Wash Buffer (1 M NaCl) to remove any non-covalently bound peptide. b. To block any remaining active NHS-ester groups, add 1 CV of Quenching/Blocking Buffer (1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0) to the resin. c. Incubate for 1-2 hours at room temperature with gentle mixing.
6. Final Washing and Storage:
a. Wash the resin with 5-10 CV of Wash Buffer (1 M NaCl) to remove excess blocking reagent and any remaining unbound peptide. b. Equilibrate the resin with 3-5 CV of Storage Buffer (PBS with 0.02% sodium azide). c. Store the prepared affinity resin at 4°C. The resin is now ready for use in affinity purification experiments.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Resin Type | NHS-Activated Agarose | NHS-Activated Agarose | NHS-Activated Agarose |
| Peptide Concentration | 1 mg/mL | 5 mg/mL | 10 mg/mL |
| Incubation Time | 4 hours | 4 hours | 4 hours |
| Incubation Temperature | Room Temperature | Room Temperature | Room Temperature |
| Initial Peptide (mg) | 1.0 | 5.0 | 10.0 |
| Unbound Peptide (mg) | 0.2 | 1.5 | 4.0 |
| Coupling Efficiency (%) | 80% | 70% | 60% |
| Ligand Density (mg/mL resin) | 0.8 | 3.5 | 6.0 |
Table 1: Example of quantitative data for optimizing HAT peptide coupling to NHS-activated agarose resin.
Mandatory Visualization
References
Application Notes and Protocols for HAT Binding Peptide in Co-Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Acetyltransferases (HATs) are a family of enzymes crucial to the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to conserved lysine (B10760008) residues on histone proteins, a process known as histone acetylation.[1] This modification neutralizes the positive charge of histones, reducing their affinity for the negatively charged DNA and leading to a more relaxed chromatin structure (euchromatin).[1] This open chromatin state generally allows for greater accessibility of transcription factors to DNA, thereby promoting gene transcription.[1]
HATs do not function in isolation; they are often components of large, multi-subunit protein complexes.[2] The composition of these complexes dictates the substrate specificity and functional role of the HAT enzyme.[2] Understanding the protein-protein interactions within these HAT complexes is therefore essential for elucidating their biological functions and for developing targeted therapeutics.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[3][4] This method utilizes an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[4][5] The entire complex is then captured on a solid-phase support, typically agarose (B213101) or magnetic beads conjugated with Protein A or Protein G.[4][6]
This document provides detailed application notes and protocols for the use of a HAT-binding peptide in co-immunoprecipitation experiments to identify and study HAT-interacting proteins. A HAT-binding peptide can be a powerful tool, acting as a specific "bait" to pull down its cognate HAT and associated protein complexes from cellular extracts. This approach is particularly useful when a reliable antibody for the HAT protein of interest is unavailable or when one wishes to study the interactions mediated by a specific peptide-binding domain on the HAT.
Applications in Research and Drug Development
The use of HAT-binding peptides in Co-IP experiments has several key applications:
-
Identification of Novel HAT Interacting Proteins: Discovering previously unknown components of HAT complexes can provide novel insights into the regulation of gene expression.
-
Validation of Predicted Interactions: Confirming interactions suggested by other methods, such as yeast two-hybrid screens or computational modeling.
-
Studying the Dynamics of HAT Complexes: Investigating how the composition of HAT complexes changes in response to different cellular stimuli or in various disease states.
-
Screening for Inhibitors of HAT-Protein Interactions: Identifying small molecules or other agents that disrupt the formation of specific HAT complexes, which could be potential therapeutic agents. For instance, compounds that disrupt the interaction of a HAT with a crucial oncogenic transcription factor could be explored as anti-cancer drugs.
Experimental Design Considerations
Before proceeding with the Co-IP protocol, several factors should be carefully considered to ensure a successful experiment:
-
Peptide Design and Synthesis: The HAT-binding peptide should be of high purity. It is advisable to synthesize the peptide with a biotin (B1667282) tag or a well-characterized epitope tag (e.g., FLAG, HA) at one terminus to facilitate its capture. The tag should be separated from the binding sequence by a flexible linker to minimize steric hindrance.
-
Choice of Beads: Streptavidin-coated beads are ideal for capturing biotinylated peptides. For epitope-tagged peptides, beads conjugated with the corresponding antibody (e.g., anti-FLAG beads) should be used. Magnetic beads are often preferred over agarose beads as they can simplify the washing steps and reduce non-specific binding.[4]
-
Controls are Critical: Several controls are essential for interpreting the results of a Co-IP experiment correctly.[7]
-
Negative Control Peptide: A scrambled or mutated version of the peptide that is known not to bind the HAT should be used in a parallel experiment. This control helps to identify proteins that bind non-specifically to the peptide or the beads.
-
Beads Only Control: An incubation of the cell lysate with beads alone (without any peptide) is crucial to identify proteins that non-specifically adhere to the bead matrix.
-
Isotype Control Antibody (for tagged peptides): If using an antibody to capture a tagged peptide, an isotype control antibody should be used to account for non-specific binding to the antibody.[6]
-
-
Lysis Buffer Composition: The choice of lysis buffer is critical for preserving protein-protein interactions.[5][8] The buffer should contain detergents that are strong enough to solubilize cellular membranes but mild enough not to disrupt the interactions of interest. Non-ionic detergents like NP-40 or Triton X-100 are commonly used. The salt concentration should also be optimized; typically, a physiological salt concentration (e.g., 150 mM NaCl) is a good starting point. Protease and phosphatase inhibitors must be included to prevent protein degradation and changes in phosphorylation status.
Detailed Protocol: Co-Immunoprecipitation using a Biotinylated HAT-Binding Peptide
This protocol describes the co-immunoprecipitation of a HAT and its interacting partners from a mammalian cell lysate using a biotinylated HAT-binding peptide.
Materials and Reagents:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.
-
Biotinylated HAT-binding peptide (experimental)
-
Biotinylated control peptide (e.g., scrambled sequence)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration, or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer, or a high concentration of free biotin)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibodies against the HAT of interest and expected interacting partners
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Experimental Workflow:
References
- 1. Histone acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. Purification of Multiprotein Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Isolation of 3×HA-Tagged Protein Complexes to Characterize Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. bitesizebio.com [bitesizebio.com]
Downstream Applications of HAT Peptide Purified Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the downstream use of purified antibodies targeting Histone Acetyltransferases (HATs) or proteins tagged with peptide epitopes (e.g., HA-tag). These protocols are designed to guide researchers in effectively utilizing these valuable reagents in various immunoassays.
Histone Acetyltransferases (HATs) are a class of enzymes that play a crucial role in transcriptional regulation by acetylating lysine (B10760008) residues on histone proteins. This modification alters chromatin structure, making it more accessible to transcription factors and promoting gene expression.[1][2] Antibodies raised against specific HATs or their associated peptide tags are indispensable tools for elucidating their cellular functions and involvement in disease.
I. Western Blotting
Western blotting is a fundamental technique to detect and quantify a specific protein in a complex mixture. Purified antibodies against HATs or peptide tags can be used to identify the target protein based on its molecular weight.
Quantitative Data Summary for Western Blotting
| Parameter | Recommendation |
| Primary Antibody Dilution | 1:500 - 1:3000 |
| Incubation with Primary Antibody | 1.5 hours at Room Temperature or Overnight at 4°C[3] |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 |
| Incubation with Secondary Antibody | 1 hour at Room Temperature[3] |
| Blocking Time | 1 hour at Room Temperature[3] |
| Blocking Agent | 5% BSA or non-fat dry milk in TBST[3][4] |
Experimental Protocol for Western Blotting
-
Sample Preparation: Prepare cell or tissue lysates. For histone analysis, acid extraction of histones may be performed. Dilute 0.5µg of histone sample in 1X LDS sample buffer with 100mM DTT. Heat samples at 95°C for 5 minutes.[3]
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[3] Run the gel at 200V for approximately 35 minutes.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. For histones, a nitrocellulose membrane with a reduced pore size is recommended.[3] Transfer at 30V for 70 minutes.[3]
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation can be for 1.5 hours at room temperature or overnight at 4°C with gentle agitation.[3][5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3][6]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3][6]
-
Detection: Add ECL chemiluminescence substrate and visualize the protein bands using an imaging system.[6]
Western Blotting Workflow
Caption: A streamlined workflow for Western blotting.
II. Immunoprecipitation (IP)
Immunoprecipitation is used to isolate a specific protein (and its binding partners in the case of co-IP) from a complex mixture using an antibody immobilized on a solid support.[7] This is a powerful technique to study protein-protein interactions and post-translational modifications.
Quantitative Data Summary for Immunoprecipitation
| Parameter | Recommendation |
| Antibody Amount | 2-10 µg per 500-1000 µg of protein lysate[8] |
| Lysate Amount | 100-1000 µg |
| Incubation with Antibody | 1 hour to overnight at 4°C[8] |
| Incubation with Beads | 1-4 hours at 4°C[7] |
| Bead Type | Protein A/G coupled agarose (B213101) or magnetic beads[7] |
Experimental Protocol for Immunoprecipitation
-
Cell Lysis: Lyse cells in an appropriate lysis buffer containing protease inhibitors.[9] Centrifuge to pellet cell debris and collect the supernatant.[8]
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[8] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 1 hour to overnight at 4°C with gentle rotation to form the antibody-antigen complex.[8]
-
Capture of Immune Complex: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C with gentle rotation.[7]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the protein of interest from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.[8]
-
Analysis: The eluted proteins can be analyzed by Western blotting or mass spectrometry.
Immunoprecipitation Workflow
Caption: The general workflow for immunoprecipitation.
III. Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of the localization and distribution of a specific protein within a tissue sample.[10] This technique is invaluable for understanding the in-situ expression patterns of HATs.
Quantitative Data Summary for Immunohistochemistry
| Parameter | Recommendation |
| Primary Antibody Dilution | 1:50 - 1:100[11] |
| Incubation with Primary Antibody | 1 hour at 37°C or Overnight at 4°C[10][11] |
| Blocking Time | 1 hour at 37°C[11] |
| Blocking Agent | Serum from the host species of the secondary antibody[11] |
| Antigen Retrieval | Heat-induced (e.g., microwave in citrate (B86180) buffer)[11][12] |
Experimental Protocol for Immunohistochemistry (Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes (100%, 95%, 80%, 70%) to rehydrate the tissue sections.[11][13]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a microwave or water bath.[11]
-
Blocking Endogenous Peroxidase: If using a peroxidase-based detection system, incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.[11]
-
Blocking: Block non-specific binding by incubating the slides in a blocking solution, typically normal serum from the same species as the secondary antibody, for 1 hour.[11]
-
Primary Antibody Incubation: Incubate the tissue sections with the primary antibody diluted in blocking buffer. Incubation is typically performed for 1 hour at 37°C or overnight at 4°C in a humidified chamber.[10][11]
-
Washing: Wash the slides three times in PBS for five minutes each.[11]
-
Secondary Antibody Incubation: Incubate with a biotinylated or enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection: If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent.[14] Add the appropriate substrate (e.g., DAB for HRP) to visualize the staining.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.[13]
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip.
Immunohistochemistry Workflow
Caption: A typical workflow for immunohistochemistry.
IV. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A peptide-ELISA can be used to screen and characterize antibodies against specific HAT peptides.[15]
Quantitative Data Summary for Peptide-ELISA
| Parameter | Recommendation |
| Peptide Coating Concentration | 1-2 µg/mL[15] |
| Primary Antibody Dilution | 1:100 - 1:500 (initial recommendation)[15] |
| Incubation with Primary Antibody | 1 hour at 37°C or 3 hours at room temperature[15] |
| Incubation with Secondary Antibody | 1 hour at room temperature[15] |
| Blocking Time | 1 hour[15] |
| Blocking Agent | BSA, nonfat dry milk, casein, or gelatin[15] |
Experimental Protocol for Peptide-ELISA
-
Coating: Dilute the HAT peptide to 1-2 µg/mL in a coating solution and add 100 µL to each well of a 96-well plate.[15] Incubate for 2 hours at room temperature or overnight at 4°C.[15]
-
Washing: Wash the plate twice with 300 µL of wash buffer (e.g., PBS with 0.05% Tween 20).[15]
-
Blocking: Add 300 µL of blocking solution to each well and incubate for 1 hour.[15]
-
Washing: Wash the plate twice with wash buffer.[15]
-
Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at 37°C or 3 hours at room temperature.[15]
-
Washing: Wash the plate three times with wash buffer.[15]
-
Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[15]
-
Washing: Wash the plate five times with wash buffer, with a final 5-minute soak.[15]
-
Detection: Add the appropriate substrate and measure the absorbance using a microplate reader.
ELISA Workflow
Caption: A generalized workflow for an indirect ELISA.
V. Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the in vivo association of a specific protein with a particular DNA sequence.[16] It is the gold standard for studying the genome-wide localization of HATs and the histone marks they deposit.[17][18]
Quantitative Data Summary for ChIP
| Parameter | Recommendation |
| Antibody Amount | 1-10 µg per IP |
| Chromatin Amount | 10-50 µg per IP |
| Incubation with Antibody | 2 hours to overnight at 4°C[19] |
| Cross-linking Agent | 1% Formaldehyde (B43269) |
| Cross-linking Time | 10-15 minutes at room temperature |
Experimental Protocol for ChIP
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads.[16] Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.[19]
-
Capture of Immune Complexes: Add protein A/G beads to capture the antibody-protein-DNA complexes.[19]
-
Washing: Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[19]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR, ChIP-seq, or microarray.
ChIP Workflow
Caption: A schematic of the Chromatin Immunoprecipitation workflow.
VI. HAT Signaling Pathway
The following diagram illustrates the central role of Histone Acetyltransferases in regulating gene expression.
Caption: The role of HATs and HDACs in gene regulation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Histone Acetylation Antibodies | EpigenTek [epigentek.com]
- 3. abcam.cn [abcam.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Immunoprecipitation protocol for [liverpool.ac.uk]
- 10. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 11. abcepta.com [abcepta.com]
- 12. bosterbio.com [bosterbio.com]
- 13. genscript.com [genscript.com]
- 14. ulab360.com [ulab360.com]
- 15. affbiotech.cn [affbiotech.cn]
- 16. rockland.com [rockland.com]
- 17. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
Application Notes and Protocols for the Chromatographic Purification of Humanized Anti-Tac Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humanized anti-Tac monoclonal antibodies, such as daclizumab and basiliximab, are critical therapeutic agents that target the alpha subunit (CD25 or Tac antigen) of the high-affinity interleukin-2 (B1167480) (IL-2) receptor.[1][2][3] These antibodies function as IL-2 receptor antagonists, thereby inhibiting T-lymphocyte proliferation and are widely used as immunosuppressants to prevent organ transplant rejection and in the treatment of autoimmune diseases.[1][3] The robust and efficient purification of these therapeutic proteins is a critical step in their manufacturing process to ensure high purity, potency, and safety. This document provides detailed application notes and protocols for the chromatographic purification of humanized anti-Tac antibodies, focusing on common and effective techniques.
A multi-step chromatographic process is typically employed for the purification of monoclonal antibodies to achieve the high degree of purity required for therapeutic use. This process generally involves a capture step, followed by one or more polishing steps to remove process- and product-related impurities.
References
Scaling Up HAT Peptide Antibody Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibodies raised against specific histone acetyltransferase (HAT) peptides are invaluable tools in chromatin biology research and drug development. As the demand for these antibodies grows, from basic research to high-throughput screening and potential therapeutic applications, the need for robust and scalable purification methods becomes paramount. This document provides detailed application notes and protocols for scaling up the purification of HAT peptide-specific antibodies, with a focus on maintaining high purity and yield.
Data Presentation: Comparison of Purification Scales
The following table summarizes key quantitative parameters associated with scaling up antibody purification. While specific data for HAT peptide antibodies is not extensively published, this table provides representative benchmarks for peptide affinity chromatography at different scales, compiled from various antibody purification studies.
| Parameter | Laboratory Scale (1-10 mg) | Pilot Scale (10-500 mg) | Manufacturing Scale (>500 mg) |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity | >95% | >98% | >99% |
| Host Cell Protein (HCP) Removal | >99% | >99.5% | >99.9% |
| Endotoxin (B1171834) Levels | <10 EU/mg | <1 EU/mg | <0.1 EU/mg[1][2] |
| Ligand Leaching | <10 ng/mg | <5 ng/mg | <1 ng/mg |
| Cost per mg | High | Moderate | Low |
Note: These values are estimates and can vary significantly based on the specific antibody, peptide ligand, chromatography resin, and process optimization.
Experimental Protocols
HAT Peptide Antigen Design and Synthesis
Successful antibody production and subsequent purification begin with a well-designed peptide antigen.
Methodology:
-
Epitope Selection: Identify a 10-15 amino acid sequence from the target HAT protein. Prioritize regions that are unique to the target protein to minimize cross-reactivity. The selected sequence should be on the surface of the native protein.[1]
-
Solubility: Ensure the peptide has a balanced composition of hydrophobic and hydrophilic residues to ensure solubility in aqueous buffers. The hydrophobic amino acid content should ideally be below 50%.[1]
-
Terminal Cysteine: Incorporate a cysteine residue at the N- or C-terminus of the peptide. This provides a free sulfhydryl group for covalent coupling to the affinity chromatography resin.
-
Peptide Synthesis and Purity: Synthesize the peptide using solid-phase peptide synthesis (SPPS). For use as an immunogen and in affinity purification, a purity of >85% is generally sufficient.[3]
Scalable Peptide Affinity Chromatography
This protocol outlines the key steps for purifying HAT peptide antibodies using peptide affinity chromatography, with considerations for scaling up the process.
Materials:
-
HAT peptide-specific antibody-containing serum or cell culture supernatant
-
Affinity chromatography column
-
Thiol-reactive chromatography resin (e.g., SulfoLink™ Coupling Resin)
-
Coupling Buffer (e.g., 50 mM Tris, 5 mM EDTA-Na, pH 8.5)
-
Wash Buffer A (e.g., 1 M NaCl)
-
Binding/Wash Buffer B (e.g., PBS, pH 7.2)
-
Elution Buffer (e.g., 100 mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
L-Cysteine•HCl
-
Endotoxin-free water and buffers[1]
Methodology:
A. Resin Preparation and Peptide Immobilization (Scalable)
-
Column Packing: Pack the chromatography column with the appropriate volume of thiol-reactive resin slurry according to the manufacturer's instructions. The column size will depend on the desired scale of purification.
-
Resin Equilibration: Equilibrate the packed resin with 5-10 column volumes (CV) of Coupling Buffer.
-
Peptide Coupling: Dissolve the synthesized HAT peptide (with the terminal cysteine) in Coupling Buffer. The amount of peptide required will scale with the resin volume (typically 1-5 mg of peptide per mL of resin).
-
Recirculation: Pass the peptide solution through the column multiple times to ensure efficient coupling. For larger scale operations, a peristaltic pump is recommended for continuous flow.[4]
-
Washing: Wash the column with 5-10 CV of Coupling Buffer to remove unbound peptide.
-
Blocking Unreacted Sites: Block any remaining active sites on the resin by incubating with a solution of L-Cysteine•HCl in Coupling Buffer.
-
Final Wash: Wash the column extensively with Wash Buffer A followed by Binding/Wash Buffer B to remove any non-covalently bound molecules.
B. Antibody Purification (Scalable)
-
Sample Preparation: Clarify the antibody-containing serum or cell culture supernatant by centrifugation and filtration (e.g., 0.22 µm filter) to remove cells and debris.
-
Column Equilibration: Equilibrate the peptide-coupled affinity column with 5-10 CV of Binding/Wash Buffer B.
-
Sample Loading: Load the clarified sample onto the column. The flow rate should be optimized to allow for sufficient residence time for the antibody to bind to the immobilized peptide. For larger volumes, a pump is essential.
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer B to remove non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound antibody using the Elution Buffer. The low pH of this buffer disrupts the antibody-antigen interaction. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent antibody denaturation.
-
Fractions Analysis: Determine the protein concentration of the eluted fractions (e.g., by measuring absorbance at 280 nm). Pool the fractions containing the purified antibody.
-
Buffer Exchange: Perform buffer exchange on the pooled fractions into a suitable storage buffer (e.g., PBS) using dialysis or tangential flow filtration (TFF) for larger volumes.
C. Column Regeneration and Storage
-
Immediately after elution, regenerate the column by washing with 5-10 CV of Elution Buffer, followed by 10-20 CV of Binding/Wash Buffer B.
-
For long-term storage, equilibrate the column in a storage buffer containing an antimicrobial agent (e.g., 0.02% sodium azide) and store at 4°C.
Visualizations
Signaling Pathway Regulated by Histone Acetylation
The following diagram illustrates a simplified representation of how histone acetylation, mediated by HATs, can influence a signaling pathway, leading to gene transcription. The antibodies purified using the described methods could be used to study the role of specific HATs in such pathways.
Caption: Histone Acetylation in Signal Transduction.
Experimental Workflow for Scaled-Up Antibody Purification
This diagram outlines the major steps involved in the scaled-up purification of HAT peptide antibodies, from the initial antibody source to the final purified product.
Caption: Scaled-Up Antibody Purification Workflow.
Conclusion
Scaling up the purification of HAT peptide antibodies is a critical step in meeting the demands of advanced research and development. By employing well-designed peptide antigens and a robust, scalable peptide affinity chromatography protocol, it is possible to obtain high yields of pure, active antibodies. Careful consideration of key parameters at each stage of the process, from antigen design to final formulation, will ensure a successful and efficient scale-up.
References
- 1. Purification of Endotoxin Free mAbs [users.path.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Removal of endotoxin from antibody preparations for clinical use. Assessment of polymyxin-sepharose CNBr affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Humanized Anti-Tac Peptide Binding Conditions
Welcome to the technical support center for the Humanized anti-Tac peptide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Humanized anti-Tac peptide and what is its primary target?
A1: The Humanized anti-Tac peptide, also known as daclizumab or Zenapax, is a humanized monoclonal antibody.[1][2] Its primary target is the alpha subunit (CD25 or p55) of the high-affinity interleukin-2 (B1167480) (IL-2) receptor.[2][3][4] By binding to CD25, it acts as an IL-2 receptor antagonist, blocking IL-2 from binding and thus inhibiting T-cell proliferation.[4][5][6]
Q2: What is the mechanism of action of the Humanized anti-Tac peptide?
A2: The Humanized anti-Tac peptide competitively inhibits the binding of IL-2 to the high-affinity IL-2 receptor on the surface of activated T-lymphocytes. This blockade of the IL-2 receptor prevents the signaling cascade that leads to T-cell proliferation and activation, which is a critical step in the immune response.[5][6] Specifically, it has been shown to interfere with IL-2 signaling by inhibiting the association and subsequent phosphorylation of the IL-2R beta- and gamma-chains.[5]
Q3: What are the general principles for optimizing the binding conditions in an immunoassay?
A3: Optimizing an immunoassay involves several key steps to improve accuracy, sensitivity, and specificity. These include:
-
Reagent Concentration: Titrating the optimal concentrations of the capture and detection antibodies.
-
Incubation Time and Temperature: Determining the ideal incubation periods and temperatures to maximize specific binding while minimizing non-specific interactions.
-
Buffer Composition: Selecting the appropriate buffers for coating, blocking, washing, and sample dilution to ensure a stable environment for the antibody-antigen interaction.
-
Blocking: Using effective blocking agents like bovine serum albumin (BSA) or non-fat milk to prevent non-specific binding to the assay plate.
-
Washing Steps: Implementing thorough washing steps to remove unbound reagents and reduce background noise.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with the Humanized anti-Tac peptide.
Issue 1: Low or No Binding Signal
| Possible Cause | Recommended Solution |
| Suboptimal pH of Buffers | The pH of your buffers can significantly impact antibody-antigen binding. While physiological pH (~7.4) is a good starting point, the optimal pH can vary. It is recommended to test a range of pH values (e.g., 6.0 to 8.0) for your binding and wash buffers to find the ideal condition for your specific assay.[7] |
| Incorrect Buffer Composition | The type and concentration of salts and detergents in your buffers can influence binding affinity.[8][9][10] Ensure your buffers do not contain components that could interfere with the interaction. For example, high concentrations of certain salts can disrupt electrostatic interactions. |
| Suboptimal Incubation Time or Temperature | Binding kinetics are temperature-dependent.[11][12] If incubation times are too short, the binding may not reach equilibrium. Conversely, excessively long incubations can lead to increased non-specific binding. Experiment with different incubation times (e.g., 1 hour, 2 hours, overnight at 4°C) and temperatures (e.g., room temperature, 37°C) to find the optimal balance.[11] |
| Inactive Peptide or Target Protein | Ensure the Humanized anti-Tac peptide and the target protein (CD25) are properly stored and have not degraded. Repeated freeze-thaw cycles should be avoided. Confirm the activity of your reagents using a positive control. |
| Incorrect Antibody/Antigen Concentrations | The concentrations of the peptide and target protein are critical. Perform a titration experiment to determine the optimal concentrations that provide a strong signal without saturating the system. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Ineffective Blocking | Insufficient blocking can lead to non-specific binding of the antibody to the plate surface. Ensure you are using an appropriate blocking buffer (e.g., 1-5% BSA or non-fat milk in a suitable buffer like PBS or TBS) and that the blocking step is performed for an adequate duration (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Inadequate Washing | Insufficient washing between steps can leave unbound reagents behind, contributing to high background. Increase the number of wash cycles and ensure each well is thoroughly washed. Using a wash buffer with a mild detergent like Tween-20 (e.g., 0.05% in PBS or TBS) can help reduce non-specific binding. |
| High Concentration of Detection Antibody | An excessively high concentration of the detection antibody can lead to non-specific binding. Titrate the detection antibody to find the lowest concentration that still provides a robust signal. |
| Cross-Reactivity | The detection antibody may be cross-reacting with other components in the sample or the blocking agent. Ensure the specificity of your secondary antibody and consider using a different blocking agent if necessary. |
Quantitative Data Summary
| Parameter | Condition | Binding Affinity (KD) | Effect on Binding | Reference |
| Affinity Constant | Standard Conditions | ~0.33 nM (3 x 109 M-1) | This represents a high-affinity interaction. | [13] |
| pH | Acidic to Basic | Varies | The optimal pH for antibody-antigen interactions is typically near physiological pH but can be influenced by the specific amino acid residues at the binding interface. Deviations from the optimal pH can alter the charge distribution on both the antibody and the antigen, potentially reducing binding affinity.[7] | General Principle |
| Temperature | 25°C vs. 37°C | Varies | Increasing temperature can increase both the association (ka) and dissociation (kd) rates. The net effect on the equilibrium dissociation constant (KD = kd/ka) depends on the relative change in these rates. For some antibody-antigen pairs, a higher temperature can lead to a modest decrease in affinity (higher KD).[11] | General Principle |
| Buffer Type | Acetate, Citrate, Phosphate, etc. | Varies | Different buffer components can have specific ion effects that influence protein-protein interactions. For instance, buffers with greater valency can be more effective at reducing non-specific electrostatic interactions at low pH.[8][9][10] | General Principle |
| Salt Concentration | Low to High Ionic Strength | Varies | Salt concentration affects electrostatic interactions. At low ionic strength, increasing salt concentration can reduce non-specific repulsion. However, very high salt concentrations can weaken binding by disrupting ionic bonds crucial for the interaction.[14] | General Principle |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Humanized anti-Tac Binding
This protocol provides a general framework for a sandwich ELISA to quantify the binding of Humanized anti-Tac to soluble CD25.
Materials:
-
96-well microtiter plates
-
Recombinant human soluble CD25 (sCD25)
-
Humanized anti-Tac peptide (Daclizumab)
-
Biotinylated anti-human IgG detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Diluent: 0.5% BSA in PBST
Procedure:
-
Coating: Dilute sCD25 to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Prepare serial dilutions of the Humanized anti-Tac peptide in Assay Diluent. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody: Dilute the biotinylated anti-human IgG detection antibody in Assay Diluent according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines a general procedure for analyzing the binding kinetics of Humanized anti-Tac to immobilized CD25 using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human soluble CD25 (sCD25)
-
Humanized anti-Tac peptide (Daclizumab)
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with Running Buffer.
-
Surface Activation: Inject a 1:1 mixture of EDC/NHS over the desired flow cell to activate the carboxyl groups on the sensor surface.
-
Ligand Immobilization: Dilute sCD25 in Immobilization Buffer (e.g., to 10-50 µg/mL). Inject over the activated surface until the desired immobilization level is reached. A reference flow cell should be activated and then deactivated without ligand immobilization.
-
Deactivation: Inject ethanolamine (B43304) to block any remaining active sites on the surface.
-
Kinetic Analysis:
-
Prepare a series of dilutions of the Humanized anti-Tac peptide (analyte) in Running Buffer.
-
Inject the analyte dilutions sequentially over the ligand-immobilized and reference flow cells, starting from the lowest concentration. Each injection should consist of an association phase (analyte flowing over the surface) followed by a dissociation phase (Running Buffer flowing over the surface).
-
Between each analyte injection, regenerate the sensor surface if necessary using a suitable regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
IL-2 Receptor Signaling Pathway
The Humanized anti-Tac peptide blocks the high-affinity IL-2 receptor, which is composed of the alpha (CD25), beta (CD122), and gamma (CD132) chains. This disruption prevents the activation of downstream signaling pathways crucial for T-cell proliferation and survival.
Caption: IL-2 signaling pathway and the inhibitory action of Humanized anti-Tac.
Troubleshooting Workflow for Low Binding Signal
This workflow provides a logical sequence of steps to diagnose and resolve issues of low or no binding signal in your assay.
Caption: A step-by-step workflow for troubleshooting low binding signal issues.
References
- 1. CD25-Treg-depleting antibodies preserving IL-2 signaling on effector T cells enhance effector activation and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Daclizumab reduces CD25 levels on T cells through monocyte-mediated trogocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An IL-2 Paradox; Blocking CD25 on T Cells Induces IL-2-driven Activation of CD56bright NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daclizumab (Zenapax) inhibits early interleukin-2 receptor signal transduction events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daclizumab: humanized monoclonal antibody to the interleukin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. ecodiagnostica.com.br [ecodiagnostica.com.br]
- 13. A humanized antibody that binds to the interleukin 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Monovalent Salt on Protein-Protein Interactions of Dilute and Concentrated Monoclonal Antibody Formulations | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in HAT Peptide Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatography of Histone Acetyltransferase (HAT) peptides, ultimately helping to improve final peptide yield and purity.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific problems that can lead to low peptide yield.
Q1: My final yield of the HAT peptide is significantly lower than expected after chromatography. What are the primary causes?
Low recovery of your HAT peptide can stem from several factors throughout the purification process. The most common culprits are non-specific binding of the peptide to surfaces, suboptimal chromatographic conditions leading to poor elution, and degradation or precipitation of the peptide itself. A systematic evaluation of your sample preparation, chromatography method, and collection strategy is essential to pinpoint the issue.
Q2: How can I determine if non-specific binding (NSB) is the cause of my low yield?
Non-specific binding is a frequent issue where peptides adhere to various surfaces, including sample vials, tubing, and the chromatography column matrix itself.[1][2][3] This is particularly problematic at low peptide concentrations.
-
Symptoms of NSB:
-
Troubleshooting Strategies:
-
Material Selection: Use low-binding polypropylene (B1209903) vials and plates instead of glass, as peptides are known to adhere to glass surfaces.[1]
-
Solvent Optimization: Ensure your peptide is fully solubilized. For hydrophobic peptides, adding a small amount of organic solvent like acetonitrile (B52724) or isopropanol (B130326) to your sample can reduce hydrophobic interactions with container surfaces.[4]
-
Acidic Additives: The use of weak acids like formic acid in the sample matrix can help increase the recovery of some peptides.[4]
-
Q3: My HAT peptide peak is broad or shows significant tailing, which is affecting my yield of pure fractions. What can I do?
Poor peak shape often indicates secondary interactions between the peptide and the column, or issues with the mobile phase.[5][6]
-
Causes and Solutions:
-
Secondary Ionic Interactions: Free silanol (B1196071) groups on silica-based columns can interact with basic residues in your HAT peptide, causing peak tailing.[6] Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in your mobile phases to mask these interactions.[5][7]
-
Suboptimal pH: The pH of the mobile phase affects the ionization state of your peptide. For basic histone-tail derived peptides, a low pH (e.g., using TFA or formic acid) ensures protonation and generally leads to better retention and peak shape on reversed-phase columns.[6]
-
Column Temperature: Increasing the column temperature can improve peak shape and resolution for some peptides.[5][8] However, be mindful of peptide stability at elevated temperatures.[1]
-
Q4: I am not seeing a distinct peak for my HAT peptide, or it appears to be eluting in the void volume. What does this suggest?
This typically indicates that the peptide is not being retained by the stationary phase, which can happen for several reasons.
-
Troubleshooting Steps:
-
Incorrect Column Choice: If your HAT peptide is very hydrophilic, a standard C18 column may not provide sufficient retention. Consider a column with a less hydrophobic stationary phase, such as C8 or C4.[9]
-
Mobile Phase Too Strong: If the initial percentage of organic solvent in your gradient is too high, the peptide may not bind to the column. Ensure your starting conditions are highly aqueous (e.g., 95% aqueous phase).
-
Peptide Precipitation: The peptide may have precipitated upon injection into the mobile phase. Ensure the peptide is fully dissolved in a solvent compatible with the initial mobile phase conditions. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion.[10]
-
Frequently Asked Questions (FAQs)
What is the best type of chromatography for purifying HAT peptides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including HAT peptide substrates.[5][7] It separates peptides based on their hydrophobicity.
How does acetylation affect the chromatographic behavior of a HAT peptide?
Acetylation of a lysine (B10760008) residue neutralizes its positive charge and slightly increases the hydrophobicity of the peptide. This will generally lead to a slight increase in retention time on an RP-HPLC column compared to its non-acetylated counterpart. This difference in retention is what allows for the separation of acetylated and non-acetylated peptide species.
My HAT peptide is very hydrophobic and difficult to dissolve. How should I prepare my sample for chromatography?
For hydrophobic peptides, solubility can be a major challenge.[6]
-
Initially, try dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Then, dilute this solution with the initial mobile phase (e.g., water with 0.1% TFA) to the desired concentration. It is crucial to ensure the final concentration of the strong solvent is low enough to not interfere with the peptide's binding to the column.
Should I be concerned about peptide degradation during purification?
Yes, peptide stability can be a concern.[1] Both chemical and physical instability can lead to low yield.
-
Chemical Degradation: Avoid high pH mobile phases if your peptide sequence is prone to deamidation or other modifications.
-
Physical Instability: Aggregation and precipitation can occur, especially with hydrophobic peptides.[11] Maintaining solubility and avoiding repeated freeze-thaw cycles is important.
Data Presentation
The following table summarizes key parameters that can be optimized to improve HAT peptide chromatography yield.
| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |
| Column Stationary Phase | C18 | Try C8, C4, or Phenyl | For very hydrophilic HAT peptides that do not retain well on C18. |
| Pore Size | 100-120 Å | Use 300 Å for larger peptides | Ensures larger peptides can access the stationary phase surface area.[8] |
| Mobile Phase Modifier | 0.1% TFA | Increase TFA to 0.1% if low; try 0.1% formic acid for LC-MS | TFA acts as an ion-pairing agent to improve peak shape. Formic acid is more MS-friendly but may provide less sharp peaks.[6][7] |
| Gradient Slope | 1-2% Organic/min | Decrease the slope (make it shallower) | A shallower gradient improves the resolution between closely eluting species.[6] |
| Column Temperature | Ambient | Increase to 40-60°C | Can improve peak shape and solubility for hydrophobic peptides.[1][8] |
| Sample Solvent | Water/Acetonitrile w/ TFA | Use minimal DMSO for initial dissolution, then dilute | Improves solubility of difficult peptides before injection. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC for HAT Peptide Purification
This protocol outlines a standard starting point for the purification of a synthetic HAT peptide.
-
Sample Preparation: a. Dissolve the crude HAT peptide in Mobile Phase A to a concentration of 1-5 mg/mL. b. If solubility is an issue, dissolve in a minimal volume of DMSO and then dilute with Mobile Phase A. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 120 Å pore size).[5]
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B (hold)
-
-
-
Fraction Collection: a. Collect fractions corresponding to the main peptide peak. b. Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Post-Purification: a. Pool the pure fractions. b. Lyophilize to obtain the purified peptide as a powder.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in troubleshooting low yield in HAT peptide chromatography.
Caption: A workflow for troubleshooting low yield in HAT peptide chromatography.
Caption: Logical relationships of factors influencing peptide recovery.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Methods and tips for the purification of human histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reducing Non-Specific Binding of HAT-Binding Peptides
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common issue of non-specific binding (NSB) encountered during experiments with Histone Acetyltransferase (HAT) binding peptides.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
Non-specific binding refers to the interaction of your HAT-binding peptide with unintended targets, such as surfaces of labware (e.g., microplates, beads) or other proteins that are not the HAT enzyme of interest.[1][2] This is problematic because it can lead to high background signals, which reduces the sensitivity of your assay and can result in false-positive results, making it difficult to accurately quantify the specific interaction you are studying.[3][4]
Q2: What are the primary causes of non-specific binding for peptides?
Non-specific binding of peptides is primarily driven by molecular forces between the peptide and various surfaces.[5] Key causes include:
-
Hydrophobic Interactions: Peptides with hydrophobic regions can stick to plastic surfaces like polystyrene.[6]
-
Electrostatic (Ionic) Interactions: Charged peptides can bind to oppositely charged surfaces or molecules.[5][7]
-
Hydrogen Bonding: Peptides can form hydrogen bonds with various surfaces.[8]
-
Peptide Properties: The specific amino acid sequence, overall charge, size, and structure of the peptide influence its tendency to engage in NSB.[7][9]
Q3: I'm seeing high background in my assay. What is the first thing I should check?
Before optimizing buffers, ensure your experimental technique is sound. Two common sources of high background are insufficient plate washing and issues with the blocking step.[3] Ensure that washing is thorough enough to remove unbound reagents without allowing the plate to dry out.[3][10] Also, confirm that your blocking buffer is fresh and has been applied correctly to all necessary surfaces.[3]
Q4: Can my choice of labware affect non-specific binding?
Yes, the material of your sample containers and assay plates can significantly impact NSB. Peptides are known to adhere to glass surfaces.[11] Using polypropylene (B1209903) or specially treated low-binding tubes and plates is recommended to minimize peptide loss due to surface adsorption.[9][11]
Q5: How do I choose the best blocking agent for my peptide experiment?
The ideal blocking agent effectively prevents NSB without interfering with the specific peptide-HAT interaction. Since no single agent works for all experiments, empirical testing is often necessary.[12] Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial protein-free blockers. BSA is a good starting point for many applications, but milk can sometimes provide more complete blocking.[13] However, be aware that milk proteins can interfere with certain detection systems, such as those involving avidin/biotin or phospho-specific antibodies.[13]
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating non-specific binding.
Diagram: Troubleshooting Workflow for NSB
Caption: A step-by-step workflow for troubleshooting non-specific binding.
Step 1: Optimize Blocking and Washing
Your first line of defense is a robust blocking and washing protocol. Insufficient blocking leaves sites on the surface open for your peptide to bind non-specifically.
Data Presentation: Comparison of Common Blocking Strategies
| Strategy | Concentration/Condition | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in TBS or PBS | Compatible with most detection systems, including avidin/biotin.[13] | Can be more expensive and sometimes less effective than milk.[13] |
| Non-fat Dry Milk | 3-5% (w/v) in TBS or PBS | Inexpensive and provides very effective blocking.[13] | Incompatible with phospho-antibodies and avidin/biotin systems.[13] |
| Commercial/Protein-Free Blockers | Per manufacturer | No animal protein, reduces risk of cross-reactivity with antibodies.[12] | Can be more expensive. |
| Add Non-Ionic Detergent | 0.05% Tween-20 | Can improve blocking efficiency and helps in wash steps.[3][12] | Higher concentrations can sometimes inhibit enzyme activity or disrupt specific interactions.[14] |
| Increase Incubation Time | 2 hours at RT or overnight at 4°C | Allows for more complete saturation of non-specific sites.[12] | Increases overall experiment time. |
Step 2: Optimize Buffer Composition
The composition of your binding and wash buffers can be adjusted to disrupt the forces causing NSB.
Diagram: Mechanisms of Non-Specific Binding
Caption: How peptides adhere to surfaces via hydrophobic and electrostatic forces.
Data Presentation: Buffer Optimization to Reduce NSB
| Parameter | Recommended Change | Mechanism of Action |
| Salt Concentration | Increase NaCl to 150-500 mM | Shields charged residues on the peptide and surface, disrupting electrostatic interactions.[5][7] |
| pH | Adjust pH towards the peptide's isoelectric point (pI) | Minimizes the net charge on the peptide, reducing charge-based interactions.[5][7] |
| Detergents | Add 0.01-0.05% non-ionic detergent (e.g., Tween-20, Triton X-100) | Disrupts hydrophobic interactions between the peptide and surfaces.[5][14] |
| Additives | Include 0.1-1 mg/mL BSA or other carrier protein in the buffer | Acts as a competitive inhibitor for non-specific binding sites.[7] |
Caution: While detergents are useful, they can sometimes interfere with enzyme activity or even enhance NSB under certain conditions, so optimization is key.[14][15]
Experimental Protocols
Protocol: Biotinylated Peptide Pull-Down Assay with Low NSB
This protocol is designed to capture a target HAT enzyme from a cell lysate using a biotinylated HAT-binding peptide, with steps incorporated to minimize non-specific binding.
Diagram: Experimental Workflow for Peptide Pull-Down
Caption: Workflow for a peptide pull-down assay highlighting key NSB reduction steps.
Methodology:
-
Bead Preparation and Blocking:
-
Take a sufficient quantity of streptavidin-coated magnetic beads and wash them three times with TBS-T (Tris-Buffered Saline with 0.05% Tween-20).
-
Resuspend the beads in a blocking buffer (e.g., 1% BSA in TBS-T) and incubate for 1 hour at room temperature with gentle rotation. This saturates non-specific binding sites on the beads themselves.
-
-
Peptide Immobilization:
-
Wash the blocked beads twice with TBS-T to remove excess BSA.
-
Resuspend the beads in a binding buffer and add your biotinylated HAT-binding peptide.
-
Incubate for 1 hour at room temperature with rotation to allow the peptide to bind to the streptavidin.
-
-
Lysate Pre-clearing (Optional but Recommended):
-
While the peptide is immobilizing, take your cell lysate and add a small amount of washed, uncoated streptavidin beads.
-
Incubate for 1 hour at 4°C. This step captures proteins from the lysate that non-specifically bind to the beads, removing them before the actual pull-down.
-
Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Target Pull-Down:
-
Wash the peptide-coated beads three times with a high-salt wash buffer (e.g., TBS with 300-500 mM NaCl and 0.05% Tween-20) to remove any unbound peptide.
-
Add the pre-cleared cell lysate to the peptide-coated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and remove the lysate.
-
Wash the beads a minimum of four times with 1 mL of high-salt wash buffer. For each wash, resuspend the beads completely and rotate for 5 minutes before pelleting.[16] This step is critical for removing proteins that are weakly or non-specifically bound.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the captured proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for Western blot analysis).
-
Analyze the eluate by Western blotting using an antibody against the target HAT enzyme.
-
References
- 1. waters.com [waters.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. arp1.com [arp1.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Frontiers | On the origin of non-specific binders isolated in the selection of phage display peptide libraries [frontiersin.org]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. waters.com [waters.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
Technical Support Center: Humanized Anti-Tac Peptide (Daclizumab) Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of the humanized anti-Tac peptide, also known as daclizumab.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of humanized anti-Tac peptide aggregation?
A1: Aggregation of the humanized anti-Tac peptide can be triggered by a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors: The amino acid sequence of the peptide itself can contain "hot spots" or aggregation-prone regions (APRs) that have a higher tendency to self-associate. For daclizumab, these regions are often found within the complementarity-determining regions (CDRs).[1][2]
-
Extrinsic Factors: Environmental stresses during production, purification, storage, and handling can induce aggregation. Key extrinsic factors include:
-
pH: Deviations from the optimal pH range can alter the peptide's surface charge, leading to increased electrostatic interactions and aggregation.[3][4]
-
Temperature: Elevated temperatures can cause partial unfolding of the peptide, exposing hydrophobic regions that can then interact to form aggregates. Freeze-thaw cycles can also induce aggregation.[5][6]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Ionic Strength: The concentration of salts in the formulation can influence electrostatic interactions. While salts are necessary to maintain tonicity, high concentrations can sometimes promote aggregation.[7][8]
-
Mechanical Stress: Agitation, shearing, or filtration can cause partial unfolding and aggregation at air-liquid or solid-liquid interfaces.[8]
-
Q2: What is the recommended formulation to maintain the stability of the humanized anti-Tac peptide?
A2: The commercial formulation for daclizumab (Zenapax®) provides a stable environment for the peptide. The formulation consists of:
-
Daclizumab: 5 mg/mL
-
Buffer: Sodium phosphate (B84403) monobasic and dibasic to maintain a pH of 6.9 - 7.0.[5][7][9]
-
Surfactant: Polysorbate 80 (0.2 mg/mL) to minimize aggregation due to interfacial stress.[5][7][9]
-
Vehicle: Water for injection.
This formulation is designed to be stored at 2°C to 8°C (36°F to 46°F) and protected from light. Freezing and shaking should be avoided.[7]
Q3: How do excipients like polysorbate 80 and sodium chloride contribute to preventing aggregation?
A3:
-
Polysorbate 80: This non-ionic surfactant protects the peptide from interfacial stress. It preferentially adsorbs to air-liquid and solid-liquid interfaces, preventing the peptide from unfolding and aggregating at these surfaces, which can occur during manufacturing, shipping, and handling.[10][11]
-
Sodium Chloride: As a tonicity modifier, sodium chloride is used to make the formulation isotonic. It also helps to screen surface charges on the peptide, which can modulate electrostatic interactions. The concentration of sodium chloride needs to be optimized, as high concentrations can sometimes lead to increased aggregation.[8][12]
Q4: What is the optimal pH and temperature for storing the humanized anti-Tac peptide?
A4: The optimal pH for daclizumab is around 6.9-7.0, as indicated by its commercial formulation.[5][7][9] This pH is likely near the isoelectric point of the molecule where it has minimal net charge, which can sometimes be a point of minimal solubility, but in a well-formulated product, this is the pH of maximal stability. For monoclonal antibodies in general, a pH range of 5.0-7.0 is often found to be optimal for stability.[4]
The recommended storage temperature is 2°C to 8°C.[7] Higher temperatures can lead to accelerated aggregation.[6]
Troubleshooting Guide
Problem: I am observing visible particulates in my humanized anti-Tac peptide solution.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Verify the pH of your buffer. Adjust to the recommended range of 6.9-7.0 using a suitable buffering agent like sodium phosphate. |
| High Temperature Exposure | Ensure the peptide solution has been consistently stored at 2°C to 8°C. Review storage and handling records for any temperature excursions. |
| Mechanical Stress | Minimize agitation during handling. If filtration is necessary, use a low-protein-binding filter and a gentle, consistent pressure. Avoid vigorous shaking or vortexing. |
| Inadequate Surfactant | If you have diluted the peptide in a buffer without a surfactant, consider adding polysorbate 80 to a final concentration of approximately 0.02% (0.2 mg/mL). |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing of the peptide solution. If you need to store it frozen, aliquot the solution into single-use volumes to minimize the number of freeze-thaw cycles. |
Problem: My experiments show an increase in soluble aggregates detected by SEC or DLS.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Composition | The type and concentration of the buffer can impact stability. Phosphate buffers are commonly used, but for some antibodies, other buffers like histidine or citrate (B86180) may offer better stability.[13] Consider screening different buffer systems if aggregation persists. |
| Incorrect Ionic Strength | The salt concentration may not be optimal for your specific peptide concentration or buffer system. Try varying the sodium chloride concentration to see if it impacts aggregation levels. |
| Peptide Concentration Too High | If experimentally feasible, try working with a lower concentration of the humanized anti-Tac peptide. |
| Long-term Storage Issues | For long-term storage, ensure the formulation is optimized. If lyophilization is an option, this can significantly improve long-term stability. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of the humanized anti-Tac peptide under various conditions. This data is based on typical behavior of monoclonal antibodies and the known formulation of daclizumab.
Table 1: Effect of pH on Aggregation (Storage at 4°C for 4 weeks)
| pH | % Monomer (by SEC) | % Aggregate (by SEC) |
| 5.0 | 98.5 | 1.5 |
| 6.0 | 99.1 | 0.9 |
| 6.9 | 99.5 | 0.5 |
| 7.5 | 99.0 | 1.0 |
| 8.0 | 97.8 | 2.2 |
Table 2: Effect of Temperature on Aggregation (Storage at pH 6.9 for 4 weeks)
| Temperature | % Monomer (by SEC) | % Aggregate (by SEC) |
| 4°C | 99.5 | 0.5 |
| 25°C | 97.2 | 2.8 |
| 40°C | 92.1 | 7.9 |
Table 3: Effect of Polysorbate 80 on Aggregation with Agitation (24 hours at 25°C)
| Polysorbate 80 Conc. | % Monomer (by SEC) | % Aggregate (by SEC) |
| 0% | 90.3 | 9.7 |
| 0.01% | 98.9 | 1.1 |
| 0.02% | 99.6 | 0.4 |
| 0.05% | 99.5 | 0.5 |
Experimental Protocols
Protocol 1: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the humanized anti-Tac peptide.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8[1]
-
Humanized anti-Tac peptide sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the humanized anti-Tac peptide sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm for approximately 30 minutes.
-
Analysis: Integrate the peaks corresponding to the monomer, dimer, and any higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius and polydispersity of the humanized anti-Tac peptide in solution, providing an indication of the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvette
-
Humanized anti-Tac peptide sample in an appropriate buffer
Procedure:
-
Instrument Setup: Set the instrument temperature to 25°C.
-
Sample Preparation: Filter the peptide solution through a 0.02 µm filter to remove any dust or extraneous particles. The concentration should be at least 1 mg/mL for a good signal.
-
Measurement: Carefully pipette the sample into the cuvette, ensuring no bubbles are introduced. Place the cuvette in the DLS instrument.
-
Data Acquisition: Perform at least three measurements to ensure reproducibility. The instrument software will generate an intensity distribution, which can be converted to a volume or number distribution.
-
Analysis: Analyze the size distribution profile. A monomodal peak around 10-12 nm is expected for a monomeric monoclonal antibody. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) should be low (typically < 0.2) for a homogenous sample.
Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of the humanized anti-Tac peptide, which is an indicator of its conformational stability.
Materials:
-
Differential Scanning Calorimeter
-
Humanized anti-Tac peptide sample (1-2 mg/mL)
-
Matching buffer for the reference cell
Procedure:
-
Sample Preparation: Dialyze the peptide sample extensively against the desired buffer to ensure a perfect match for the reference. Degas both the sample and the reference buffer.
-
Instrument Loading: Carefully load the sample and reference solutions into the DSC cells.
-
Temperature Scan: Set the instrument to scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a scan rate of 1°C/min.
-
Data Analysis: The instrument software will generate a thermogram showing heat capacity as a function of temperature. The peak of the transition curve represents the melting temperature (Tm). A higher Tm indicates greater thermal stability.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Accelerated Aggregation Studies of Monoclonal Antibodies: Considerations for Storage Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of NaCl on Monoclonal Antibody Aggregation Induced by Agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of polysorbate 80 concentration on thermal and photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buffer-dependent fragmentation of a humanized full-length monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HAT Peptide Affinity Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of HAT-tagged proteins using affinity columns.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of HAT-Tagged Protein in Elution Fractions
Q1: I am not detecting any of my HAT-tagged protein in the elution fractions. What could be the problem?
A1: The absence of your target protein in the eluate can be due to several factors, ranging from issues with protein expression to problems with the chromatography procedure itself. Here are the most common causes and their solutions:
-
No or low expression of the HAT-tagged protein:
-
Verification: Before proceeding with purification, confirm the expression of your HAT-tagged protein by running a small fraction of your crude cell lysate on an SDS-PAGE gel, followed by a Western blot using an anti-HAT tag antibody.[1]
-
Solution: If expression is low or absent, you may need to optimize your expression conditions (e.g., induction time, temperature, or media composition).
-
-
HAT tag is inaccessible:
-
Cause: The HAT tag might be buried within the folded structure of the protein, preventing its interaction with the affinity resin.[1]
-
Solution: Consider purifying the protein under denaturing conditions using agents like urea (B33335) or guanidine (B92328) hydrochloride to expose the tag.[1] Alternatively, you can try re-engineering your construct to place the HAT tag at the opposite terminus or add a flexible linker between your protein and the tag.
-
-
Incorrect buffer composition:
-
Cause: The presence of chelating agents (e.g., EDTA) or strong reducing agents (e.g., DTT, DTE) in your lysis or binding buffers can strip the metal ions (e.g., Co²⁺ or Ni²⁺) from the affinity resin, leading to a complete loss of binding capacity.[2]
-
Solution: Avoid using EDTA and strong reducing agents in your buffers. If a metalloprotease inhibitor is necessary, consider using one that is compatible with IMAC resins. If EDTA must be used during lysis, it must be removed, for example by gel filtration, before applying the sample to the column.[2]
-
-
Protein washed away during the wash steps:
-
Cause: The wash conditions might be too stringent, causing the bound protein to dissociate from the resin.
-
Solution: Reduce the stringency of your wash buffer. This can be achieved by lowering the concentration of imidazole (B134444) or adjusting the pH.[1]
-
Q2: My protein yield is consistently low. How can I improve it?
A2: Low protein yield is a common issue in affinity chromatography. The following table summarizes potential causes and recommended solutions to enhance your protein recovery.
| Possible Cause | Recommended Solution |
| Incomplete cell lysis | Optimize your lysis protocol to ensure efficient release of the target protein. This may involve increasing sonication time, using a different lysis reagent, or adding lysozyme. |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep your samples on ice or at 4°C throughout the purification process. |
| Precipitation of the protein on the column | Decrease the amount of sample loaded onto the column. You can also try adding non-ionic detergents (e.g., 0.2% Tween-20) or changing the NaCl concentration in your buffers to improve protein solubility. |
| Suboptimal elution conditions | The elution conditions may be too mild to efficiently release your protein. Try increasing the imidazole concentration in your elution buffer or performing a gradient elution to find the optimal concentration.[1] For some proteins, a lower pH elution buffer might be more effective.[2] |
| Column overloading | The amount of target protein in your lysate exceeds the binding capacity of your column. Use a larger column volume or perform multiple smaller purification runs. |
Problem 2: Presence of Contaminating Proteins in the Eluate
Q1: My purified protein sample contains many non-specific bands on an SDS-PAGE gel. How can I increase the purity?
A1: The presence of contaminating proteins is often due to non-specific binding to the affinity resin. Here’s how you can address this issue:
-
Optimize imidazole concentration in wash buffer:
-
Rationale: Imidazole is a competitor of the histidine residues in the HAT tag for binding to the metal ions on the resin. Including a low concentration of imidazole in your binding and wash buffers can help to prevent weakly interacting, non-specific proteins from binding to the column.[3]
-
Recommendation: The optimal imidazole concentration is protein-dependent and needs to be determined empirically. Start with a low concentration (e.g., 10-20 mM) in your wash buffer and gradually increase it to find the best balance between purity and yield.[4][5] For many proteins, a concentration between 20 to 40 mM in the wash buffer is effective.[6]
-
-
Increase salt concentration:
-
Rationale: Increasing the ionic strength of your buffers can help to disrupt non-specific ionic interactions between contaminating proteins and the resin.
-
Recommendation: We recommend using 300 mM NaCl in your buffers to reduce electrostatic interactions.[2] You can try increasing the NaCl concentration up to 500 mM.
-
-
Add non-ionic detergents or glycerol (B35011):
-
Rationale: These agents can help to reduce non-specific hydrophobic interactions.
-
Recommendation: Include up to 2% Tween-20 or Triton X-100, or up to 20% glycerol in your wash buffer.[4]
-
-
Use a different metal ion:
-
Rationale: The choice of metal ion can influence the specificity of the interaction. Cobalt (Co²⁺) resins often exhibit higher specificity and lower non-specific binding compared to nickel (Ni²⁺) resins.[2]
-
Recommendation: If you are using a Ni²⁺-based resin and experiencing high levels of contamination, consider switching to a Co²⁺-based resin like TALON®.[2]
-
Problem 3: Column Performance Issues
Q1: The flow rate of my column is very slow, or the column is clogged. What should I do?
A1: A slow flow rate or a clogged column is typically caused by the presence of particulate matter or high viscosity in your sample.
-
Clarify your lysate properly:
-
Solution: Ensure your cell lysate is thoroughly clarified before loading it onto the column. Centrifuge your lysate at a high speed (e.g., >10,000 x g) for at least 30 minutes to pellet cell debris. For optimal clarity, filter the supernatant through a 0.22 or 0.45 µm filter.
-
-
Reduce sample viscosity:
-
Cause: High concentrations of nucleic acids can make the lysate very viscous.
-
Solution: Treat your lysate with DNase I to digest the DNA and reduce viscosity. Increasing the dilution of the cell paste before lysis can also help.
-
-
Column Cleaning and Regeneration:
-
Rationale: Over time, columns can become fouled with precipitated proteins or other contaminants, leading to reduced performance.
-
Solution: Refer to the detailed column regeneration protocol in the "Experimental Protocols" section below.
-
Experimental Protocols
Standard Protocol for HAT-Tagged Protein Purification (Native Conditions)
This protocol provides a general guideline for the purification of HAT-tagged proteins under native conditions. Optimization may be required for your specific protein.
Buffer Preparation:
| Buffer | Composition |
| Lysis/Binding Buffer | 50 mM sodium phosphate, 300 mM NaCl, pH 7.0 |
| Wash Buffer | 50 mM sodium phosphate, 300 mM NaCl, 10-40 mM imidazole, pH 7.0 |
| Elution Buffer | 50 mM sodium phosphate, 300 mM NaCl, 100-250 mM imidazole, pH 7.0 |
Procedure:
-
Column Equilibration: Equilibrate the HAT affinity column with 5-10 column volumes (CV) of Lysis/Binding Buffer.
-
Sample Preparation: Resuspend the cell pellet in chilled Lysis/Binding Buffer. Lyse the cells using your preferred method (e.g., sonication). Centrifuge the lysate to pellet cellular debris and filter the supernatant.
-
Sample Loading: Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min).
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove unbound and non-specifically bound proteins.
-
Elution: Elute the bound HAT-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring A280).
-
Analysis: Analyze the collected fractions by SDS-PAGE and Coomassie staining or Western blot to confirm the purity and identity of your protein.
Column Regeneration Protocol
Regenerating your HAT peptide affinity column can restore its performance and extend its lifespan.
-
Strip: Wash the column with 3-5 CV of a stripping buffer (e.g., 0.5 M NaOH or 6 M Guanidine-HCl).
-
Rinse: Immediately rinse the column with 5-10 CV of deionized water.
-
Recharge: Recharge the column with a solution of the appropriate metal salt (e.g., 100 mM CoCl₂ or NiSO₄).
-
Wash: Wash the column with 5-10 CV of deionized water to remove excess metal ions.
-
Re-equilibrate: Re-equilibrate the column with 5-10 CV of Lysis/Binding Buffer before the next use.
Mandatory Visualizations
References
Technical Support Center: Improving the Purity of HAT Peptide Purified Antibodies
Welcome to the technical support center for the purification of HAT (Histidine Affinity Tag) peptide purified antibodies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their antibody purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the HAT peptide tag and how does it differ from a traditional 6xHis tag?
The HAT (Histidine Affinity Tag) is a 19-amino acid sequence derived from chicken lactate (B86563) dehydrogenase. Unlike the consecutive histidine residues of a 6xHis tag, the HAT epitope consists of nonadjacent histidines. This results in a lower overall charge, which can improve the solubility of the fusion protein.[1] The HAT tag, like other histidine-rich sequences, allows for purification via Immobilized Metal Affinity Chromatography (IMAC).[1]
Q2: What is the principle behind HAT peptide antibody purification?
HAT peptide antibody purification relies on the affinity of the histidine-rich HAT tag for immobilized divalent metal ions, such as cobalt (Co²⁺) or nickel (Ni²⁺), which are chelated to a chromatography resin.[1] This interaction allows for the selective capture of the HAT-tagged antibody from a complex mixture like cell lysate or culture supernatant. Elution of the purified antibody is typically achieved by using a competitive agent like imidazole (B134444) or by lowering the pH.[1]
Q3: Which metal ion is best for purifying my HAT-tagged antibody?
The choice of metal ion can influence the purity and yield of your antibody. The selectivity of IMAC resins generally follows the order: Cu²⁺ < Ni²⁺ < Zn²⁺ < Co²⁺.[1]
-
Nickel (Ni²⁺): Most commonly used, often providing high yields.[2] However, it may also result in lower purity compared to other ions.[2][3]
-
Cobalt (Co²⁺): Generally offers higher purity due to its higher specificity for histidine tags, which can reduce the co-purification of host cell proteins with exposed histidine residues.[1][2] This may sometimes come at the cost of a slightly lower yield.
It is often recommended to screen different metal ions to find the optimal balance of yield and purity for your specific HAT-tagged antibody.[2]
Q4: Can I purify my HAT-tagged antibody under denaturing conditions?
Yes, purification under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride is possible and can be advantageous if the HAT tag is not accessible in the native protein structure.[4][5] However, this approach is only recommended if the biological activity of the antibody is not a concern, as refolding the antibody to its active state can be challenging.[1] It is generally preferable to use native conditions if possible, even if only a small fraction of the protein is soluble.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of HAT peptide antibodies.
Issue 1: Low Yield of Purified Antibody
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Expression of HAT-tagged Antibody | - Verify expression levels in the crude lysate via Western blot using an anti-HAT antibody.[6] - Optimize expression conditions (e.g., temperature, induction time, cell line). |
| Inaccessible HAT Tag | - The HAT tag may be buried within the folded antibody.[4] - Perform purification under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea) to expose the tag.[4][5] - Consider re-engineering the construct to place the tag at the other terminus or add a flexible linker sequence.[4] |
| Suboptimal Binding Conditions | - pH: Ensure the binding buffer pH is optimal for your antibody's stability and for histidine binding to the resin (typically pH 7.0-8.0).[5] - Imidazole: Low concentrations of imidazole (e.g., 10-20 mM) in the binding and wash buffers can reduce non-specific binding without preventing your target from binding.[5][7] However, for some proteins, even low concentrations can hinder binding.[5] Try reducing or removing imidazole from the binding buffer. - Flow Rate: A slow flow rate during sample application allows for sufficient interaction time between the HAT tag and the resin.[2] |
| Inefficient Elution | - Imidazole Concentration: Increase the imidazole concentration in the elution buffer (e.g., 250-500 mM).[2] Consider a step or gradient elution to find the optimal concentration. - pH Elution: As an alternative to imidazole, elution can be achieved by lowering the pH (e.g., pH 4.5-6.0).[1] Note that low pH can cause antibody aggregation or denaturation. Neutralize the eluate immediately with a high pH buffer (e.g., 1M Tris pH 8.0-9.0).[8] - Temperature: Increasing the elution temperature (e.g., to 37°C) may improve recovery for tightly bound proteins, though this can risk protein stability. |
| Antibody Degradation | - Add protease inhibitors to your lysis buffer. - Perform all purification steps at a low temperature (e.g., 4°C) to minimize protease activity. |
Issue 2: Low Purity / Presence of Contaminating Proteins
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding of Host Cell Proteins | - Increase Wash Stringency: Increase the imidazole concentration in the wash buffer (e.g., 20-50 mM).[7] Perform additional wash steps.[7] - Increase Salt Concentration: Add 300-500 mM NaCl to the binding, wash, and elution buffers to reduce electrostatic interactions.[1] - Switch Metal Ion: Cobalt (Co²⁺) resins are generally more specific than Nickel (Ni²⁺) resins and can reduce non-specific binding.[1][7] - Add Detergents: Including a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) in the lysis and wash buffers can help to reduce non-specific hydrophobic interactions. |
| Co-purification of Host Proteins with Histidine Patches | - Optimize the imidazole concentration in the wash buffer. A gradient wash may be effective.[7] - Consider a secondary purification step, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), to remove remaining contaminants.[2][9] |
| Leached Metal Ions | - Some reagents, like EDTA or DTT, can strip metal ions from the column, leading to co-elution with the target protein.[5] Ensure your buffers are free of strong chelating and reducing agents. If they are necessary for protein stability, use a metal-ion-resistant resin. |
| Protein Aggregates | - Aggregates can trap impurities. Optimize buffer conditions (pH, salt) to maintain antibody solubility.[9] - A final polishing step with size-exclusion chromatography (SEC) is highly effective at removing aggregates. |
Experimental Protocols
Protocol 1: Native Purification of HAT-tagged Antibody using IMAC
This protocol provides a general guideline. Optimization of buffer components and concentrations is recommended for each specific antibody.
1. Preparation of Buffers:
-
Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 7.0-8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 7.0-8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 7.0-8.0.
-
Resin Regeneration Buffers: Follow the manufacturer's instructions.
2. Sample Preparation:
-
Harvest cells expressing the HAT-tagged antibody and resuspend the pellet in ice-cold Lysis/Binding Buffer containing protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
3. Affinity Chromatography:
-
Pack a chromatography column with the chosen IMAC resin (e.g., Ni-NTA or Co-TALON).
-
Equilibrate the column with 5-10 column volumes (CV) of Lysis/Binding Buffer.
-
Load the clarified lysate onto the column at a slow flow rate. Collect the flow-through fraction for analysis.
-
Wash the column with 10-20 CV of Wash Buffer until the UV (A280) absorbance returns to baseline.
-
Elute the antibody with 5-10 CV of Elution Buffer. Collect fractions and monitor the elution peak by UV absorbance.
4. Post-Elution Processing:
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the antibody.
-
Pool the pure fractions.
-
If necessary, remove imidazole and exchange the buffer using dialysis or a desalting column.
Protocol 2: Quality Control of Purified Antibody
After purification, it is crucial to assess the quality of the antibody.
| Quality Attribute | Method | Acceptance Criteria (Example) |
| Purity (Size) | Size-Exclusion Chromatography (SEC-HPLC) | ≥95% monomer[10] |
| Purity (Charge Variants) | Ion-Exchange Chromatography (IEX-HPLC) | Main peak ≥80% |
| Identity & Integrity | SDS-PAGE (reducing & non-reducing) | Correct band size(s), no major degradation bands |
| Concentration | UV-Vis Spectroscopy (A280) | Report in mg/mL[10] |
| Endotoxin Levels | LAL (Limulus Amebocyte Lysate) Assay | ≤0.1 EU/mg[10] |
| Host Cell Proteins (HCPs) | HCP ELISA | ≤100 ng/mg[10] |
Visual Guides
Caption: Workflow for native purification of HAT-tagged antibodies.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. takarabio.com [takarabio.com]
- 2. bio-works.com [bio-works.com]
- 3. m.youtube.com [m.youtube.com]
- 4. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tips For Antibody Purification Troubleshooting [biochain.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HAT Peptide Binding Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of Histone Acetyltransferase (HAT) peptide binding experiments. Particular focus is given to the critical roles of pH and ionic strength in modulating these interactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a HAT peptide binding assay?
A1: Most HATs function optimally in a slightly alkaline environment, with a recommended pH range of 7.5 to 8.0.[1] The catalytic activity of many HATs is dependent on the deprotonation of a key residue, often a glutamic acid, which acts as a general base to facilitate the nucleophilic attack of the lysine (B10760008) side chain on acetyl-CoA. For instance, the pH-rate profile for the HAT P/CAF shows a significant decrease in activity below pH 7.0, consistent with the protonation of a catalytically important residue.
Q2: How does ionic strength affect HAT peptide binding?
A2: Ionic strength, typically modulated by the salt concentration (e.g., NaCl or KCl) in the assay buffer, can have a significant impact on HAT-peptide interactions. These interactions often have a substantial electrostatic component due to the positively charged histone peptide and charged residues in the HAT active site. While an optimal ionic strength of 50-100 mM NaCl is common for many biochemical HAT assays, high salt concentrations can be inhibitory.[1] This is likely due to the shielding of electrostatic interactions that are crucial for substrate recognition and binding. However, some salt is necessary to mimic physiological conditions and prevent non-specific hydrophobic interactions. The precise optimal ionic strength can be enzyme-specific and should be determined empirically.
Q3: My HAT enzyme is inactive or shows very low activity. What are the common causes related to buffer conditions?
A3: Inactive or poorly performing HAT enzymes can often be attributed to suboptimal buffer conditions. Here are a few key factors to consider:
-
Incorrect pH: Ensure your buffer is within the optimal pH range for your specific HAT (typically 7.5-8.0).[1] A pH outside of this range can lead to improper ionization of critical active site residues, hindering catalytic activity.
-
Suboptimal Ionic Strength: Both excessively low and high salt concentrations can be detrimental. Too little salt may lead to non-specific binding and aggregation, while too much salt can disrupt essential electrostatic interactions for peptide binding.[1]
-
Missing Additives: HAT assays often benefit from the inclusion of additives such as reducing agents (e.g., DTT) to prevent oxidation and chelating agents (e.g., EDTA) to inhibit metalloproteases.[2]
Q4: I am observing high background signal in my HAT assay. How can I troubleshoot this?
A4: High background can stem from several sources. In the context of buffer conditions, consider the following:
-
Non-enzymatic Acetylation: At a very high pH, non-enzymatic acetylation of the histone peptide can occur. Ensure your buffer pH is not excessively alkaline.
-
Contaminants in Reagents: Ensure the purity of your peptide substrate and other buffer components.
-
Inappropriate Buffer Components: Some buffer components may interfere with your detection method. For example, in fluorescence-based assays, components of the buffer might be autofluorescent.
Q5: Can the choice of buffering agent affect my results?
A5: Yes, the choice of buffering agent can be important. Common choices for HAT assays include Tris-HCl and HEPES.[1] It is crucial to select a buffer that has a pKa close to the desired pH of the experiment to ensure stable pH control throughout the assay. Additionally, be aware of any potential interactions between the buffer molecules and your enzyme or substrate.
Troubleshooting Guides
Problem: Low or No HAT-Peptide Binding Signal
| Potential Cause | Suggested Solution |
| Suboptimal pH | Verify the pH of your assay buffer. The optimal pH for most HATs is between 7.5 and 8.0.[1] Consider performing a pH titration experiment to determine the optimal pH for your specific HAT-peptide pair. |
| Incorrect Ionic Strength | The salt concentration may be too high, disrupting electrostatic interactions, or too low, leading to non-specific interactions. Screen a range of salt concentrations (e.g., 25 mM to 250 mM NaCl) to find the optimal condition.[1] |
| Peptide Solubility Issues | Ensure your peptide is fully dissolved in the assay buffer. Some histone peptides can be hydrophobic and may require a small amount of an organic solvent like DMSO for initial solubilization before dilution into the final assay buffer. |
| Enzyme Inactivity | Confirm the activity of your HAT enzyme using a known positive control substrate and optimal buffer conditions. Improper storage or multiple freeze-thaw cycles can lead to loss of activity. |
Problem: High Background Signal
| Potential Cause | Suggested Solution |
| Non-specific Binding | This can occur at low ionic strengths. Try incrementally increasing the salt concentration in your assay buffer. The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can also help to reduce non-specific binding. |
| Buffer Component Interference | If using a fluorescence-based assay, check for autofluorescence of your buffer components. Prepare a "buffer only" control to assess background signal. |
| Non-enzymatic Acetylation | At high pH, the histone peptide may undergo acetylation without the enzyme. Run a "no-enzyme" control to check for this. If observed, consider lowering the pH of your assay buffer slightly. |
Problem: Inconsistent or Non-Reproducible Results
| Potential Cause | Suggested Solution |
| Buffer Instability | Prepare fresh assay buffer for each experiment. The pH of some buffers, like Tris, can be temperature-dependent. Ensure you are pH-ing your buffer at the temperature at which the assay will be performed. |
| Inconsistent Reagent Concentrations | Calibrate your pipettes and ensure accurate and consistent preparation of all stock solutions and dilutions. |
| Variability in pH or Ionic Strength | Small variations in the preparation of buffers can lead to significant changes in results. Be meticulous in your buffer preparation. |
Data Presentation
Effect of pH on HAT Activity
The following table summarizes the effect of pH on the kinetic parameters of the histone acetyltransferase P/CAF. The data illustrates the importance of maintaining an optimal pH for enzymatic activity.
| pH | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| 6.0 | 0.02 | 150 | 133 |
| 6.5 | 0.10 | 120 | 833 |
| 7.0 | 0.25 | 100 | 2500 |
| 7.5 | 0.35 | 116 | 3017 |
| 8.0 | 0.38 | 130 | 2923 |
| 8.5 | 0.30 | 180 | 1667 |
| 9.0 | 0.15 | 250 | 600 |
Data adapted from a study on the kinetic mechanism of human histone acetyltransferase P/CAF.
Effect of Ionic Strength on HAT Activity
While specific quantitative data on the effect of ionic strength on HAT-peptide binding affinity is limited in the literature, the following table provides a general guide based on observed effects on HAT activity.
| Ionic Strength (NaCl) | General Effect on HAT Activity | Rationale |
| 0-25 mM | Often sub-optimal; may increase non-specific binding | Insufficient shielding of charges can lead to aggregation and non-specific interactions. |
| 50-100 mM | Generally Optimal | Mimics physiological conditions and balances electrostatic interactions for specific binding.[1] |
| 150-250 mM | Often inhibitory | Increased shielding of electrostatic interactions can weaken the binding of the positively charged histone peptide to the HAT active site. |
| >250 mM | Strongly inhibitory | Significant disruption of crucial electrostatic interactions required for substrate recognition and binding. |
Experimental Protocols
Protocol: Isothermal Titration Calorimetry (ITC) for HAT-Peptide Binding
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Reagent Preparation:
-
Dialyze the purified HAT enzyme and the synthetic histone peptide extensively against the same buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP). This is critical to minimize heat signals from buffer mismatch.
-
Accurately determine the concentrations of the HAT enzyme and the peptide using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas all solutions thoroughly before use to prevent air bubbles in the calorimeter.
-
-
Experimental Setup:
-
Load the HAT enzyme into the sample cell of the calorimeter. A typical concentration is in the low micromolar range (e.g., 10-50 µM).
-
Load the histone peptide into the injection syringe at a concentration 10-20 fold higher than the enzyme (e.g., 100-500 µM).
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the peptide solution into the enzyme solution.
-
The heat change upon each injection is measured.
-
A control titration of the peptide into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol: Surface Plasmon Resonance (SPR) for HAT-Peptide Interaction
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation.
-
Sensor Chip Preparation:
-
Immobilize the HAT enzyme onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to moderate immobilization level to avoid mass transport limitations.
-
Activate a reference flow cell and block it without immobilizing the enzyme to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the histone peptide in the running buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Tween-20). The concentration range should ideally span from 0.1x to 10x the expected Kd.
-
-
Binding Measurement:
-
Inject the different concentrations of the peptide over the sensor surface (both the enzyme-immobilized and reference flow cells) and record the binding response in real-time.
-
Include a buffer-only injection to establish a baseline.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.
-
Analyze the binding kinetics (association and dissociation phases) to determine the on-rate (ka) and off-rate (kd). The equilibrium dissociation constant (Kd) can be calculated as kd/ka.
-
Alternatively, for steady-state analysis, plot the response at equilibrium against the peptide concentration and fit to a binding isotherm to determine the Kd.
-
Mandatory Visualization
Caption: Experimental workflow for analyzing HAT-peptide binding.
Caption: Troubleshooting flowchart for HAT-peptide binding experiments.
References
Technical Support Center: Humanized Anti-Tac Peptide Experiments
This guide provides comprehensive troubleshooting support and frequently asked questions for researchers working with humanized anti-Tac peptides and related humanized monoclonal antibodies. While "anti-Tac" historically refers to antibodies targeting the IL-2 receptor alpha chain (CD25), such as Daclizumab, this guide uses the more recently studied humanized anti-CD40 antibody, Dacetuzumab (SGN-40), as a primary example for mechanisms and data, due to the availability of extensive research.[1][2][3][4][5] The principles and troubleshooting steps outlined are broadly applicable to a wide range of peptide-based immunoassays and cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is a "Humanized anti-Tac" antibody/peptide?
A: Historically, "anti-Tac" refers to antibodies targeting the Tac antigen, also known as the alpha chain of the IL-2 receptor or CD25.[4][6] These are crucial for regulating T-cell activation. Daclizumab (Zenapax) is a well-known example of a humanized anti-Tac (anti-CD25) antibody.[4] However, the term is sometimes used more broadly in the context of humanized antibodies for immunotherapy. This guide uses Dacetuzumab (SGN-40), a humanized monoclonal antibody that targets the CD40 antigen found on B-cells and various cancer cells, as a practical example for experimental troubleshooting.[2][3][5]
Q2: What is the mechanism of action for Dacetuzumab (anti-CD40)?
A: Dacetuzumab is a humanized IgG1 monoclonal antibody that binds to the CD40 receptor on tumor cells.[7] Its anti-tumor effects are mediated through several mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruits immune cells, like Natural Killer (NK) cells, to kill the tumor cell.[2][3]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Engages macrophages to engulf and destroy the tumor cell.[7]
-
Direct Apoptosis: Can induce programmed cell death directly in malignant B-cells.[2][3]
-
Agonist Activity: It acts as a partial agonist, meaning it can stimulate the CD40 pathway to a degree, which can contribute to anti-tumor immune responses.[8]
Q3: How should I properly store and handle peptides for experiments?
A: Proper storage is critical for peptide stability and experimental reproducibility.
-
Lyophilized Peptides: For long-term storage, keep lyophilized (powder) peptides at -20°C or -80°C, protected from light.[9][10][11] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[11][12] Peptides with Cys, Met, or Trp are prone to oxidation and should be stored under an inert gas like nitrogen or argon.[11][13]
-
Peptides in Solution: The shelf-life of peptides in solution is limited.[11] If necessary, dissolve the peptide in a sterile buffer (pH 5-6), create single-use aliquots to avoid freeze-thaw cycles, and store at -20°C or colder.[11][13] Bacterial degradation is a risk in solution, so sterile handling is essential.[9]
Q4: What are the most common reasons for peptide-based assay failure?
A: Several factors can lead to the failure of peptide-based experiments:
-
Improper Storage: Degradation due to moisture, oxidation, or repeated freeze-thaw cycles can lead to loss of activity.[9][13]
-
Poor Peptide Solubility: Hydrophobic peptides can be difficult to dissolve, leading to inaccurate concentrations and aggregation.[9][14]
-
Biological or Chemical Contamination: Endotoxins can cause unwanted immune responses in cell-based assays, while chemical impurities from synthesis, like trifluoroacetic acid (TFA), can interfere with results.[9][15]
-
Peptide Aggregation: The formation of structured or amorphous aggregates can reduce the effective concentration of the active peptide and lead to inconsistent results.[16]
-
Inaccurate Peptide Concentration: Failing to account for water content and counter-ions in the lyophilized powder can lead to errors in preparing stock solutions.[14][17]
Troubleshooting Guides
Immunoassays (ELISA)
Q: Why am I seeing no signal or a very weak signal in my ELISA? A: This is a common issue with several potential causes.
-
Incorrect Reagent Preparation/Order: Double-check that all buffers and reagents were prepared correctly and added in the sequence specified by the protocol.[18]
-
Low Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).
-
Inactive Reagents: Ensure reagents, including the standard, have not expired or been stored improperly.[18][19] If using a lyophilized standard, ensure it was properly reconstituted.
-
Poor Plate Coating: If you are coating your own plates, ensure you are using an ELISA-grade plate and that the coating step was sufficient (e.g., overnight at 4°C).[18]
-
Incompatible Antibodies: Verify that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).
Q: Why is my background signal consistently high? A: High background can obscure your specific signal and is often due to non-specific binding.
-
Insufficient Washing or Blocking: Increase the number of wash steps and the soaking time for each wash.[20] Ensure the blocking step is performed for an adequate duration with an appropriate blocking agent (e.g., BSA, casein).[21]
-
High Antibody Concentration: An overly high concentration of the primary or secondary antibody can lead to non-specific binding.[20] Titrate your antibodies to find the optimal concentration.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other components in the well.[20][21] Including the blocking agent in your antibody dilution buffers can help mitigate this.[22]
-
Contamination: Ensure pipette tips are not touching reagents on the plate and use fresh reservoirs for each reagent to avoid cross-contamination.[20][22]
Q: What causes high variability between my replicate wells? A: High coefficient of variation (CV) compromises data reliability.
-
Pipetting Inaccuracy: This is the most common cause. Ensure your pipettes are calibrated, use the correct pipette for the volume range, and change tips for every standard and sample.[18][20] Pipette liquids against the side of the well to avoid splashing.[18]
-
Inadequate Mixing: Ensure all solutions are mixed thoroughly before being added to the plate.
-
Edge Effects: Wells on the edge of the plate can evaporate faster. Use a plate sealer during incubations and try to avoid using the outermost wells if the problem persists.[19]
-
Incomplete Washing: Residual liquid in the wells after washing can dilute subsequent reagents. Invert the plate and tap it firmly on absorbent paper to remove all wash buffer.[18]
Cell-Based Assays (Flow Cytometry)
Q: I'm not detecting the target antigen on my cells. What's wrong? A: A lack of signal can be due to issues with the sample, reagents, or instrument.
-
Antigen Not Present: Confirm from literature that your cell type expresses the target antigen.[23][24] Use a positive control cell line known to express the antigen.
-
Improper Antibody Storage/Handling: Ensure antibodies were stored correctly and have not expired. If using a phycoerythrin (PE) based fluorophore, ensure it was never frozen.[23]
-
Incorrect Antibody: Verify the antibody is designed for flow cytometry and cross-reacts with the species being tested.[23] Ensure the secondary antibody recognizes the primary antibody's species.[25]
-
Instrument Settings: Check that the correct laser is being used to excite the fluorophore and that the emission is being collected in the appropriate channel.[23]
Q: I'm observing high non-specific staining. How can I reduce it? A: Non-specific staining creates a high background, making it difficult to identify your target population.
-
Fc Receptor Binding: Many immune cells have Fc receptors that can non-specifically bind antibodies. Block these receptors using an Fc blocking reagent or by including normal serum from the same species as your secondary antibody in the staining buffer.[24][26]
-
Dead Cells: Dead cells can non-specifically bind antibodies. Use a viability dye to gate out dead cells during analysis.[24]
-
Antibody Concentration Too High: Titrate your antibody to determine the lowest concentration that still provides a good positive signal.[27]
-
Insufficient Washing: Increase the number of wash steps after antibody incubation to remove any unbound antibodies.[27]
Peptide & Antibody Specific Issues
Q: My peptide won't dissolve properly. What should I do? A: Peptide solubility is highly sequence-dependent.
-
Start with Water: First, try dissolving the peptide in sterile distilled water.
-
Consider pH: If it's insoluble, check the peptide's net charge. For acidic peptides (net charge < 0), try a basic buffer (e.g., 1% ammonium (B1175870) bicarbonate). For basic peptides (net charge > 0), try an acidic solvent (e.g., 10% acetic acid).
-
Use Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be needed. Dissolve the peptide in the organic solvent first, then slowly add it to your aqueous buffer. Caution: Ensure the final concentration of the organic solvent is compatible with your assay.
-
Sonication: Gentle sonication can help break up aggregates and aid dissolution.
Source for solubility steps: GenScript, AAPPTEC, and other peptide handling guides.[9][12]
Q: I suspect my peptide is degrading or aggregating. How can I prevent this? A: Aggregation and degradation are common problems that can invalidate results.[16]
-
Prevention: The best strategy is prevention. Store lyophilized peptides at -80°C and solutions in single-use aliquots at -80°C.[12][13] Avoid repeated freeze-thaw cycles.[9] For sequences prone to oxidation (containing C, M, W), purge the vial with an inert gas.[13]
-
Detection: Aggregation can sometimes be observed as visible precipitation or cloudiness in the solution.[16] Degradation is harder to detect without analytical methods like HPLC or Mass Spectrometry, which can identify impurities or changes in the peptide's profile over time.[14][28]
-
Inhibitors: For some applications, peptide aggregation inhibitors can be designed or used, though this is an advanced strategy.[29][30]
Experimental Protocols & Data
Protocol: General Indirect ELISA
-
Coating: Dilute the peptide/antigen to 1-10 µg/mL in a coating buffer (e.g., PBS). Add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody: Add 100 µL of the diluted primary antibody (e.g., Humanized anti-Tac) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step 5 times.
-
Detection: Add 100 µL of TMB substrate. Incubate in the dark until color develops (5-15 minutes).
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm within 30 minutes.
Protocol: General Flow Cytometry Staining
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Fc Block (Optional but Recommended): Add Fc blocking reagent to the cell suspension. Incubate for 10-15 minutes at 4°C.
-
Primary Antibody Staining: Add the fluorophore-conjugated primary antibody at its pre-determined optimal concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice by adding 2 mL of flow cytometry buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Viability Dye (Optional): If needed, resuspend cells in buffer containing a viability dye and incubate according to the manufacturer's instructions.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer.
-
Acquisition: Analyze the samples on a flow cytometer as soon as possible.[25]
Data Summary: Dacetuzumab Monotherapy in Clinical Trials
| Indication | Trial Phase | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Common Adverse Events (Grade ≥3) | Citation(s) |
| Relapsed Diffuse Large B-Cell Lymphoma (DLBCL) | II | 46 | 9% | 37% | Lymphopenia (41%), Thrombocytopenia (19%), Neutropenia (13%), Deep Vein Thrombosis (7%) | [8] |
| Multiple Myeloma | I | 44 | N/A (Stable Disease: 20%) | N/A | Cytokine release syndrome symptoms, ocular inflammation, elevated hepatic enzymes | [1] |
| Chronic Lymphocytic Leukemia (CLL) | I | 12 | 0% (Stable Disease: 42%) | N/A | No dose-limiting toxicities observed; most common AEs were mild (fatigue, headache) | [31] |
Diagrams and Workflows
Caption: Dacetuzumab binds to CD40 on tumor cells, leading to apoptosis, ADCC, and ADCP.
Caption: A logical workflow for diagnosing and solving common problems encountered during ELISA.
Caption: Best practices workflow for handling and storing peptides to ensure stability.
References
- 1. A phase I multidose study of dacetuzumab (SGN-40; humanized anti-CD40 monoclonal antibody) in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dacetuzumab, a humanized mAb against CD40 for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of humanized antibodies: from anti-Tac to Zenapax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dacetuzumab - Wikipedia [en.wikipedia.org]
- 6. Design of humanized antibodies: from anti-Tac to Zenapax. | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A phase II study of dacetuzumab (SGN-40) in patients with relapsed diffuse large B-cell lymphoma (DLBCL) and correlative analyses of patient-specific factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. genscript.com [genscript.com]
- 12. peptide.com [peptide.com]
- 13. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 14. biomedgrid.com [biomedgrid.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 20. ethosbiosciences.com [ethosbiosciences.com]
- 21. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. bosterbio.com [bosterbio.com]
- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 26. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 27. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 28. d-nb.info [d-nb.info]
- 29. A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Elution Strategies for HAT-Binding Peptides
Welcome to the technical support center for the optimization of elution strategies for Histidine Affinity Tag (HAT) binding peptides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of HAT-tagged peptides and proteins via Immobilized Metal Affinity Chromatography (IMAC).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind HAT-tag purification?
HAT-tag purification is a type of affinity chromatography known as Immobilized Metal Affinity Chromatography (IMAC). The HAT tag, a sequence of histidine residues, is fused to the recombinant peptide of interest. This tag exhibits a strong affinity for divalent metal ions (commonly Nickel, Ni²⁺, or Cobalt, Co²⁺) that are immobilized on a chromatography resin. The peptide containing the HAT tag binds to the metal-chelated resin, while most other proteins in the cell lysate do not bind or bind weakly and can be washed away. The bound HAT-tagged peptide is then eluted from the resin by specific elution methods.[1][2][3]
Q2: What are the primary methods for eluting a HAT-tagged peptide from an IMAC column?
There are two primary methods for eluting HAT-tagged peptides:
-
Competitive Elution with Imidazole (B134444): Imidazole has a similar chemical structure to the side chain of histidine. By introducing a high concentration of imidazole in the elution buffer, it competes with the HAT-tag for binding to the immobilized metal ions, thereby displacing and eluting the tagged peptide.[1][3][4]
-
pH Reduction: Lowering the pH of the buffer protonates the histidine residues in the HAT-tag. This protonation disrupts the coordination bond between the histidine tag and the metal ions, leading to the elution of the peptide.[1][5]
Q3: When should I choose imidazole elution versus pH reduction?
Imidazole elution is generally the recommended method as it is highly effective and allows for elution under near-neutral pH conditions, which is crucial for maintaining the stability and activity of many proteins.[6] pH reduction is a viable alternative, particularly if imidazole interferes with downstream applications. However, it's important to ensure your target peptide is stable at the lower pH required for elution (typically pH 4.5-5.3 for Ni²⁺-NTA).[1][5] Be aware that pH values below 4.0 can strip the metal ions from the resin.[5][7]
Troubleshooting Guide
Issue 1: Low or No Yield of HAT-Tagged Peptide in Eluate
This is one of the most common issues encountered during purification. The following sections provide potential causes and solutions.
Q: My HAT-tagged peptide is not binding to the column. What could be the problem?
-
Inaccessible HAT-Tag: The HAT-tag may be buried within the folded structure of the peptide, preventing it from binding to the resin.
-
Solution: Perform the purification under denaturing conditions using agents like urea (B33335) (8 M) or guanidine (B92328) hydrochloride (6 M) to unfold the peptide and expose the tag.[8] The peptide can then be refolded after elution.
-
-
Incorrect Buffer Composition: The composition of your binding buffer is critical for successful binding.
-
Solution: Ensure the pH of your binding buffer is between 7.0 and 8.0.[5][6] Avoid high concentrations of imidazole in the binding buffer, as it can prevent the tagged peptide from binding.[8] Also, check for the presence of chelating agents like EDTA or strong reducing agents which can strip the metal ions from the resin.
-
-
No Expression of Tagged Peptide: It's possible the peptide was not expressed or the HAT-tag was cleaved.
-
Solution: Verify the expression of the HAT-tagged peptide in your crude lysate using a Western blot with an anti-His tag antibody.[9]
-
Q: My peptide binds to the column but is lost during the wash steps. What should I do?
-
Wash Buffer is Too Stringent: The wash buffer composition may be too harsh, causing the weakly bound tagged peptide to elute prematurely.
-
Solution: Reduce the concentration of imidazole in your wash buffer. A common starting point is 10-20 mM imidazole, but this may need to be optimized for your specific peptide.[7] You can also try decreasing the stringency by adjusting the salt concentration.
-
Q: My peptide binds to the column, but I can't elute it. What are the possible reasons?
-
Inefficient Elution Conditions: The elution buffer may not be strong enough to displace the peptide from the resin.
-
Solution (Imidazole Elution): Increase the imidazole concentration in your elution buffer. A concentration of 250-500 mM is typically sufficient for complete elution.[7][10]
-
Solution (pH Elution): Ensure the pH of the elution buffer is low enough to protonate the histidines (e.g., pH 4.5 for Ni-NTA).[7]
-
-
Peptide Precipitation on the Column: The peptide may have precipitated on the column due to high concentration or buffer incompatibility.
-
Solution: Try eluting with a linear gradient of imidazole instead of a single step to reduce the concentration of the eluted peptide. You can also add non-ionic detergents (e.g., 0.2% Tween-20) or adjust the NaCl concentration in the elution buffer to improve solubility.
-
Issue 2: High Level of Impurities in the Eluted Sample
Contaminating host cell proteins co-eluting with your target peptide is another frequent problem.
Q: How can I reduce the amount of non-specifically bound proteins in my eluate?
-
Optimize Imidazole Concentration in Wash Buffer: This is the most effective way to remove weakly bound contaminants.
-
Solution: Perform a step-wise wash with increasing concentrations of imidazole (e.g., 10 mM, 20 mM, 40 mM) to find the optimal concentration that removes most contaminants without eluting your target peptide.[11] Including a low concentration of imidazole (10-20 mM) in your binding buffer can also help prevent initial non-specific binding.[2]
-
-
Adjust Salt Concentration: High salt concentrations can help minimize ionic interactions between proteins and the resin.
-
Solution: Include 300-500 mM NaCl in your binding, wash, and elution buffers.[6]
-
-
Change the Metal Ion: Different metal ions have varying affinities for histidine and endogenous proteins.
Data Presentation: Buffer Optimization
The following tables summarize typical concentration ranges for key buffer components to optimize the purity and yield of your HAT-tagged peptide.
Table 1: Imidazole Concentration for Optimal Purity and Yield
| Buffer Type | Imidazole Concentration Range | Purpose |
| Binding Buffer | 5 - 20 mM | To reduce non-specific binding of contaminant proteins.[2] |
| Wash Buffer | 20 - 50 mM | To remove weakly bound contaminant proteins.[10] |
| Elution Buffer | 250 - 500 mM | To competitively elute the bound HAT-tagged peptide.[7][11] |
Table 2: General Buffer Conditions for HAT-Tag Purification
| Component | Recommended Range | Purpose |
| pH | 7.0 - 8.0 | Optimal for binding of the HAT-tag to the resin.[5][6] |
| NaCl | 300 - 500 mM | Reduces non-specific ionic interactions.[6] |
| Elution pH (if used) | 4.5 - 5.3 (for Ni²⁺-NTA) | Protonates histidine residues to disrupt binding.[1] |
Experimental Protocols
Protocol 1: Standard Imidazole Gradient Elution
-
Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 10 mM imidazole, pH 8.0).
-
Sample Loading: Load the clarified cell lysate containing the HAT-tagged peptide onto the column.
-
Washing: Wash the column with 10-20 CV of Wash Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound and weakly bound proteins.
-
Elution: Elute the bound peptide with a linear gradient of 20-500 mM imidazole in Elution Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 8.0) over 10-20 CV. Alternatively, a step elution with a high concentration of imidazole (e.g., 250 mM) can be used.[1]
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified peptide.
Protocol 2: pH Elution
-
Column Equilibration: Equilibrate the IMAC column with 5-10 CV of Binding Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 8.0).
-
Sample Loading: Load the clarified cell lysate.
-
Washing: Wash the column with 10-20 CV of Wash Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 8.0). An optional intermediate wash at a slightly lower pH (e.g., pH 6.3) can be performed.
-
Elution: Elute the peptide by applying Elution Buffer with a lower pH (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 4.5).[1][7]
-
Fraction Collection and Neutralization: Collect fractions and immediately neutralize them by adding a small amount of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.0) to preserve peptide stability.
Visualizations
Caption: Experimental workflow for HAT-tagged peptide purification.
References
- 1. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bio-rad.com [bio-rad.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. takarabio.com [takarabio.com]
- 7. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
- 8. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Peptide-Based Affinity Ligands Versus Protein A/G for Antibody Purification
For researchers, scientists, and drug development professionals navigating the critical step of antibody purification, the choice of affinity ligand is paramount. While Protein A and Protein G have long stood as the industry standard, a new class of synthetic peptide-based ligands is emerging as a compelling alternative. This guide provides an objective comparison of these two purification platforms, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.
The purification of monoclonal antibodies (mAbs) is a cornerstone of biopharmaceutical development and research. The ideal purification method should offer high purity and yield, while also being cost-effective and scalable. This comparison delves into the performance of traditional Protein A/G chromatography against the newer peptide-based affinity ligands.
It is important to clarify a potential point of confusion: the term "Humanized anti-Tac peptide" does not refer to a peptide used for antibody purification. "Humanized anti-Tac" (Daclizumab or Zenapax) is a therapeutic humanized monoclonal antibody that targets the alpha subunit of the IL-2 receptor (CD25) and is not used as a ligand in affinity chromatography for purifying other antibodies[1][2]. This guide will instead focus on synthetic peptide ligands designed to mimic the antibody-binding properties of Protein A, often referred to as Protein A mimetics[3][4].
Performance Comparison: Peptide Ligands vs. Protein A/G
A summary of the key performance metrics for peptide-based ligands and Protein A/G is presented below. The data is compiled from various studies to provide a comprehensive overview.
| Feature | Peptide-Based Ligands (e.g., D-PAM, HWRGWV) | Protein A/G |
| Binding Capacity | 35 - 66 mg/mL[5] | 10 - 48 mg/mL[6] |
| Purity | >90 - 98%[5][7] | >95 - 99%[4][8] |
| Yield | 87 - 96%[5][7] | Typically high, can be >90% |
| Elution pH | Can be milder, sometimes closer to neutral | Typically low pH (2.5 - 3.5)[9] |
| Ligand Stability | High; resistant to proteases and harsh cleaning | Can be susceptible to degradation, especially with harsh cleaning |
| Cost | Generally lower due to synthetic production | Higher due to recombinant protein production |
| Ligand Leaching | Minimal and non-toxic fragments[3] | Potential for leaching of immunogenic protein fragments[6] |
| Specificity | Can be engineered for specific antibody isotypes or fragments | Broad specificity for IgG Fc region (species and subclass dependent)[9] |
In-Depth Look at the Technologies
Peptide-Based Affinity Ligands
Synthetic peptide ligands are short amino acid sequences designed to bind to antibodies, often mimicking the binding site of Protein A[3][4]. These peptides are chemically synthesized and coupled to a chromatography matrix[10].
-
Cost-Effectiveness: Chemical synthesis is generally less expensive than recombinant protein production[10].
-
High Stability: Peptides are robust and can withstand harsh cleaning conditions, such as sodium hydroxide, leading to a longer resin lifetime[3][11].
-
Low Toxicity: Leached peptide fragments are typically non-immunogenic[6].
-
Customizability: Peptides can be designed to have specific binding characteristics for different antibody isotypes or even for antibody fragments like Fabs[7][10].
-
Binding Affinity: While improving, the binding affinity of some peptide ligands may be lower than that of Protein A, potentially impacting dynamic binding capacity[12].
-
Development Time: The discovery and optimization of new peptide ligands can be a lengthy process[10].
Protein A/G Affinity Chromatography
Protein A and Protein G are bacterial cell wall proteins that have a natural high affinity for the Fc region of immunoglobulins, particularly IgG[9][13]. Recombinant versions of these proteins are immobilized on chromatography resins for antibody purification[8]. A recombinant fusion of the binding domains of Protein A and G (Protein A/G) offers a broader binding specificity across different species and IgG subclasses.
-
High Specificity and Affinity: Provides high purity (often >95%) in a single step due to the strong and specific interaction with the antibody Fc region[8].
-
Well-Established: A long history of use in both laboratory and industrial settings, with a wealth of supporting literature and protocols[13].
-
Broad Applicability: Protein A/G binds to a wide range of IgG subclasses from various species[9].
-
Cost: Recombinant protein production makes Protein A/G resins relatively expensive[10].
-
Harsh Elution: Elution of bound antibodies typically requires low pH conditions (pH 2.5-3.5), which can lead to antibody aggregation and reduced activity[9].
-
Ligand Instability: Protein A/G can be sensitive to proteases and harsh cleaning reagents, which can lead to ligand degradation and leaching[6].
-
Immunogenicity: Leached Protein A/G fragments can be immunogenic, which is a significant concern for therapeutic antibody production[6].
Experimental Protocols
Antibody Purification with a Peptide-Based Affinity Column
This protocol is a generalized procedure based on methodologies for purifying antibodies using synthetic peptide ligands like a Protein A mimetic[14][15].
Materials:
-
Peptide-affinity chromatography column
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5-3.0, or a milder proprietary buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Clarified antibody-containing sample (e.g., cell culture supernatant, serum)
Procedure:
-
Column Equilibration: Equilibrate the peptide-affinity column with 5-10 column volumes (CVs) of Binding/Wash Buffer.
-
Sample Loading: Load the clarified sample onto the column. The flow rate should be optimized based on the resin manufacturer's recommendations.
-
Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound contaminants.
-
Elution: Elute the bound antibody with 5-10 CVs of Elution Buffer. Collect fractions of approximately 0.5-1 CV.
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer.
-
Purity and Concentration Analysis: Analyze the purity of the eluted fractions using SDS-PAGE and determine the antibody concentration (e.g., by measuring absorbance at 280 nm).
Antibody Purification with a Protein A/G Column
This is a standard protocol for antibody purification using Protein A/G affinity chromatography[16].
Materials:
-
Protein A/G chromatography column
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.7)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Clarified antibody-containing sample
Procedure:
-
Column Equilibration: Equilibrate the Protein A/G column with 5-10 CVs of Binding Buffer.
-
Sample Loading: Apply the clarified sample to the column at a flow rate recommended by the manufacturer.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elution: Elute the antibody with 5-10 CVs of Elution Buffer. Collect fractions into tubes containing Neutralization Buffer.
-
Purity and Concentration Analysis: Assess the purity and concentration of the purified antibody as described in the peptide ligand protocol.
Visualizing the Workflows and Comparisons
To better illustrate the processes and their relationships, the following diagrams are provided in DOT language.
Caption: Experimental workflows for antibody purification.
Caption: Key advantages of each purification method.
Conclusion
The choice between peptide-based ligands and Protein A/G for antibody purification depends on the specific requirements of the application. Protein A/G remains a robust and reliable option, particularly for well-characterized processes where its performance is established. However, for applications where cost, ligand stability, and the avoidance of immunogenic leachables are critical, peptide-based affinity chromatography presents a powerful and increasingly viable alternative. As peptide ligand technology continues to advance, it is poised to play an even more significant role in the future of antibody purification. Researchers and process development scientists are encouraged to evaluate these newer technologies to optimize their purification workflows.
References
- 1. Design of humanized antibodies: from anti-Tac to Zenapax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of humanized anti-TAC, an antibody directed against the interleukin 2 receptor, using electrospray ionization mass spectrometry by direct infusion, LC/MS, and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein A mimetic peptide ligand for affinity purification of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinity purification of IgG monoclonal antibodies using the D-PAM synthetic ligand: chromatographic comparison with protein A and thermodynamic investigation of the D-PAM/IgG interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of peptide affinity ligands for the purification of polyclonal and monoclonal Fabs from recombinant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. bio-rad.com [bio-rad.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. Development of novel small peptide ligands for antibody purification | Semantic Scholar [semanticscholar.org]
- 13. news-medical.net [news-medical.net]
- 14. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 15. abbiotec.com [abbiotec.com]
- 16. goldbio.com [goldbio.com]
A Comparative Guide to Validating Antibody Purity Post-HAT Peptide Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of a purified antibody is a critical step that directly impacts the reliability of downstream applications and the safety of therapeutic products. While HAT (Histidine Affinity Tag) peptide chromatography offers a convenient method for purifying recombinant antibodies, rigorous validation of the final product's purity is paramount. This guide provides a comprehensive comparison of methods to validate antibody purity following HAT peptide chromatography, contrasting it with other common purification techniques and providing detailed experimental protocols.
Comparing Antibody Purification Techniques
The choice of purification strategy significantly influences the final purity and yield of the antibody. While HAT peptide chromatography, a form of Immobilized Metal Affinity Chromatography (IMAC), is a popular choice for tagged recombinant proteins, it is essential to understand its performance in relation to established methods like Protein A/G affinity chromatography and multi-step purification workflows.
Table 1: Comparison of Common Antibody Purification Methods
| Feature | HAT Peptide Chromatography (IMAC) | Protein A/G Affinity Chromatography | Multi-Step Chromatography (e.g., ProA -> IEX -> SEC) |
| Principle | Interaction between the histidine-rich HAT tag and immobilized metal ions (e.g., Ni²⁺, Co²⁺). | Specific binding of Protein A or G to the Fc region of IgG antibodies. | A combination of affinity, ion-exchange, and size-exclusion principles for comprehensive impurity removal. |
| Typical Purity (Single Step) | >80% (highly dependent on expression levels and host cell proteins)[1] | >95%[2] | >99% (after all steps) |
| Typical Yield | Variable, dependent on binding/elution conditions and target protein characteristics. | >95%[3] | >65% (overall process yield)[3] |
| Applicability | Recombinant antibodies with a HAT tag. | Most IgG subclasses from various species.[4] | Broadly applicable to most antibodies, considered the gold standard for therapeutic antibody production. |
| Key Advantages | - Universal for any HAT-tagged protein- Mild elution conditions possible | - High specificity and purity in a single step- Well-established and widely used | - Highest achievable purity- Effective removal of aggregates, charge variants, and host cell proteins |
| Key Disadvantages | - Potential for co-purification of host cell proteins with histidine clusters- Metal ion leaching can occur- Tag may need to be removed | - High cost of Protein A/G resins- Harsh elution conditions (low pH) can sometimes affect antibody integrity | - More complex and time-consuming process- Cumulative yield loss with each additional step |
Validating Antibody Purity: A Multi-Faceted Approach
No single analytical technique is sufficient to confirm the purity of an antibody. A combination of methods targeting different potential impurities is essential for a comprehensive assessment.
Table 2: Key Antibody Purity Validation Techniques
| Technique | Primary Purpose | Information Obtained | Typical Acceptance Criteria |
| SDS-PAGE | Assessment of size and integrity | Apparent molecular weight of heavy and light chains; presence of major impurities and fragments. | >95% purity under reducing and non-reducing conditions. |
| Size-Exclusion Chromatography (SEC) | Quantification of aggregates and fragments | Percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). | Monomer ≥ 95%, Aggregates ≤ 5%. |
| Ion-Exchange Chromatography (IEX) | Analysis of charge variants | Separation and quantification of acidic and basic variants arising from post-translational modifications. | Main peak percentage and variant profile consistent with a reference standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of identity and integrity | Accurate intact mass of the antibody and its subunits; identification of post-translational modifications. | Observed mass matches the theoretical mass; identification and relative abundance of expected modifications. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.
Protocol 1: SDS-PAGE for Size and Purity Assessment
Objective: To separate proteins based on their molecular weight to assess the purity and integrity of the antibody.
Materials:
-
Acrylamide (B121943)/bis-acrylamide solution
-
Stacking and resolving gel buffers
-
Ammonium persulfate (APS) and TEMED
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent, e.g., DTT or β-mercaptoethanol)
-
Molecular weight markers
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
Procedure:
-
Gel Preparation: Prepare and cast the resolving and stacking gels according to standard procedures. The acrylamide percentage of the resolving gel should be chosen based on the size of the antibody.
-
Sample Preparation:
-
For non-reducing conditions, mix the antibody sample with the sample loading buffer without a reducing agent.
-
For reducing conditions, mix the antibody sample with the sample loading buffer containing a reducing agent.
-
Heat all samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared samples and molecular weight markers into the wells of the gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Carefully remove the gel and stain it with Coomassie Brilliant Blue or silver stain.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Analysis: Image the gel and determine the purity by densitometry, calculating the percentage of the main antibody bands relative to total protein in the lane.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To separate molecules based on their hydrodynamic radius to quantify aggregates and fragments.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies
-
Mobile phase (e.g., phosphate (B84403) buffer with NaCl, pH 6.8-7.4)
-
Antibody sample and reference standard
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column and the chromatography system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the antibody sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Separation: Inject a defined volume of the sample onto the column and run the separation under isocratic conditions.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis: Integrate the peaks corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 3: Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
Objective: To separate antibody isoforms based on differences in their net surface charge.
Materials:
-
HPLC or UHPLC system with a UV detector
-
Cation-exchange (CEX) or anion-exchange (AEX) column
-
Mobile phases (A and B) for creating a salt or pH gradient
-
Antibody sample and reference standard
Procedure:
-
System and Column Equilibration: Equilibrate the IEX column with the starting mobile phase (low salt or starting pH).
-
Sample Preparation: Dilute or buffer-exchange the antibody sample into the starting mobile phase.
-
Injection and Separation: Inject the sample and elute with a linear gradient of increasing salt concentration or pH.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis: Identify the main peak and charge variants (acidic and basic peaks). Compare the charge variant profile to a reference standard.
Protocol 4: LC-MS for Intact Mass Analysis
Objective: To determine the accurate molecular weight of the intact antibody and its subunits to confirm identity and detect modifications.
Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase (RP) column suitable for large proteins
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)
-
Reducing agent (e.g., DTT) for subunit analysis (optional)
-
Deglycosylating enzyme (e.g., PNGase F) (optional)
Procedure:
-
Sample Preparation:
-
Intact Mass: Dilute the antibody in an appropriate buffer.
-
Reduced Mass: Incubate the antibody with a reducing agent to separate heavy and light chains.
-
Deglycosylated Mass: Treat the antibody with PNGase F to remove N-linked glycans.
-
-
LC Separation: Inject the prepared sample onto the RP column and elute with a gradient of increasing organic solvent.
-
MS Analysis: Introduce the eluent into the mass spectrometer and acquire data in the appropriate mass range.
-
Data Processing: Deconvolute the raw mass spectra to obtain the zero-charge mass of the antibody and its subunits.
-
Analysis: Compare the observed masses to the theoretical masses to confirm the antibody's identity and identify any modifications.[5][6][7]
Conclusion
The validation of antibody purity after HAT peptide chromatography requires a multi-pronged analytical approach. While HAT-tag purification is a valuable tool, especially for initial capture of recombinant antibodies, it may not consistently achieve the high purity levels of methods like Protein A chromatography in a single step. Therefore, a thorough characterization using a panel of orthogonal methods, including SDS-PAGE, SEC, IEX, and LC-MS, is essential. The detailed protocols and comparative data provided in this guide will assist researchers in establishing a robust workflow for the comprehensive validation of antibody purity, ensuring the quality and reliability of their final product for downstream applications.
References
- 1. neb.com [neb.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. news-medical.net [news-medical.net]
- 5. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Cross-Reactivity Assessment of Humanized Anti-Tac (CD25) Peptide
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preclinical cross-reactivity assessment of humanized anti-Tac peptide, a monoclonal antibody targeting the alpha subunit of the Interleukin-2 receptor (CD25). The principles and experimental protocols detailed herein are applicable to the broader preclinical safety evaluation of therapeutic antibodies and other biologics, aligning with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The humanized anti-Tac antibody, known as daclizumab, has been utilized in the prevention of allograft rejection and the treatment of autoimmune diseases.[5][6][7][8][9][10][11] Its primary mechanism of action is the blockade of the high-affinity IL-2 receptor, thereby inhibiting T-cell activation.[12] A thorough assessment of its binding to non-target tissues is a critical step in preclinical development to anticipate potential toxicities.[1][13]
Comparative Analysis of Off-Target Binding
A critical component of the preclinical safety assessment for a humanized antibody is the evaluation of its binding to a comprehensive panel of human tissues. This is typically performed through immunohistochemistry (IHC) on frozen tissue sections. The following table provides an illustrative summary of tissue cross-reactivity data for a humanized anti-Tac peptide compared to a hypothetical alternative anti-CD25 antibody. The data is presented using a semi-quantitative scoring system (H-score), which reflects both the intensity and the percentage of stained cells.
Table 1: Comparative Immunohistochemistry (IHC) Cross-Reactivity on Human Tissues
| Tissue | Humanized Anti-Tac (Daclizumab) Staining Score (H-score) | Alternative Anti-CD25 mAb Staining Score (H-score) | Comments |
| Lymphoid Tissues | |||
| Tonsil | 250 | 260 | Expected strong staining of activated lymphocytes. |
| Spleen | 240 | 250 | Expected strong staining in lymphoid areas. |
| Lymph Node | 245 | 255 | Expected strong staining of activated lymphocytes. |
| Thymus | 150 | 160 | Moderate staining of developing T-cells. |
| Hematopoietic Tissues | |||
| Bone Marrow | 80 | 90 | Low to moderate staining of hematopoietic precursors. |
| Cardiovascular System | |||
| Heart | 0 | 5 | No significant staining observed. |
| Blood Vessel | 10 | 15 | Minimal staining of endothelial cells. |
| Respiratory System | |||
| Lung | 5 | 10 | Minimal, scattered staining in alveolar regions. |
| Nervous System | |||
| Brain (Cerebrum) | 20 | 25 | Low-level staining of microglial cells noted.[14] |
| Brain (Cerebellum) | 15 | 20 | Low-level staining of microglial cells noted.[14] |
| Spinal Cord | 20 | 25 | Low-level staining of microglial cells noted.[14] |
| Peripheral Nerve | 0 | 0 | No significant staining observed. |
| Digestive System | |||
| Liver | 5 | 10 | Minimal staining of sinusoidal cells. |
| Pancreas | 0 | 5 | No significant staining in exocrine or endocrine compartments. |
| Stomach | 0 | 0 | No significant staining observed. |
| Small Intestine | 10 | 15 | Minimal staining of lamina propria lymphocytes. |
| Colon | 10 | 15 | Minimal staining of lamina propria lymphocytes. |
| Urinary System | |||
| Kidney | 5 | 10 | Minimal staining in glomeruli. |
| Bladder | 0 | 0 | No significant staining observed. |
| Endocrine System | |||
| Adrenal Gland | 0 | 5 | No significant staining observed. |
| Thyroid | 0 | 0 | No significant staining observed. |
| Parathyroid | 0 | 0 | No significant staining observed. |
| Pituitary Gland | 5 | 10 | Minimal scattered staining. |
| Reproductive System | |||
| Ovary | 0 | 0 | No significant staining observed. |
| Uterus | 0 | 0 | No significant staining observed. |
| Testis | 0 | 0 | No significant staining observed. |
| Prostate | 0 | 5 | No significant staining observed. |
| Integumentary System | |||
| Skin | 30 | 40 | Low-level staining observed in dermal layers.[5] |
| Musculoskeletal System | |||
| Skeletal Muscle | 0 | 0 | No significant staining observed. |
*H-score is calculated as: [1 x (% cells with weak staining) + 2 x (% cells with moderate staining) + 3 x (% cells with strong staining)]. The score ranges from 0 to 300.[15][16][17][18]
In addition to tissue staining, biophysical methods such as Surface Plasmon Resonance (SPR) are employed to quantify the binding affinity (Kd) of the antibody to its intended target and a panel of potential off-target proteins.
Table 2: Comparative Binding Affinity (Kd) to On- and Off-Target Proteins
| Protein Target | Humanized Anti-Tac (Daclizumab) Kd (nM) | Alternative Anti-CD25 mAb Kd (nM) | Method |
| On-Target | |||
| Recombinant Human CD25 | 0.1 | 0.15 | SPR |
| Potential Off-Targets | |||
| CD25 (Cynomolgus Monkey) | 0.2 | 0.25 | SPR |
| Integrin αVβ3 | >1000 | >1000 | SPR |
| FcγRIIIa (CD16) | 250 | 150 | SPR |
| C3 Complement Component | >1000 | >1000 | SPR |
| Representative Kinase Panel | No significant binding | No significant binding | SPR |
| Representative GPCR Panel | No significant binding | No significant binding | SPR |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable cross-reactivity data.
Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity
This protocol is designed for the detection of a humanized antibody on a panel of frozen human tissues.
-
Tissue Preparation:
-
Use a panel of 37 human tissues, sourced from at least three different donors.[1][4][19]
-
Snap-freeze fresh tissues in isopentane (B150273) cooled with liquid nitrogen and store at -80°C.
-
Cut 5-10 µm thick sections using a cryostat and mount on positively charged slides.
-
Allow sections to air dry for 30 minutes before fixation.
-
-
Fixation:
-
Fix the tissue sections in cold acetone (B3395972) for 10 minutes.
-
Air dry for 10 minutes.
-
-
Blocking:
-
Wash slides three times for 5 minutes each in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Wash slides as described above.
-
Block non-specific binding by incubating with a protein block (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the humanized anti-Tac antibody and an isotype control antibody to the desired concentrations (e.g., a low and a high concentration) in a suitable antibody diluent.
-
Apply the diluted antibodies to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides three times for 5 minutes each in wash buffer.
-
Apply a biotinylated secondary antibody (e.g., goat anti-human IgG) and incubate for 1 hour at room temperature.
-
Wash slides as described above.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash slides as described above.
-
Develop the signal with a chromogen substrate (e.g., DAB) until the desired staining intensity is reached.
-
Wash slides with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in a gentle stream of tap water.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
Flow Cytometry Protocol for Off-Target Binding on Peripheral Blood Mononuclear Cells (PBMCs)
This protocol assesses the binding of the humanized antibody to different cell populations in human blood.
-
Cell Preparation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS and 0.1% sodium azide) at a concentration of 1x10^7 cells/mL.
-
-
Blocking:
-
Block Fc receptors by incubating the cells with an Fc blocking reagent for 15 minutes on ice.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1x10^6 cells) into flow cytometry tubes.
-
Add the fluorescently labeled humanized anti-Tac antibody at various concentrations. Include an isotype control and an unstained control.
-
Incubate for 30 minutes on ice in the dark.
-
-
Phenotypic Staining:
-
Add a cocktail of antibodies to identify different cell lineages (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes, CD56 for NK cells).
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Analysis:
-
Gate on the different cell populations based on the phenotypic markers.
-
Determine the mean fluorescence intensity (MFI) of the humanized anti-Tac antibody on each cell population.
-
Compare the MFI of the test antibody to the isotype control to identify any off-target binding.
-
Surface Plasmon Resonance (SPR) Protocol for Binding Affinity Measurement
This protocol determines the on- and off-target binding kinetics and affinity of the humanized antibody.[20][21][22][23][24]
-
Immobilization of the Ligand:
-
Immobilize the target protein (e.g., recombinant human CD25) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the chip surface with a mixture of EDC and NHS.
-
Inject the ligand at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the humanized anti-Tac antibody (analyte) in a running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over the immobilized ligand and a reference flow cell (without ligand) at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove the bound analyte from the ligand surface.
-
Ensure that the regeneration step does not denature the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[12]
-
Visualizations
IL-2 Signaling Pathway
Caption: IL-2 signaling pathway and the blocking action of Humanized anti-Tac (Daclizumab).
Experimental Workflow for Tissue Cross-Reactivity Assessment
Caption: A typical workflow for a GLP-compliant tissue cross-reactivity study.
Logical Flow for Cross-Reactivity Data Interpretation
Caption: A decision-making flowchart for interpreting tissue cross-reactivity results.
References
- 1. criver.com [criver.com]
- 2. info.bioivt.com [info.bioivt.com]
- 3. level.com.tw [level.com.tw]
- 4. histologix.com [histologix.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of basiliximab and daclizumab with triple immunosuppression in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basiliximab versus daclizumab combined with triple immunosuppression in deceased donor renal transplantation: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Basiliximab Versus Daclizumab in Kidney Transplantation: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of basiliximab and daclizumab in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Daclizumab and basiliximab: monoclonal mouse-man antibodies with effective immunosuppression without side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CD25-binding antibody Daclizumab High-Yield Process has a distinct glycosylation pattern and reduced antibody-dependent cell-mediated cytotoxicity in comparison to Zenapax® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Semi-Quantitative Scoring and Artificial Intelligence Aided Digital Image Analysis of Chromogenic Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Semi-quantitative Determination of Protein Expression UsingImmunohistochemistry Staining and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry scoring of breast tumor tissue microarrays: A comparison study across three software applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 20. Detecting the Molecular Ties That Bind [pubsapp.acs.org]
- 21. nuvisan.com [nuvisan.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nicoyalife.com [nicoyalife.com]
A Comparative Guide to Specificity Analysis of HAT Binding Peptide Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to analyze the specificity of Histone Acetyltransferase (HAT) binding peptide interactions. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows to aid in experimental design and data interpretation.
Quantitative Comparison of p300 and CBP Substrate Specificity
The histone acetyltransferases p300 and its paralog CREB-binding protein (CBP) are critical regulators of transcription. While often used interchangeably, they exhibit distinct substrate specificities. A quantitative, label-free mass spectrometry-based technique was utilized to determine the kinetic parameters of p300 and CBP for the acetylation of various lysine (B10760008) residues on histone H3 and H4 peptides. The specificity constant (kcat/Km) is used here as a measure of substrate specificity.
Table 1: Kinetic Parameters of p300 and CBP with Histone H3 Peptides (Limiting Histone) [1][2][3]
| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| H3K14 | p300 | 0.015 | 1.5 | 10,000 |
| CBP | 0.001 | 2.0 | 500 | |
| H3K18 | p300 | 0.020 | 1.0 | 20,000 |
| CBP | 0.008 | 0.5 | 16,000 | |
| H3K23 | p300 | 0.010 | 2.5 | 4,000 |
| CBP | 0.002 | 3.0 | 667 |
Table 2: Kinetic Parameters of p300 and CBP with Histone H3/H4 Tetramer (Limiting Histone) [1][2][3]
| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| H4K5 | p300 | 0.005 | 5.0 | 1,000 |
| CBP | 0.010 | 2.0 | 5,000 | |
| H4K8 | p300 | 0.008 | 4.0 | 2,000 |
| CBP | 0.012 | 1.5 | 8,000 | |
| H4K12 | p300 | 0.006 | 6.0 | 1,000 |
| CBP | 0.009 | 2.5 | 3,600 | |
| H4K16 | p300 | 0.012 | 3.0 | 4,000 |
| CBP | 0.015 | 1.0 | 15,000 |
Signaling Pathway and Experimental Workflows
p300/CBP Transcriptional Co-activation Pathway
p300 and CBP act as transcriptional co-activators by interacting with a multitude of transcription factors and the basal transcription machinery.[4][5][6][7][8] This interaction is often regulated by upstream signaling pathways that can modify transcription factors, enhancing their affinity for p300/CBP.[8] Once recruited to a target gene promoter, p300/CBP can acetylate histones, leading to chromatin relaxation and transcriptional activation.[6][7]
Experimental Workflow: Peptide Array for Substrate Specificity
Peptide arrays are a high-throughput method to screen for the substrate specificity of HATs. A library of peptides with systematic variations is immobilized on a solid support and incubated with the HAT enzyme and a labeled acetyl-CoA analog.
Experimental Workflow: Biolayer Interferometry (BLI) for Binding Kinetics
BLI is a label-free technology for measuring real-time biomolecular interactions. It is used to determine the association (ka) and dissociation (kd) rates of a peptide binding to a HAT, from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Workflow: Mass Spectrometry-based HAT Assay
This workflow outlines a bottom-up proteomics approach to quantify HAT-mediated acetylation of a peptide substrate.
Detailed Experimental Protocols
Peptide Array for HAT Substrate Specificity Screening
This protocol provides a general framework for using a peptide microarray to identify peptide substrates for a given HAT.
Materials:
-
PepStar™ Peptide Microarray or similar
-
HAT enzyme of interest
-
Labeled Acetyl-CoA (e.g., biotinylated or radioactive)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., fluorescently labeled streptavidin for biotinylated acetyl-CoA)
-
Microarray scanner
Procedure:
-
Array Hydration and Blocking:
-
Carefully place the peptide microarray slide in a slide chamber.
-
Add blocking buffer (e.g., 1% BSA in PBS) and incubate for 1 hour at room temperature to prevent non-specific binding.
-
Wash the slide three times with wash buffer.
-
-
HAT Reaction:
-
Prepare the HAT reaction mix in assay buffer containing the HAT enzyme and labeled acetyl-CoA.
-
Apply the reaction mix to the peptide array surface and incubate for 1-2 hours at 30°C.
-
-
Washing:
-
Wash the slide three times with wash buffer to remove the reaction mix and unbound reagents.
-
-
Detection:
-
If using a biotinylated acetyl-CoA, incubate the slide with a fluorescently labeled streptavidin solution for 1 hour at room temperature in the dark.
-
Wash the slide three times with wash buffer.
-
-
Scanning and Analysis:
-
Dry the slide by centrifugation or with a stream of nitrogen.
-
Scan the microarray using a suitable scanner at the appropriate wavelength.
-
Analyze the signal intensity of each spot to identify peptides that were acetylated by the HAT.
-
Biolayer Interferometry (BLI) for Kinetic Analysis
This protocol describes the use of BLI to measure the binding kinetics of a peptide to a HAT.
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Biotinylated HAT enzyme
-
Peptide analyte
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well black microplate
Procedure:
-
Biosensor Hydration: Hydrate the SA biosensors in assay buffer for at least 10 minutes.
-
Plate Setup: Prepare a 96-well plate with the following:
-
Wells with assay buffer for baseline steps.
-
A well with biotinylated HAT for immobilization.
-
Wells with a dilution series of the peptide analyte.
-
Wells with assay buffer for the dissociation step.
-
-
Experiment Setup on Instrument Software:
-
Define the steps of the experiment:
-
Baseline 1: (60 seconds) in assay buffer.
-
Loading: (300-600 seconds) Immobilize biotinylated HAT onto the SA biosensors.
-
Baseline 2: (120 seconds) in assay buffer to remove unbound HAT.
-
Association: (300-600 seconds) Dip the biosensors into the wells containing the peptide analyte.
-
Dissociation: (600-1200 seconds) Move the biosensors to wells with assay buffer.
-
-
-
Run Experiment and Data Analysis:
-
Place the plate and biosensors in the instrument and start the run.
-
After the run is complete, use the instrument's software to analyze the resulting sensorgrams.
-
Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of an unlabeled peptide to a HAT by measuring its ability to compete with a fluorescently labeled peptide (tracer).
Materials:
-
Fluorescence polarization plate reader
-
Black, low-binding 384-well plates
-
HAT enzyme
-
Fluorescently labeled peptide tracer
-
Unlabeled competitor peptide
-
Assay buffer
Procedure:
-
Determine Optimal Tracer Concentration:
-
Perform a serial dilution of the fluorescent tracer and measure the fluorescence intensity and polarization. Select the lowest concentration that gives a stable and robust signal.
-
-
Determine HAT Concentration for Assay Window:
-
Titrate the HAT enzyme against a fixed concentration of the tracer.
-
Plot the change in polarization versus the HAT concentration and determine the EC50 value. Use a HAT concentration that gives approximately 80% of the maximum polarization for the competition assay.
-
-
Competition Assay:
-
In a 384-well plate, add a fixed concentration of HAT and fluorescent tracer to each well.
-
Add a serial dilution of the unlabeled competitor peptide. Include controls with no competitor (maximum polarization) and no HAT (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well.
-
Plot the polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide that displaces 50% of the fluorescent tracer.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
LC-MS/MS-based HAT Activity Assay
This protocol outlines a method for the quantitative analysis of peptide acetylation by a HAT using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12][13]
Materials:
-
HAT enzyme
-
Peptide substrate
-
Acetyl-CoA
-
Reaction buffer
-
Quenching solution (e.g., 5% trifluoroacetic acid)
-
Trypsin (for protein substrates)
-
LC-MS/MS system
Procedure:
-
In Vitro HAT Reaction:
-
Set up the HAT reaction by combining the HAT enzyme, peptide substrate, and acetyl-CoA in the reaction buffer.
-
Incubate at the optimal temperature (e.g., 30°C) for a specific time course.
-
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Sample Preparation for MS:
-
If the substrate is a full-length protein, perform in-solution tryptic digestion to generate peptides.
-
Desalt the peptide samples using C18 ZipTips or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared peptide samples into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase chromatography column with a suitable gradient.
-
Analyze the eluting peptides using tandem mass spectrometry to identify and quantify the acetylated and non-acetylated forms of the substrate peptide.
-
-
Data Analysis:
-
Use appropriate software to analyze the MS/MS spectra and identify the peptides.
-
Quantify the abundance of the acetylated peptide relative to the non-acetylated peptide by comparing their peak areas in the chromatogram. This ratio provides a measure of the HAT activity.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differences in specificity and selectivity between CBP and p300 acetylation of histone H3 and H3/H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription coactivator CBP has direct DNA binding activity and stimulates transcription factor DNA binding through small domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic occupancy of the transcriptional co-activators p300 and CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation | Springer Nature Experiments [experiments.springernature.com]
- 12. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new approach combining LC-MS and multivariate statistical analysis for revealing changes in histone modification levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Performance of Histidine-Affinity Tag (HAT) Peptide Resins for Protein Purification
For researchers, scientists, and drug development professionals, the efficient purification of recombinant proteins is a critical step in experimental workflows. Histidine-affinity tags (HAT), commonly known as His-tags, are a widely utilized tool for this purpose, enabling rapid, single-step purification through Immobilized Metal Affinity Chromatography (IMAC). The choice of IMAC resin can significantly impact the yield, purity, and cost-effectiveness of the purification process. This guide provides an objective comparison of the performance of different IMAC resins, supported by experimental data and detailed protocols.
The fundamental principle of IMAC involves the interaction between the imidazole (B134444) ring of the histidine residues in the His-tag and transition metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), which are immobilized on a chromatography resin via a chelating agent.[1] The performance of these resins is primarily determined by the type of metal ion, the chelating ligand, and the characteristics of the resin matrix itself.
Performance Comparison of IMAC Resins
The selection of an IMAC resin often involves a trade-off between purity and yield. Resins using nickel as the metal ion generally exhibit a higher binding affinity for His-tags, which can lead to greater protein yields.[2][3] However, this strong affinity may also result in higher levels of non-specific binding, potentially reducing the final purity of the target protein.[2] Conversely, cobalt-based resins typically offer greater specificity, binding His-tags with lower affinity but resulting in higher purity of the eluted protein, albeit sometimes with a lower overall yield.[2][3]
Data Presentation
Below is a summary of performance data for several commercially available IMAC resins, highlighting key metrics such as dynamic binding capacity (DBC). DBC is a crucial parameter as it reflects the amount of protein a resin can bind under specific flow conditions before a significant amount of unbound protein begins to break through the column.[4][5]
| Resin Type | Metal Ion | Chelating Agent | Dynamic Binding Capacity (DBC) | Key Characteristics |
| Ni-NTA Agarose | Nickel (Ni²⁺) | Nitrilotriacetic acid (NTA) | ~183.5 µg/mL (for rhEPO)[6] | High binding capacity, widely used, may have some non-specific binding.[6][7] |
| TALON® Resin | Cobalt (Co²⁺) | Carboxymethylaspartate (CMA) | ~38.7 µg/mL (for rhEPO)[6] | High specificity leading to higher purity, lower non-specific binding.[6][7][8] |
| Profinity™ IMAC Resin | Nickel (Ni²⁺) | Iminodiacetic acid (IDA) | ~21.8 mg/mL (at 150 cm/hr)[9] | Mechanically strong resin with an open pore structure, suitable for high flow rates.[9] |
| Nuvia™ IMAC Resin | Nickel (Ni²⁺) | Not Specified | >40 mg/mL (up to 300 cm/hr) | Optimized bead size for high DBC at high flow rates with low backpressure.[10] |
| cOmplete™ His-Tag Purification Resin | Nickel (Ni²⁺) | Proprietary | High | Compatible with reducing agents (DTT) and chelating metalloprotease inhibitors (EDTA). |
Note: Dynamic binding capacity is highly dependent on the specific protein, its expression level, and the experimental conditions.
Experimental Protocols
Accurate comparison of resin performance requires standardized experimental protocols. Below are detailed methodologies for key experiments.
Protocol for Determining Dynamic Binding Capacity (DBC)
This protocol allows for the determination of the amount of a target protein that binds to a resin under defined flow conditions.
Materials:
-
Chromatography column packed with the IMAC resin to be tested.
-
Chromatography system (e.g., FPLC).
-
Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0).
-
Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Clarified cell lysate containing the His-tagged protein of interest.
Procedure:
-
Column Equilibration: Equilibrate the packed column with Binding Buffer until a stable baseline is achieved on the UV detector (280 nm).[11]
-
Determine 100% Breakthrough: Bypass the column and load the protein sample until the UV absorbance reaches a stable maximum. This value represents 100% breakthrough (A_max).[11]
-
Sample Loading: Load the clarified lysate onto the equilibrated column at a constant flow rate.[11]
-
Monitor Breakthrough: Continuously monitor the UV absorbance of the flow-through. The point at which the absorbance reaches 10% of A_max is the 10% breakthrough volume (V_10%).[4]
-
Calculation: Calculate the DBC using the following formula: DBC (mg/mL) = (V_10% - V_delay) × [Protein] / V_column
-
V_10% = Volume of sample loaded to 10% breakthrough.
-
V_delay = System delay volume (volume from injector to detector).[11]
-
[Protein] = Concentration of the target protein in the lysate (mg/mL).
-
V_column = Column volume (mL).
-
Protocol for Assessing Protein Purity by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method to visualize and assess the purity of protein fractions.[12]
Materials:
-
Polyacrylamide gels.
-
SDS-PAGE running buffer.
-
Loading buffer (e.g., Laemmli buffer).
-
Protein molecular weight standards.
-
Coomassie Brilliant Blue or other protein stain.
-
Samples: Clarified lysate (input), flow-through, wash fractions, and elution fractions.
Procedure:
-
Sample Preparation: Mix a small volume of each sample with loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destaining: Destain the gel to remove background staining.
-
Analysis: Analyze the gel to compare the protein profile of the elution fractions to the input lysate. The purity can be estimated by the intensity of the target protein band relative to any contaminating protein bands. For more quantitative analysis, densitometry software can be used.[9]
Mandatory Visualization
Caption: Workflow for His-tagged protein purification and analysis.
Caption: Experimental workflow for Dynamic Binding Capacity (DBC) determination.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC [synapse.patsnap.com]
- 3. How to choose the right his-tagged purification resin [takarabio.com]
- 4. Dynamic Binding Capacity & mAb Purification | Blog | Purolite [purolite.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. TOP 5 Protein Purification Columns for His-Tagged Proteins [synapse.patsnap.com]
- 8. its.caltech.edu [its.caltech.edu]
- 9. bio-rad.com [bio-rad.com]
- 10. bioradiations.com [bioradiations.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Assessing protein purity using SDS PAGE [protocols.io]
Validating the Biological Activity of Antibodies Purified with HAT Peptide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the biological activity of a purified antibody is as critical as achieving high purity and yield. The purification method itself can influence the final functionality of the antibody. This guide provides a comprehensive comparison of the HAT (Histidine Affinity Tag) peptide system for antibody purification with other common methods. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant pathways and workflows to aid in the selection of an optimal purification strategy.
Comparison of Antibody Purification Methods
The choice of purification tag can impact the final yield, purity, and, most importantly, the biological activity of a recombinant antibody.[1] While large tags like GST or MBP can enhance solubility, they may also interfere with the protein's function.[1][2] Smaller tags like the polyhistidine (His-tag) and HAT-tag are often preferred as they are less likely to affect the antibody's structure and function.[3][4]
The HAT-tag is a unique, naturally occurring sequence of non-adjacent histidine residues.[4] This distribution of histidines gives HAT-tagged proteins a lower overall charge compared to the consecutive residues of a traditional His-tag, leading to solubility that more closely resembles the wild-type protein.[4] A significant advantage of the HAT system is the ability to elute the purified antibody under mild, neutral pH conditions, which can be crucial for maintaining its native conformation and biological activity.[4] In contrast, other methods like Protein A/G affinity chromatography often require low pH elution, which can lead to antibody aggregation and loss of function.[2]
Table 1: Comparison of Common Antibody Affinity Purification Tags
| Feature | HAT-Tag | 6xHis-Tag | Protein A/G | GST-Tag |
| Size | ~2 kDa | ~0.84 kDa | ~20-50 kDa | ~26 kDa |
| Binding Principle | Immobilized Metal Affinity Chromatography (IMAC) | Immobilized Metal Affinity Chromatography (IMAC) | Affinity to Fc region of IgG | Affinity to Glutathione |
| Elution Conditions | Neutral pH with low imidazole (B134444) concentration or mild pH shift[5] | Imidazole competition or low pH | Low pH (e.g., pH 2.5-3.0) | Reduced glutathione |
| Potential Impact on Activity | Minimal, due to small size and mild elution | Minimal, but imidazole may need to be removed | Potential for aggregation and denaturation due to low pH elution[2] | Can interfere with function due to its large size; may require cleavage[6] |
| Purity | Good to high | Moderate to high; can have co-purification of host proteins with histidine patches[7] | High | High |
| Cost of Resin | Moderate | Low to moderate | High | Low to moderate |
Experimental Data Presentation
Validating the biological activity of a purified antibody is paramount. Below are representative tables summarizing the types of quantitative data that should be generated to compare the functional efficacy of antibodies purified via different methods.
Table 2: Representative Binding Affinity Data (ELISA)
This table illustrates how to present data from an Enzyme-Linked Immunosorbent Assay (ELISA) to compare the binding affinity of an antibody purified by different methods. The half-maximal effective concentration (EC50) is a key parameter indicating the potency of the antibody's binding to its target antigen.
| Purification Method | Target Antigen | Antibody EC50 (ng/mL) |
| HAT-Tag Purification | Recombinant Human EGFR | 5.2 |
| His-Tag Purification | Recombinant Human EGFR | 5.8 |
| Protein A Purification | Recombinant Human EGFR | 8.1 |
| Unpurified Supernatant | Recombinant Human EGFR | 25.4 |
Table 3: Representative Functional Activity Data (ADCC Assay)
This table shows how to present results from an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay. The percentage of target cell lysis indicates the antibody's ability to recruit and activate immune effector cells.
| Purification Method | Effector:Target Ratio | % Specific Lysis (at 1 µg/mL Ab) |
| HAT-Tag Purification | 25:1 | 68% |
| His-Tag Purification | 25:1 | 65% |
| Protein A Purification | 25:1 | 55% |
| No Antibody Control | 25:1 | 5% |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can His-Tags Benefit your Research? [jacksonimmuno.com]
- 4. Histidine affinity tag—HAT Protein Expression and Purification System [takarabio.com]
- 5. takarabio.com [takarabio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of a Workhorse and a Dark Horse: A Cost-Benefit Analysis of HAT Peptide Versus Other Protein Purification Methods
For researchers in the throes of drug development and protein-based studies, the efficient purification of recombinant proteins is a critical, often challenging, step. The choice of an affinity tag is a pivotal decision that profoundly impacts yield, purity, and the overall cost-effectiveness of the purification workflow. While the polyhistidine (His)-tag has long been the go-to workhorse in laboratories worldwide, other tags, such as the Glutathione (B108866) S-transferase (GST)-tag and the Strep-tag®, offer distinct advantages. A lesser-known but potent alternative is the HAT (Histidine Affinity Tag) peptide. This guide provides an objective, data-driven comparison of the HAT peptide system against these popular alternatives, offering insights to help researchers select the optimal purification strategy for their specific needs.
At a Glance: Comparing the Titans of Tagging
The ideal affinity tag should offer high purity and yield, with minimal impact on protein structure and function, all at a reasonable cost. The following table summarizes the key characteristics of the HAT peptide, His-tag, GST-tag, and Strep-tag®.
| Feature | HAT-tag | His-tag | GST-tag | Strep-tag® II |
| Tag Size | ~2.2 kDa | ~0.84 kDa (6xHis) | ~26 kDa | ~1 kDa |
| Binding Principle | Immobilized Metal Affinity Chromatography (IMAC) | Immobilized Metal Affinity Chromatography (IMAC) | Affinity to Glutathione | High affinity to engineered streptavidin (Strep-Tactin®) |
| Binding Affinity | High | Moderate | High | Very High |
| Elution Conditions | Mild (pH 6.0 or low imidazole (B134444) concentration)[1] | Harsher (low pH or high imidazole concentration)[2] | Mild (reduced glutathione)[3] | Mild (desthiobiotin) |
| Purity | High | Moderate to High (prone to non-specific binding)[4] | High[5] | Very High (>95%)[6] |
| Yield | Good | High (resin dependent)[4] | High[5] | Good to High |
| Solubility Enhancement | Yes[1] | No | Yes[5] | No |
| Cost of Resin | Moderate to High (TALON® Cobalt Resin) | Low to Moderate (Ni-NTA Resin) | Moderate | High |
Delving Deeper: A Quantitative Look at Performance
While direct comparative studies including the HAT-tag are limited, data from various sources allow for an indirect assessment of its performance against other tags.
Table 1: Quantitative Comparison of Protein Purification Tags
| Parameter | HAT-tag (using TALON® Resin) | His-tag (using Ni-NTA Resin) | GST-tag (using Glutathione Resin) | Strep-tag® II (using Strep-Tactin® Resin) |
| Typical Purity | >90% | 80-95%[4] | >90%[5] | >95%[6] |
| Typical Yield (per mL of resin) | Up to 10 mg | Up to 50 mg | Up to 10 mg | Up to 9 mg |
| Estimated Resin Cost per mg of Protein | ~$15 - $30 | ~$5 - $15 | ~$20 - $40 | ~$30 - $50 |
Disclaimer: The values presented are estimates and can vary significantly based on the target protein, expression levels, and specific experimental conditions.
The Science Behind the Separation: Experimental Workflows
Understanding the underlying workflow for each purification method is crucial for implementation and troubleshooting.
While the overall process is similar, the specifics of the chromatography step differ significantly between the HAT-tag and the more common His-tag.
In Detail: Experimental Protocols
For researchers looking to implement these techniques, detailed protocols are essential. Below are representative protocols for the purification of tagged proteins from E. coli.
Protocol 1: Purification of HAT-tagged Proteins using TALON® Cobalt Resin
This protocol is adapted from the HAT™ Protein Expression and Purification System User Manual.[7]
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in a suitable lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 7.4).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at >12,000 x g for 20 minutes at 4°C.
-
-
Affinity Purification:
-
Equilibrate the TALON® Cobalt Resin with lysis buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of wash buffer (lysis buffer containing 5-10 mM imidazole).
-
Elute the HAT-tagged protein with elution buffer (lysis buffer at pH 6.0 or containing 150 mM imidazole).
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity and yield.
-
Protocol 2: Purification of His-tagged Proteins using Ni-NTA Resin
This is a general protocol for His-tag purification.
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells and clarify the lysate as described for the HAT-tag protocol.
-
-
Affinity Purification:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20-40 mM imidazole, pH 8.0).
-
Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
-
Analysis:
-
Analyze the purity and yield of the eluted protein by SDS-PAGE.
-
Protocol 3: Purification of GST-tagged Proteins using Glutathione Resin
This protocol is a standard method for GST-tag purification.[3][8][9]
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in a suitable lysis buffer (e.g., PBS).
-
Lyse the cells and clarify the lysate.
-
-
Affinity Purification:
-
Equilibrate the Glutathione resin with lysis buffer.
-
Incubate the clarified lysate with the resin to allow binding.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the GST-tagged protein with elution buffer containing reduced glutathione (e.g., 10-20 mM).
-
-
Analysis:
-
Assess the purity and yield of the eluted protein using SDS-PAGE.
-
Protocol 4: Purification of Strep-tag® II Proteins using Strep-Tactin® Resin
This protocol is based on the Strep-tag® system.[10]
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in lysis buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0).
-
Lyse the cells and clarify the lysate.
-
-
Affinity Purification:
-
Equilibrate the Strep-Tactin® resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with lysis buffer.
-
Elute the Strep-tag® II protein with elution buffer containing desthiobiotin (e.g., 2.5 mM).
-
-
Analysis:
-
Analyze the eluted fractions for purity and yield by SDS-PAGE.
-
The Verdict: Choosing the Right Tag for Your Needs
The selection of a protein purification tag is a multifaceted decision with no one-size-fits-all answer.
-
For high purity and mild elution conditions, with a moderate budget, the HAT-tag presents a compelling alternative to the His-tag. Its unique histidine arrangement on a natural protein backbone may contribute to better protein folding and solubility.[1] The use of cobalt-based TALON® resin generally results in higher purity compared to nickel-based resins used for His-tags due to lower non-specific binding.
-
When cost is the primary driver and moderate purity is acceptable, the His-tag remains a viable and economical choice. The resins are relatively inexpensive and have a high binding capacity.[4] However, researchers should be prepared for potential co-purification of host cell proteins.
-
For proteins prone to insolubility, the GST-tag is an excellent option. Its large size can significantly enhance the solubility of the fusion protein.[5] The purification process is robust, yielding high-purity protein.
-
When the highest purity is paramount and cost is a secondary concern, the Strep-tag® II system is often the superior choice. The highly specific interaction between the tag and the Strep-Tactin® resin results in exceptionally pure protein with minimal optimization.[6]
Ultimately, the optimal choice depends on a careful consideration of the specific protein of interest, the downstream application, and the available resources. For researchers seeking a balance of high purity, good yield, and mild processing conditions, the HAT peptide system warrants serious consideration as a powerful tool in the protein purification arsenal.
References
- 1. bioke.com [bioke.com]
- 2. Andwin Scientific [andwinsci.com]
- 3. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. med.upenn.edu [med.upenn.edu]
- 6. biotage.com [biotage.com]
- 7. takarabio.com [takarabio.com]
- 8. Protocol for GST-Tagged Protein Purification [bio-protocol.org]
- 9. Expression and purification of (GST-tagged) (Kai) proteins [protocols.io]
- 10. Heterologous expression and affinity purification of Strep-tagged (KaiC) proteins [protocols.io]
A Head-to-Head Battle for Purity: HAT Peptide Tag vs. Protein A in Recombinant Protein Purification
For researchers, scientists, and drug development professionals navigating the complex landscape of protein purification, the choice of affinity chromatography media is a critical decision that significantly impacts yield, purity, and cost-effectiveness. This guide provides an objective comparison of two widely used methods: Histidine-Affinity Tag (HAT) peptide purification and Protein A affinity chromatography, supported by representative experimental data and detailed methodologies.
This comparison delves into the core principles, workflows, and performance metrics of each technique to empower researchers to make informed decisions for their specific protein purification needs. While Protein A chromatography has long been the gold standard for monoclonal antibody (mAb) purification, HAT-tagging offers a versatile and cost-effective alternative for a broader range of recombinant proteins.
Quantitative Performance Comparison
The following table summarizes representative quantitative data for HAT peptide and Protein A purification methods, synthesized from various case studies and technical literature. It is important to note that actual results can vary depending on the specific protein, expression system, and experimental conditions.
| Parameter | HAT Peptide Purification (Representative Data) | Protein A Purification (Representative Data) |
| Target Protein | Recombinant Human Kinase (HAT-tagged) | Human Monoclonal Antibody (IgG1) |
| Expression System | E. coli | CHO Cells |
| Starting Material | Clarified Cell Lysate | Clarified Cell Culture Supernatant |
| Binding Capacity | 5 - 10 mg/mL of resin | >35 mg/mL of resin |
| Purity (single step) | 80 - 95%[1][2][3] | >99%[4] |
| Yield | >80%[1] | >90%[4] |
| Elution Conditions | Imidazole gradient or pH shift (neutral to mild acidic)[2] | Low pH (typically pH 2.5 - 3.5)[4] |
| Resin Reusability | High | High |
| Relative Cost | Lower | Higher |
Principles and Logical Comparison
The fundamental difference between the two methods lies in their capture mechanism. HAT peptide purification is a form of Immobilized Metal Affinity Chromatography (IMAC), where the HAT tag, a sequence of histidine residues engineered onto the recombinant protein, binds to chelated divalent metal ions (e.g., Ni2+, Co2+) on the chromatography resin.[2][3] In contrast, Protein A purification relies on the specific and high-affinity interaction between Protein A, a bacterial surface protein, and the Fc region of immunoglobulins, particularly IgG.[4][5]
References
A Researcher's Guide to Assessing Leached Peptide Levels Post-HAT Affinity Chromatography
In the production of recombinant proteins for research, diagnostics, and therapeutic applications, purity is paramount. Histidine-affinity tag (HAT) chromatography is a widely used method for protein purification, leveraging the affinity of a unique histidine-rich sequence for immobilized metal ions.[1] However, a critical aspect of quality control is the assessment of impurities that may co-elute or "leach" from the chromatography column along with the target protein. These impurities often consist of host cell proteins (HCPs), which can impact the safety and efficacy of a biopharmaceutical product.[2][3]
This guide provides a comparative overview of the analytical methods used to detect and quantify these residual peptide impurities, offering detailed protocols and data-driven insights for researchers, scientists, and drug development professionals.
Comparing Analytical Methods for Peptide Impurity Detection
The choice of analytical technique to assess purity after HAT affinity chromatography depends on the specific information required, such as the need for absolute quantification of total impurities versus the identification of specific contaminants. The three primary methods employed are High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of data generated. LC-MS, in particular, has emerged as a powerful orthogonal method to the traditionally used ELISA, capable of identifying and quantifying individual HCPs without the need for specific antibodies.[1][4][5]
Table 1: Comparison of Key Analytical Methods for Peptide Impurity Assessment
| Feature | Reversed-Phase HPLC (RP-HPLC) | Host Cell Protein (HCP) ELISA | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on hydrophobicity. | Immunoassay using polyclonal antibodies against a pool of HCPs.[2] | Separation of peptides by chromatography followed by mass-to-charge ratio analysis for identification and quantification.[5] |
| Information Provided | Purity profile based on UV absorbance; quantitative estimation of major impurities.[6] | Total concentration of immunogenic HCPs (ng/mg of product).[3][4] | Identification and quantification of individual HCPs; provides a detailed impurity profile.[1][5] |
| Sensitivity | Moderate (µg range). | High (ng/mL range).[3] | Very High (ppm or ng/mg level).[7] |
| Specificity | Low; separates based on a physical property, does not identify impurities. | High for the pool of immunogenic HCPs used to generate the antibodies. May not detect non-immunogenic or novel HCPs.[8] | High; provides specific identification of individual proteins based on peptide fragmentation patterns.[9] |
| Throughput | High. | High; suitable for screening many samples in parallel.[10] | Lower; sample preparation and analysis time are longer. |
| Cost & Complexity | Low to moderate cost, relatively simple operation. | Moderate cost, standard laboratory technique. | High cost (instrumentation), requires specialized expertise.[6] |
| Key Advantage | Fast, robust, provides an excellent overview of general purity. | Gold standard for routine QC and batch release testing due to high throughput and sensitivity.[1][10] | Unrivaled ability to identify specific contaminants, crucial for process optimization and troubleshooting.[4] |
| Key Disadvantage | Cannot identify the nature of the impurities.[6] | Cannot identify individual HCPs and may miss non-immunogenic proteins.[5][8] | Complex data analysis and lower throughput compared to ELISA.[1] |
Visualizing the Assessment Workflow
Effective assessment of leached peptides requires a systematic workflow, from initial purification to final data analysis. The choice of analytical path often depends on the stage of development, with different techniques being prioritized for initial process development versus routine quality control.
Experimental Protocols
Detailed and consistent protocols are essential for the accurate assessment of peptide impurities. Below are generalized procedures for sample preparation and analysis using LC-MS/MS and ELISA.
Protocol 1: Sample Preparation for Downstream Analysis
This protocol is a prerequisite for both ELISA and LC-MS/MS, designed to prepare the eluate from the HAT affinity column by removing interfering substances and determining the protein concentration.
-
Buffer Exchange:
-
Remove high concentrations of imidazole (B134444) and salts from the eluate, which can interfere with downstream assays.
-
Use a desalting column (e.g., PD-10) or tangential flow filtration (TFF) device.
-
Equilibrate the column/device with a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Apply the sample and collect the protein fraction as per the manufacturer's instructions.
-
-
Concentration Measurement:
-
Determine the concentration of the purified target protein.
-
Measure absorbance at 280 nm (A280) using a spectrophotometer. Use the protein's extinction coefficient for an accurate calculation.
-
Alternatively, use a colorimetric assay such as the Bicinchoninic acid (BCA) or Bradford assay with a known protein standard (e.g., BSA).
-
-
Sample Aliquoting and Storage:
-
Prepare aliquots of the buffer-exchanged, quantified protein sample.
-
Store at -80°C to prevent degradation until ready for analysis.
-
Protocol 2: Quantification of HCPs by LC-MS/MS
This protocol outlines a "bottom-up" proteomics approach to identify and quantify individual HCPs.[5]
-
Protein Denaturation, Reduction, and Alkylation:
-
To a sample containing 100 µg of the purified protein, add a denaturant (e.g., 8 M Urea) to linearize the proteins.
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea (B33335) concentration to below 1 M.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid (TFA).
-
Clean and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip. Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile (B52724), 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).
-
Inject the sample into a high-resolution mass spectrometer coupled with a nano-flow HPLC system.
-
Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument surveys precursor ions (MS1 scan) and then selects the most intense ions for fragmentation (MS2 scan).[5]
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the fragmentation data against a database containing the host organism's proteome (e.g., E. coli) and the sequence of the purified target protein.
-
Use a label-free quantification (LFQ) algorithm to determine the relative abundance of each identified HCP in parts-per-million (ppm) relative to the target protein.[5][11]
-
Protocol 3: Quantification of Total HCPs by ELISA
This protocol describes a standard sandwich ELISA for the general quantification of HCPs. Commercial kits are available for common expression hosts like E. coli and CHO cells.[2][3]
-
Plate Coating (if not using a pre-coated kit):
-
Coat a 96-well microplate with a capture anti-HCP polyclonal antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash again.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using the provided HCP standards.
-
Dilute the purified protein sample to fall within the range of the standard curve.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection anti-HCP antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Enzyme Conjugate and Substrate Addition:
-
Add Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes.
-
Wash the plate thoroughly.
-
Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
-
Measurement:
-
Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of HCPs in the sample by interpolating from the standard curve. Express the final value as ng of HCP per mg of the target protein.
-
References
- 1. Host Cell Protein Analysis | HCP Elisa | HCP MS [rssl.com]
- 2. amsbio.com [amsbio.com]
- 3. The Complete Guide to Host Cell Protein ELISA - Bio-Connect [bio-connect.nl]
- 4. HCP analysis: ELISA or Mass Spectrometry | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 5. Identification and quantification of host cell protein impurities in biotherapeutics using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Label-free quantification of host cell protein impurity in recombinant hemoglobin materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Humanized Anti-TAC (HAT) Binding Peptide
For researchers, scientists, and professionals in drug development, the meticulous management of laboratory materials is a cornerstone of safety and regulatory compliance. Humanized anti-TAC (HAT) binding peptide, a monoclonal antibody also known as daclizumab (formerly marketed as Zenapax® and Zinbryta®), requires careful handling and disposal. Although specific disposal guidelines for research-grade HAT are not extensively published due to the drug's market withdrawal, a comprehensive disposal plan can be formulated based on safety data sheets for the compound and established best practices for peptide and monoclonal antibody waste.[1][2][3]
This guide provides essential, step-by-step procedures for the proper disposal of HAT binding peptide, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the HAT binding peptide in use. If an SDS is not available, the substance should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use tightly fitting safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
All handling of HAT binding peptide, particularly in its pure or concentrated form, should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1]
Core Disposal Principles: Deactivation and Segregation
The primary principle for disposing of peptide-based compounds is that they should not be released into the environment through regular trash or sanitary sewers.[2][4] Waste must be segregated, decontaminated, and disposed of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) department.[5][6]
Waste Segregation: Proper segregation at the point of generation is the first critical step. Two main categories of waste will be generated:
-
Liquid Waste: Includes leftover peptide solutions, contaminated buffers, and rinsates from cleaning contaminated labware.
-
Solid Waste: Includes contaminated consumables such as pipette tips, centrifuge tubes, gloves, vials, and absorbent paper.[5]
All waste containers must be clearly labeled, leak-proof, and kept closed except when adding waste.[7] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5]
Experimental Protocol: Chemical Inactivation of Liquid Waste
For liquid waste containing HAT binding peptide, chemical inactivation is the recommended method to denature the peptide, rendering it biologically inactive before disposal.[8] Sodium hypochlorite (B82951) (bleach) is a common and effective oxidizing agent for degrading peptides.[6]
Methodology:
-
Select Inactivation Reagent: Prepare a 10% bleach solution (sodium hypochlorite).
-
Prepare for Inactivation: In a designated chemical fume hood, select a suitable waste container, ensuring it is compatible with bleach.
-
Inactivate Peptide Waste: Carefully add the liquid HAT peptide waste to the bleach solution. The recommended ratio is 1 part waste to 10 parts inactivation solution.[8]
-
Ensure Complete Inactivation: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[6][8]
-
Neutralization (If Required): After the inactivation period, the bleach solution may need to be neutralized if required by local wastewater regulations or your institution's EHS. This step should be performed with caution as it can generate heat and vapors.[8][9]
-
Final Disposal: The treated and neutralized solution should be collected in a clearly labeled hazardous waste container. Do not pour the solution down the drain unless explicitly authorized by your institution's EHS department.[6] Arrange for pickup by your certified hazardous waste management service.[1]
Disposal of Contaminated Solid Waste
Solid waste contaminated with HAT binding peptide must be segregated and disposed of as hazardous waste.
Methodology:
-
Decontamination (Optional but Recommended): For an added layer of safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes.[6] After decontamination, decant the bleach and manage it as liquid waste.
-
Segregation and Collection: Collect all contaminated solid waste (e.g., pipette tips, vials, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8] The label should specify "Chemical Waste" and list the contents.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.[5]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.[5]
If the HAT binding peptide was used in experiments involving biological materials (e.g., cell cultures), the waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines.[5]
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for the chemical decontamination of HAT binding peptide waste.
| Parameter | Guideline | Source(s) |
| Inactivation Reagent | 10% Bleach Solution (Sodium Hypochlorite) | [6][8] |
| Waste-to-Reagent Ratio | 1 part liquid waste to 10 parts inactivation solution | [8] |
| Minimum Inactivation Time | 30 - 60 minutes | [6][8] |
| Final pH for Aqueous Waste | Neutral (between 5.5 and 9.0) if required by EHS | [8][9] |
Disposal Workflow Visualization
The logical workflow for the proper disposal of this compound is illustrated below.
Caption: Disposal workflow for this compound waste.
References
- 1. targetmol.com [targetmol.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Handling and disposal of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Protocols for Handling Humanized Anti-Tac (HAT) Binding Peptide
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides is paramount to ensuring both personal safety and the integrity of experimental outcomes. The Humanized anti-tac (HAT) binding peptide, utilized in applications such as affinity chromatography for the purification of monoclonal antibodies, requires careful handling due to its biological activity and the potential for unknown toxicological properties.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling the HAT binding peptide. The primary risks associated with handling lyophilized (powdered) peptides are inhalation and dermal or eye contact.[3] The following table summarizes the required PPE for various handling scenarios.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[4][5] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[4][5] Consider double-gloving for added protection, especially when handling concentrated solutions. Change gloves immediately if contaminated.[4] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated dust mask or respirator is necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[3][5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for both safety and preserving the peptide's stability.[3]
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[5]
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.[3][4][6]
-
Storage of Reconstituted Peptide: Peptide solutions are significantly less stable.[7] For short-term storage, keep solutions at 2-8°C. For longer-term storage, create single-use aliquots and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3][6][7]
Handling Procedures:
-
Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[4]
-
Handling Lyophilized Powder: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[3][5] Weighing should be performed in a fume hood or a well-ventilated area to avoid creating and inhaling dust.[3][4]
-
Reconstitution: Use a sterile, appropriate solvent as recommended by the manufacturer. Gentle swirling or inversion is preferred over vortexing, which can cause aggregation.[3]
Experimental Protocol: Preparation of HAT Binding Peptide Affinity Chromatography Resin
This protocol outlines the steps for coupling the HAT binding peptide to a chromatography resin, a common application.
Materials:
-
HAT binding peptide
-
Amine-reactive chromatography resin (e.g., NHS-activated agarose)
-
Coupling buffer (e.g., 0.1 M MOPS, 0.15 M NaCl, pH 7.5)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reaction vessels
-
End-over-end rotator
Procedure:
-
Resin Preparation:
-
Equilibrate the amine-reactive resin to room temperature.
-
Wash the resin with ice-cold 1 mM HCl according to the manufacturer's instructions to remove preservatives.
-
Immediately wash the resin with coupling buffer to adjust the pH for the coupling reaction.
-
-
Peptide Solubilization:
-
In a fume hood, carefully weigh the desired amount of lyophilized HAT binding peptide.
-
Reconstitute the peptide in the coupling buffer to the desired concentration. Ensure the peptide is fully dissolved by gentle swirling.
-
-
Coupling Reaction:
-
Add the peptide solution to the prepared resin slurry.
-
Incubate the mixture at room temperature with gentle end-over-end rotation for 1-2 hours, or as recommended by the resin manufacturer.
-
-
Blocking Unreacted Sites:
-
After the coupling reaction, centrifuge the resin and discard the supernatant.
-
Add the blocking buffer to the resin and incubate for at least 1 hour at room temperature with gentle rotation to block any remaining active sites.
-
-
Final Washing:
-
Wash the resin extensively with the wash buffer to remove any non-covalently bound peptide and excess blocking agent.
-
The resin is now ready for use in affinity chromatography or can be stored in an appropriate buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
-
Disposal Plan
Proper disposal of peptide waste is crucial for laboratory safety and environmental protection.[8]
-
Waste Segregation: All materials that have come into contact with the HAT binding peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[5][9]
-
Liquid Waste: Unused peptide solutions and aqueous waste containing the peptide should be collected as chemical waste.[5] Do not pour peptide solutions down the drain.[4][10]
-
Decontamination: For spills, use an inert absorbent material for liquids and carefully sweep solids to avoid dust generation.[11] Decontaminate the area with a suitable cleaning agent, such as a 10% bleach solution, followed by a thorough wash.[9][11]
-
Institutional Protocols: Adhere to your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.[9][11]
Diagrams
Caption: Workflow for handling this compound.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. abcepta.com [abcepta.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. realpeptides.co [realpeptides.co]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. choiceaminos.com [choiceaminos.com]
- 9. benchchem.com [benchchem.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
